1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIINYKWACEMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368981 | |
| Record name | 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147958-90-5 | |
| Record name | 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid physical properties
An In-depth Technical Guide to the Physicochemical Characterization of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "know your molecule" has never been more critical. Small molecule building blocks, such as this compound, are fundamental scaffolds in the synthesis of novel therapeutic agents. The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The specific N-acylation with a bulky, lipophilic 2,2-dimethylpropanoyl (pivaloyl or tert-butylcarbonyl) group significantly influences the molecule's three-dimensional shape, lipophilicity, and metabolic stability, while the carboxylic acid at the 4-position provides a crucial handle for ionization and further chemical modification.
Understanding the core physical properties of this compound is not a mere academic exercise; it is a prerequisite for successful drug development.[3][4] These properties govern a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, efficacy, and formulation feasibility.[5][6] This guide provides an in-depth analysis of the key physical properties of this compound, grounded in both theoretical principles and field-proven experimental methodologies. We will explore not just the "what" but the "why" and "how" of physicochemical characterization, offering a robust framework for researchers and drug development professionals.
Molecular Structure and Identity
The foundational step in characterizing any compound is confirming its structure and fundamental properties.
Caption: Chemical Structure of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₉NO₃ | Calculated |
| Molecular Weight | 213.27 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | 1-Pivaloylpiperidine-4-carboxylic acid, N-Pivaloylisonipecotic acid | Common Nomenclature |
Crystalline State and Melting Point: A Barometer of Purity
The melting point is a fundamental thermal property that provides critical insights into the purity and identity of a crystalline solid.[7] For a pure compound, the melting transition occurs over a sharp, well-defined temperature range (typically <2 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range, a phenomenon known as melting point depression.[8] This makes melting point determination an indispensable first-pass technique for quality control.
Experimental Protocol: High-Precision Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus.
-
Sample Preparation:
-
Ensure the sample is completely dry and crystalline. If large crystals are present, gently grind them into a fine powder using a mortar and pestle to ensure uniform packing and efficient heat transfer.[9]
-
Press the open end of a glass capillary tube into the powder. A small amount of sample (2-3 mm in height) is sufficient.[8][10]
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to tightly pack the sample at the sealed end.[10]
-
-
Instrument Setup and Measurement:
-
Place the packed capillary into the heating block of the apparatus.
-
Rapid Ramp (Scouting): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/min) to establish a rough range.[10]
-
Slow Ramp (for Accuracy): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin a new measurement with a fresh sample, heating at a slow, controlled rate of 1-2 °C per minute.[9]
-
Causality: A slow heating rate is essential to ensure the temperature of the sample and the thermometer remain in thermal equilibrium, preventing an overestimation of the melting point.[8]
-
-
Data Recording:
-
Record the temperature at which the first liquid droplet appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
Caption: Standard workflow for accurate melting point determination.
Comparative Melting Point Data
While specific, publicly available melting point data for this compound is limited, we can analyze related structures to provide context.
Table 2: Melting Points of N-Acyl Piperidine-4-Carboxylic Acids
| Compound | N-Substituent | Melting Point (°C) | Source |
| Piperidine-4-carboxylic acid | -H | 336 | [11] |
| 1-Acetylpiperidine-4-carboxylic acid | -COCH₃ | 180-184 | [12] |
| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | -COOC(CH₃)₃ (Boc) | 148-153 | [13] |
| This compound | -COC(CH₃)₃ (Pivaloyl) | Data not publicly available | N/A |
Insight: The parent compound has a very high melting point, likely due to strong intermolecular hydrogen bonding in a zwitterionic crystal lattice. N-acylation prevents zwitterion formation and introduces sterically hindering groups, which disrupts crystal packing and significantly lowers the melting point, as seen with the acetyl and Boc derivatives. It is expected that the target compound will have a melting point in a similar range (likely 140-190 °C).
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed from the gastrointestinal tract.[6][14][15] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict a drug's in vivo performance.[16][17] For an ionizable compound like a carboxylic acid, solubility is highly dependent on pH.
Theoretical Insight: pH-Dependent Solubility
The carboxylic acid group exists in equilibrium between its neutral, less soluble form (R-COOH) at low pH and its ionized, more soluble carboxylate form (R-COO⁻) at high pH. The total measured solubility (S_total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form. This relationship is dictated by the Henderson-Hasselbalch equation, showing that solubility increases dramatically as the pH rises above the compound's pKa.
Experimental Protocol: Equilibrium "Shake-Flask" Solubility
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16][18]
-
Preparation:
-
Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) as recommended by regulatory guidelines.[17][19]
-
Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[15]
-
-
Equilibration:
-
Agitate the vials at a constant, controlled temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period to reach equilibrium.[19]
-
Trustworthiness: Equilibrium is not assumed. It must be verified by sampling at multiple time points (e.g., 24, 48, 72 hours) and demonstrating that the measured concentration has reached a stable plateau.[19]
-
-
Phase Separation & Analysis:
-
Separate the undissolved solid from the saturated solution via centrifugation or filtration. This step must be performed carefully to avoid carryover of solid particles, which would artificially inflate the result.[18]
-
Carefully collect an aliquot of the clear supernatant.
-
Measure the final pH of the saturated solution to confirm it has not shifted.[17]
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Acidity Constant (pKa): The Key to Ionization State
The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the compound is 50% ionized. For a carboxylic acid, it governs the ratio of the neutral (R-COOH) to the anionic (R-COO⁻) form. This ratio is critical, as it influences solubility, lipophilicity, and the ability to cross biological membranes.
Caption: Acid-base equilibrium of the carboxylic acid moiety.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[20][21]
-
System Preparation:
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, 10).[21]
-
Prepare a solution of the compound in water or a water/co-solvent mixture if solubility is low. A typical concentration is around 1 mM.[21][22]
-
Expertise: Purge the solution with an inert gas like nitrogen or argon to remove dissolved CO₂, which can interfere with the titration by forming carbonic acid.[20][23] Maintain a constant ionic strength using a background electrolyte like KCl (0.15 M).[21]
-
-
Titration Procedure:
-
Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar.
-
If starting with the neutral acid, add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is determined from the titration curve. It is equal to the pH at the half-equivalence point, where exactly half of the carboxylic acid has been neutralized.[21] This point corresponds to the midpoint of the flattest "buffer" region of the curve.
-
Predicted pKa Value
The pKa of the parent piperidine-4-carboxylic acid is complex due to its zwitterionic nature. However, upon N-acylation, the piperidine nitrogen is no longer basic, and the compound behaves as a simple carboxylic acid. The pKa of similar small-molecule carboxylic acids is typically in the range of 3.5-5.0. For example, the carboxylic acid pKa in related pyrrole-imidazole polyamides was determined to be around 3.6.[23] The electron-withdrawing nature of the amide carbonyl group is expected to slightly acidify the carboxylic acid proton, placing the pKa of this compound likely in the range of 3.5 to 4.5 .
Conclusion: A Framework for Rational Drug Design
References
- Vistoli, G., Pedretti, A., & Testa, B. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Sharma, R. (2015). Importance of Physicochemical Properties In Drug Discovery.
- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.
- Gester, S., Lamer, T., & Seidel-Morgenstern, A. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Organic Process Research & Development.
- Raytor. (2025). How Drug Physical and Chemical Properties Impact Effectiveness. Raytor.
- ScienceDirect. (2024). Physical properties of drug: Significance and symbolism. ScienceDirect.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
- Vernier. (n.d.). Melting Point. Vernier.
- University of Alberta. (n.d.).
- Gavande, N., et al. (2022).
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- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Berkowski, K., & Huang, E. (2010). Melting Point | MIT Digital Lab Techniques Manual. YouTube.
- Sugano, K. (n.d.). Summary of solubility measurement protocols of each company before harmonization.
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- World Health Organization. (2006). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. WHO.
- Wang, Y., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters.
- Singh, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.
- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. U.S.
- Ghori, F., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
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- Data Catalyst One. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.
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An In-Depth Technical Guide to 1-(Pivaloyl)piperidine-4-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(pivaloyl)piperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into its synthesis, detailed spectroscopic characterization, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Introduction: The Strategic Importance of 1-(Pivaloyl)piperidine-4-carboxylic Acid
Piperidine derivatives are a cornerstone in pharmaceutical development, forming the structural core of numerous approved drugs.[1] The piperidine ring provides a conformationally restricted scaffold that can be strategically functionalized to optimize binding to biological targets. 1-(Pivaloyl)piperidine-4-carboxylic acid, also known as N-pivaloyl-isonipecotic acid, is a valuable derivative that combines the piperidine-4-carboxylic acid core with a pivaloyl protecting group on the nitrogen atom.
The pivaloyl group (trimethylacetyl) is a bulky acyl protecting group that offers significant steric hindrance.[2] This property is advantageous in directing reactions to other parts of the molecule and can influence the stereochemical outcome of synthetic transformations.[2] Furthermore, the pivaloyl group is known for its stability under a range of reaction conditions, yet it can be removed when necessary, typically under basic or acidic hydrolysis.[3] This balance of stability and controlled cleavage makes it a strategic choice in multi-step syntheses.[2] The carboxylic acid moiety at the 4-position of the piperidine ring serves as a versatile handle for further chemical modifications, such as amide bond formation or esterification, enabling the construction of complex molecular architectures.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The following table summarizes the key properties of 1-(pivaloyl)piperidine-4-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₃ | Calculated |
| Molecular Weight | 213.27 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents.[5] | [5] |
| pKa | Carboxylic acid: ~4-5; Conjugate acid of piperidine nitrogen: Significantly reduced due to the electron-withdrawing pivaloyl group. | Estimated |
Synthesis of 1-(Pivaloyl)piperidine-4-carboxylic Acid
The synthesis of 1-(pivaloyl)piperidine-4-carboxylic acid is typically achieved through the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with pivaloyl chloride. This reaction is a standard procedure for the formation of amides from amines and acid chlorides.
Reaction Scheme
Caption: Synthesis of 1-(pivaloyl)piperidine-4-carboxylic acid.
Experimental Protocol
This protocol describes a robust and scalable method for the preparation of 1-(pivaloyl)piperidine-4-carboxylic acid.
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid)
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 equivalent).
-
Dissolution: Add anhydrous dichloromethane to the flask and stir to form a suspension.
-
Base Addition: Add triethylamine (2.2 equivalents) to the suspension. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred suspension. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 1-(pivaloyl)piperidine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is essential as pivaloyl chloride is sensitive to moisture.
-
Stoichiometry of Base: An excess of triethylamine is used to ensure complete neutralization of the generated HCl and to drive the reaction to completion.
-
Controlled Addition of Pivaloyl Chloride: Slow, dropwise addition at low temperature prevents a rapid, uncontrolled exothermic reaction.
Spectroscopic Characterization
The structural confirmation of the synthesized 1-(pivaloyl)piperidine-4-carboxylic acid is achieved through a combination of spectroscopic techniques. The following data are representative of the expected spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~3.9 - 4.2 | m | 2H | Piperidine H2, H6 (axial) |
| ~2.9 - 3.2 | m | 2H | Piperidine H2, H6 (equatorial) |
| ~2.5 | m | 1H | Piperidine H4 |
| ~1.8 - 2.0 | m | 2H | Piperidine H3, H5 (axial) |
| ~1.6 - 1.8 | m | 2H | Piperidine H3, H5 (equatorial) |
| 1.25 | s | 9H | -C(CH₃)₃ |
¹³C NMR:
| Chemical Shift (δ) ppm | Assignment |
| ~178 | -COOH |
| ~177 | -C=O (amide) |
| ~79 | -C (CH₃)₃ |
| ~45 | Piperidine C2, C6 |
| ~41 | Piperidine C4 |
| ~28 | Piperidine C3, C5 |
| ~27 | -C(C H₃)₃ |
Interpretation:
-
The broad singlet around 12.0 ppm in the ¹H NMR spectrum is characteristic of a carboxylic acid proton.[6]
-
The singlet at 1.25 ppm integrating to 9 protons confirms the presence of the tert-butyl group of the pivaloyl moiety.
-
The complex multiplets in the range of 1.6 to 4.2 ppm correspond to the protons of the piperidine ring. The steric bulk of the pivaloyl group can lead to distinct signals for axial and equatorial protons.
-
In the ¹³C NMR spectrum, the two carbonyl carbons (carboxylic acid and amide) are expected to appear downfield around 177-178 ppm.[7] The quaternary carbon and the methyl carbons of the pivaloyl group will also be clearly identifiable.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (carboxylic acid) |
| ~1620 | Strong | C=O stretch (amide) |
| ~1480, 1400 | Medium | C-H bend (aliphatic) |
| ~1230 | Strong | C-O stretch (carboxylic acid) |
Interpretation:
-
The very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[3]
-
Two distinct and strong carbonyl stretching absorptions are expected: one for the carboxylic acid C=O around 1730 cm⁻¹ and another for the tertiary amide C=O around 1620 cm⁻¹.[8] The presence of both is a key indicator of the successful synthesis.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 214.14 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₃⁺: 214.1438) |
| 236.12 | [M+Na]⁺ (Calculated for C₁₁H₁₉NNaO₃⁺: 236.1257) |
| 129.08 | [M - pivaloyl group + H]⁺ (Fragment) |
| 85.06 | [Pivaloyl cation]⁺ (Fragment) |
Interpretation:
-
High-resolution mass spectrometry should confirm the elemental composition of the molecule with high accuracy.
-
The fragmentation pattern will likely show the loss of the pivaloyl group, providing further structural evidence.
Applications in Drug Discovery
1-(Pivaloyl)piperidine-4-carboxylic acid is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality can be readily converted to amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR).
Role as a Key Intermediate
The piperidine-4-carboxylic acid scaffold is present in a variety of biologically active compounds, including those targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The N-pivaloyl group provides a stable, sterically demanding substituent that can be used to probe the binding pocket of a target protein.
Caption: Synthetic utility of 1-(pivaloyl)piperidine-4-carboxylic acid.
For instance, in the development of enzyme inhibitors, the pivaloyl group can occupy a hydrophobic pocket, while the rest of the molecule interacts with other regions of the active site. The carboxylic acid can be coupled with various amines to introduce diversity and optimize binding affinity and selectivity.
Conclusion
1-(Pivaloyl)piperidine-4-carboxylic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers a unique combination of a stable, sterically demanding protecting group and a readily functionalizable carboxylic acid. This technical guide provides a solid foundation for researchers to confidently synthesize, characterize, and strategically employ this compound in the development of the next generation of therapeutics.
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A Technical Guide to 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid, a pivotal building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's synthesis, properties, and applications, grounded in scientific integrity.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2][3] Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal framework for designing molecules that interact with biological targets with high affinity and specificity.[4] this compound, also known as N-pivaloyl isonipecotic acid, is a specialized derivative that offers unique advantages in the synthesis of complex drug candidates.
The incorporation of the pivaloyl (2,2-dimethylpropanoyl) group on the piperidine nitrogen serves a dual purpose. It acts as a sterically bulky, lipophilic protecting group that modulates the compound's overall physicochemical properties and also influences the reactivity of the piperidine nitrogen.[5] This guide will explore the synthesis, characteristics, and utility of this important synthetic intermediate.
Physicochemical and Structural Characteristics
The fundamental properties of this compound are crucial for its application in synthesis, dictating reaction conditions, solubility, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 147958-90-5 | [6] |
| Molecular Formula | C₁₁H₁₉NO₃ | [7] |
| Molecular Weight | 213.27 g/mol | [7] |
| IUPAC Name | This compound | - |
| Synonyms | 1-Pivaloylpiperidine-4-carboxylic acid, N-Pivaloyl isonipecotic acid | [6] |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Data not available; expected to be a solid at room temperature | - |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DCM, THF, and alcohols. | - |
Molecular Structure Diagram
The structure combines the rigid piperidine-4-carboxylic acid core with a bulky N-pivaloyl group.
Caption: Chemical structure of this compound.
Synthesis Protocol: N-Acylation of Isonipecotic Acid
The most direct and common method for preparing the title compound is the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This protocol is designed to be a self-validating system, with clear steps and rationales.
Causality Behind Experimental Choices:
-
Starting Material: Piperidine-4-carboxylic acid (Isonipecotic acid, CAS: 498-94-2) is a commercially available and relatively inexpensive starting material.[1][8][9]
-
Acylating Agent: Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is a highly reactive acylating agent that readily reacts with the secondary amine of the piperidine ring.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the formation of the piperidine hydrochloride salt.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants and facilitate the reaction without participating in it.
-
Workup: An acidic workup is employed to protonate the carboxylic acid, making it less water-soluble and allowing for its extraction into an organic solvent. This step also removes any remaining basic impurities.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq.).
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath. This is critical to control the exothermicity of the acylation reaction.
-
Addition of Acylating Agent: Add pivaloyl chloride (1.1 eq.) dropwise to the stirred suspension over 10-15 minutes. A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Acidification: Upon completion, carefully add water to the reaction mixture. Acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 1M HCl. This ensures the product is in its carboxylic acid form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Analysis and Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Pivaloyl Group: A characteristic sharp singlet integrating to 9 protons will be observed around δ 1.2-1.3 ppm.
-
Piperidine Ring Protons: A series of multiplets will be present between δ 1.5 and 4.5 ppm. The protons alpha to the nitrogen (positions 2 and 6) will be shifted downfield, likely appearing as two distinct sets of signals due to the restricted rotation of the bulky pivaloyl amide bond.
-
Methine Proton (Position 4): A multiplet (likely a tt - triplet of triplets) for the proton at the 4-position will be observed around δ 2.4-2.6 ppm.[11]
-
Carboxylic Acid Proton: A broad singlet will be visible far downfield, typically > δ 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the carboxylic acid around 175-180 ppm and one for the amide around 170-175 ppm.
-
Pivaloyl Group: A quaternary carbon signal around 38-40 ppm and a methyl carbon signal around 27-29 ppm.
-
Piperidine Ring Carbons: Signals for the piperidine ring carbons will appear in the range of 25-50 ppm.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A very broad absorption from the carboxylic acid O-H group will be seen from approximately 2500-3300 cm⁻¹.[12][13]
-
C=O Stretches: Two strong, sharp carbonyl (C=O) stretching bands will be prominent. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, and the tertiary amide C=O stretch will appear at a lower wavenumber, typically around 1630-1660 cm⁻¹.[14]
-
C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
In Electrospray Ionization (ESI) mass spectrometry, the compound would be expected to show a prominent [M+H]⁺ ion at m/z 214.14 or an [M-H]⁻ ion at m/z 212.13.
-
Applications in Drug Development and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but rather a crucial intermediate or building block. Its structure provides a robust scaffold that medicinal chemists can elaborate upon to create novel drug candidates.
Role as a Versatile Synthetic Intermediate:
The compound offers two orthogonal points for chemical modification: the carboxylic acid and the piperidine ring itself, although the latter requires more forcing conditions due to the N-acylation.
-
Amide and Ester Formation: The carboxylic acid is a key handle for creating diverse libraries of compounds through amide bond formation or esterification.[15] This allows for the introduction of various functional groups to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.
-
Modulation of Physicochemical Properties: The N-pivaloyl group imparts significant lipophilicity, which can be advantageous for improving cell membrane permeability. The steric bulk of the t-butyl group also restricts the conformational flexibility of the piperidine ring, which can be exploited to lock the molecule into a bioactive conformation, potentially increasing binding affinity to a target protein.[4]
Conceptual Application Workflow
Caption: Use of the title compound as a scaffold in drug discovery.
The piperidine scaffold is a key component in drugs targeting a multitude of conditions, including neurological disorders, cancer, and infectious diseases.[2][3] By using pre-functionalized building blocks like N-pivaloyl isonipecotic acid, drug discovery programs can accelerate the synthesis of complex molecules and more rapidly identify promising new therapeutic agents.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
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2a biotech. (n.d.). 1-PIVALOYLPIPERIDINE-4-CARBOXYLIC ACID. Retrieved January 14, 2026, from [Link]
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R&D Chemicals. (n.d.). Piperidine-4-carboxylic acid, 498-94-2, suppliers and manufacturers. Retrieved January 14, 2026, from [Link]
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Ghorbani-Choghamarani, A., Taherinia, Z., & Abbasi Tyula, Y. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... ResearchGate. Retrieved January 14, 2026, from [Link]
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Jung, M., Höfner, G., Sałat, K., Furgała-Wojas, A., & Wanner, K. T. (2025, February 21). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid in Organic Solvents
Introduction
In the landscape of drug discovery and development, understanding the physicochemical properties of a molecule is paramount.[1] Among these, solubility is a critical determinant of a compound's behavior in both biological and synthetic systems, influencing everything from reaction kinetics and purification efficiency to bioavailability and therapeutic efficacy.[2][3] This guide provides a comprehensive technical overview of the solubility of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry due to its substituted piperidine core.
While specific, publicly available solubility data for this exact molecule is scarce, this guide will equip researchers, scientists, and drug development professionals with the foundational principles and robust methodologies required to predict, determine, and interpret its solubility in a range of common organic solvents. By combining theoretical structural analysis with field-proven experimental protocols, this document serves as a practical manual for characterizing this and similar novel chemical entities.
Molecular Structure:
-
IUPAC Name: this compound
-
Common Name: 1-pivaloylpiperidine-4-carboxylic acid
-
Molecular Formula: C₁₁H₁₉NO₃
-
Key Features: The molecule possesses a tertiary amide, a carboxylic acid, and a bulky, non-polar tert-butyl group. This combination of polar and non-polar moieties results in a complex solubility profile that is highly dependent on the nature of the solvent.
Part 1: Theoretical Framework for Predicting Solubility
The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of this compound, we must dissect its molecular structure to understand its potential interactions with a solvent.
Analysis of Molecular Structure and Intermolecular Forces
The structure of this compound presents a duality of polarity:
-
Polar Moieties:
-
Carboxylic Acid (-COOH): This is the most significant polar feature. The hydroxyl group (-OH) can act as a strong hydrogen bond donor , and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor . This group is highly polar and capable of strong dipole-dipole interactions. The presence of a carboxylic acid generally confers solubility in polar, protic solvents.
-
Tertiary Amide (-CONR₂): The carbonyl oxygen of the amide group is another effective hydrogen bond acceptor . While tertiary amides cannot donate hydrogen bonds, their polar nature contributes to solubility in polar solvents.[2]
-
-
Non-Polar Moieties:
-
Pivaloyl Group (-C(CH₃)₃): The tert-butyl group is a large, sterically hindering, and highly non-polar (lipophilic) moiety. It contributes significantly to the molecule's van der Waals interactions and will favor solubility in non-polar solvents.
-
Piperidine Ring: The saturated hydrocarbon backbone of the piperidine ring is also non-polar and contributes to the overall lipophilicity of the molecule.
-
Predicted Solubility Profile
Based on this structural analysis, we can predict the compound's general solubility behavior across a spectrum of organic solvents:
-
High Solubility Expected in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid and amide groups of the solute. A related compound, Boc-Piperidine-4-carboxylic Acid, shows good solubility in methanol.[4]
-
Moderate to Good Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): These solvents are polar and can accept hydrogen bonds, interacting favorably with the carboxylic acid's hydroxyl group. However, the lack of a hydrogen-donating ability in the solvent might result in slightly lower solubility compared to protic solvents.
-
Low to Negligible Solubility in Non-Polar Solvents (e.g., Toluene, Hexane): The dominant polar characteristics of the carboxylic acid and amide groups are unlikely to be overcome by the non-polar interactions afforded by the pivaloyl group and piperidine ring. The energy required to break the strong solute-solute hydrogen bonds (especially the carboxylic acid dimers) will not be compensated by the weak solute-solvent interactions.
This predictive framework is a crucial first step, but for definitive characterization, experimental determination is essential.
Part 2: Gold-Standard Methodologies for Solubility Determination
For accurate and reliable solubility data, the Thermodynamic Shake-Flask Method is considered the gold standard.[5][6][7] It measures the equilibrium solubility of a compound, which is the saturation point of a solution in equilibrium with the solid drug.[8]
The Shake-Flask Method for Thermodynamic Solubility
This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.
Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of clear glass vials. The key is to have undissolved solid remaining at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent (Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).
-
Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure equilibrium is reached.[6][7] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[9]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the saturated solution from the undissolved solid. This is a critical step to avoid artificially high results. Common methods include:
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10-15 minutes) and collect the clear supernatant.
-
Filtration: Use a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents) to separate the solid. Discard the initial few drops to saturate the filter and minimize drug binding.
-
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][10] A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.[10]
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Express the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
-
Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Method.
Part 3: Data Presentation and Interpretation
While experimental data is pending, we can construct a table based on the theoretical predictions to guide a researcher's expectations.
Predicted Solubility of this compound
| Solvent Class | Solvent | Polarity Index | H-Bonding | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | 5.1 | Donor & Acceptor | High | Excellent H-bonding with both the carboxylic acid and amide groups. |
| Ethanol | 4.3 | Donor & Acceptor | High | Similar to methanol, strong H-bonding potential. | |
| Polar Aprotic | Acetone | 4.3 | Acceptor | Moderate | Good H-bond acceptor for the -COOH group, but less effective than protic solvents. |
| Ethyl Acetate | 4.4 | Acceptor | Moderate-Low | Lower polarity and less effective H-bond acceptor than acetone. | |
| Dichloromethane | 3.1 | Weak Acceptor | Low | Polarity is insufficient to effectively solvate the polar functional groups. | |
| Non-Polar | Toluene | 2.4 | None | Very Low | Solute-solute H-bonds are much stronger than weak van der Waals forces with solvent. |
| n-Hexane | 0.1 | None | Insoluble | Highly non-polar solvent cannot overcome the energy barrier to break solute H-bonds. |
Note: This table presents a predicted profile. Actual quantitative values must be determined experimentally.
Interpreting the Results
When analyzing the experimental data, the trends observed should align with the principles of intermolecular forces.
-
A steep drop in solubility when moving from polar protic (Methanol) to polar aprotic (Acetone) solvents would confirm the critical role of the carboxylic acid's hydrogen-donating ability in the solvation process.
-
The solubility in dichloromethane versus ethyl acetate will provide insight into the balance between the molecule's dipole moment and its hydrogen bonding potential.
-
Any measurable solubility in toluene would suggest that the non-polar pivaloyl group has a more significant influence than initially predicted, although this is unlikely to be substantial.
The relationship between solvent properties and the compound's functional groups can be visualized as follows:
Caption: Solute-Solvent Interaction Map.
Conclusion
The solubility of this compound is a complex interplay between its potent hydrogen-bonding functional groups (carboxylic acid and tertiary amide) and its significant non-polar hydrocarbon structure (pivaloyl group and piperidine ring). While a theoretical analysis strongly predicts a preference for solubility in polar protic solvents like methanol and ethanol, this guide underscores the absolute necessity of empirical measurement.
By employing the robust and reliable shake-flask method, researchers can obtain the precise, quantitative data essential for advancing drug development projects. This data is not merely a physical constant but a cornerstone for informed decisions in formulation, process chemistry, and preclinical assessment. The methodologies and principles detailed herein provide a self-validating framework for the confident and accurate characterization of this and other novel chemical entities.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.
- Rahman, M. M., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Savanic, A., et al. (2016). Drug Solubility: Importance and Enhancement Techniques. Journal of Analytical & Pharmaceutical Research.
- Fowles, D. J., et al. (2025). Physics-based solubility prediction for organic molecules. Chemical Reviews.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.
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The Pivaloyl Protector: An In-depth Technical Guide to its Stability and Strategic Use in Piperidine Derivatives
Introduction: The Strategic Imperative for Robust Protection in Piperidine Synthesis
The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of therapeutic agents.[1][2] Its synthesis and functionalization are therefore critical endeavors in drug discovery and development. The secondary amine of the piperidine ring, a nucleophilic and basic center, often requires protection to ensure chemoselectivity during synthetic transformations at other positions of the molecule or on appended side chains. The choice of the protecting group is a pivotal decision, dictating the feasible reaction conditions and the overall efficiency of the synthetic route. An ideal protecting group should be easily introduced, stable under a wide range of reaction conditions, and readily cleaved under specific, mild conditions that do not compromise the integrity of the final molecule.
The pivaloyl (Piv) group, a sterically hindered acyl moiety, has emerged as a robust and reliable protecting group for the piperidine nitrogen. Its bulky tert-butyl substituent confers significant steric hindrance around the amide bond, rendering it exceptionally stable to a variety of reagents and reaction conditions that would readily cleave less hindered acyl or carbamate protecting groups. This guide provides an in-depth technical analysis of the stability of the N-pivaloyl protecting group in piperidine derivatives, offering field-proven insights into its strategic application, and detailed protocols for its use.
Chemical and Physical Properties of N-Pivaloyl Piperidine
The stability of the N-pivaloyl group is intrinsically linked to its structure. The presence of the quaternary tert-butyl group adjacent to the carbonyl function creates a sterically congested environment that shields the amide bond from nucleophilic attack and hydrolysis.
Diagram of N-Pivaloyl Piperidine Structure
Caption: Orthogonal strategy using Piv and Boc groups.
A common orthogonal pairing is the N-pivaloyl group with the N-Boc group. The Boc group can be selectively removed under acidic conditions (e.g., TFA in DCM) while the pivaloyl group remains intact. This allows for the selective functionalization of the newly deprotected amine. Subsequently, the pivaloyl group can be removed under more forcing conditions that would not have been compatible with the Boc group.
Experimental Protocols
The following protocols provide standardized procedures for the introduction and removal of the N-pivaloyl group on piperidine derivatives.
Protocol 1: N-Pivaloylation of Piperidine
This protocol describes a general procedure for the protection of the piperidine nitrogen using pivaloyl chloride.
Materials:
-
Piperidine derivative
-
Pivaloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (1.2-1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Deprotection of N-Pivaloyl Piperidine via Reduction with LiAlH₄
This protocol outlines the reductive cleavage of the N-pivaloyl group to yield the corresponding N-methylpiperidine derivative (if the starting pivaloyl group is considered as a masked methyl group after reduction).
Materials:
-
N-pivaloyl piperidine derivative
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (2-3 eq) in anhydrous THF at 0 °C, add a solution of the N-pivaloyl piperidine derivative (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). [3]4. Stir the resulting granular precipitate vigorously for 15-30 minutes.
-
Add anhydrous MgSO₄ and continue stirring for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or distillation as required.
Analytical Methods for Monitoring Stability
The stability of the N-pivaloyl group can be monitored using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the pivaloyl group and to detect any degradation. The tert-butyl group of the pivaloyl moiety gives a characteristic sharp singlet in the ¹H NMR spectrum around 1.2-1.3 ppm. [4][5][6][7]* Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the stability of N-pivaloyl piperidine derivatives in reaction mixtures and during stability studies. [8][9][10]It allows for the separation of the parent compound from any degradation products and their identification by mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): A validated stability-indicating HPLC method can be developed to quantify the N-pivaloyl piperidine derivative and its degradation products over time under various stress conditions. [10][11][12][13][14] Table 2: Characteristic Analytical Data for N-Pivaloyl Piperidine
| Technique | Observation |
| ¹H NMR | Characteristic singlet for the tert-butyl group at ~1.2-1.3 ppm. |
| ¹³C NMR | Carbonyl carbon signal at ~177 ppm; Quaternary carbon of the t-butyl group at ~38 ppm; Methyl carbons of the t-butyl group at ~28 ppm. |
| Mass Spec (EI) | Molecular ion peak; Characteristic fragmentation pattern. [15][16][17] |
Conclusion: A Robust and Versatile Tool for Piperidine Synthesis
The N-pivaloyl protecting group offers a compelling combination of robust stability and versatile cleavage options, making it a valuable tool for the synthesis of complex piperidine-containing molecules in drug discovery and development. Its resilience to a wide range of reaction conditions allows for greater flexibility in synthetic design and enables the implementation of effective orthogonal protection strategies. While its removal requires more forcing conditions than some other common protecting groups, this is often a desirable trade-off for its exceptional stability. A thorough understanding of its stability profile and the available methods for its introduction and cleavage, as outlined in this guide, will empower researchers to strategically employ the N-pivaloyl group to streamline their synthetic efforts and accelerate the discovery of new medicines.
References
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Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024-02-27). Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Retrieved from [Link]
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Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
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Piperidine. NIST WebBook. Retrieved from [Link]
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- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- Reactions of Titanium Hydrazides with Silanes and Boranes: N-N Bond Cleavage and N Atom Functionaliz
- Thermodynamic and Kinetic Stabilities of Al(III)
- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Stability assessment of the selected Grignard reagents 2 q and 6 b. Concentration was determined by titration. (2017).
- Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. (2025). PubMed.
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Piperidine, 1-pentyl-. NIST WebBook. Retrieved from [Link]
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N-Phenylpiperidine. NIST WebBook. Retrieved from [Link]
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Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]
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Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. Retrieved from [Link]
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The Strategic Role of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of contemporary drug design, prized for its conformational rigidity and synthetic versatility. Within this privileged scaffold, 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid, also known as 1-pivaloyl-piperidine-4-carboxylic acid, has emerged as a critical building block in the synthesis of complex therapeutic agents. This technical guide provides an in-depth analysis of its strategic importance in medicinal chemistry. We will explore its synthesis, physicochemical properties, and its role as a versatile intermediate. Particular emphasis will be placed on the influence of the N-pivaloyl group on the molecule's conformational preferences and its utility in modulating pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will also feature detailed synthetic protocols and explore the structure-activity relationships of its derivatives, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from a combination of desirable characteristics, including a stable chair conformation that allows for the precise spatial orientation of substituents, a feature critical for optimizing interactions with biological targets.[2] The nitrogen atom within the piperidine ring provides a handle for modifying a molecule's physicochemical properties, such as solubility and lipophilicity, which are key determinants of a drug's pharmacokinetic profile.[3]
N-substitution of the piperidine ring is a widely employed strategy in medicinal chemistry to fine-tune the pharmacological properties of drug candidates. The choice of the N-substituent can profoundly impact a compound's affinity for its target, its selectivity over other biological targets, and its absorption, distribution, metabolism, and excretion (ADME) properties. Among the various N-acyl derivatives, this compound offers a unique combination of steric bulk and chemical stability, making it a valuable tool for medicinal chemists.
Physicochemical Properties and Synthetic Considerations
Key Physicochemical Characteristics
The defining features of this compound are the N-pivaloyl group and the C-4 carboxylic acid moiety.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₃ | Santa Cruz Biotechnology[4][5] |
| Molecular Weight | 213.27 g/mol | Santa Cruz Biotechnology[4][5] |
The pivaloyl group, with its sterically demanding tert-butyl moiety, significantly influences the conformational equilibrium of the piperidine ring. This steric hindrance can lock the ring in a preferred chair conformation, thereby reducing the molecule's conformational flexibility. This pre-organization can be advantageous in drug design, as it can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.
The carboxylic acid at the C-4 position is a versatile functional group that can participate in various biological interactions, including hydrogen bonding and salt bridge formation.[6] It also serves as a key synthetic handle for further molecular elaboration.
Synthesis of this compound
The synthesis of the title compound typically starts from the commercially available piperidine-4-carboxylic acid (isonipecotic acid). A general and efficient method involves a two-step process: N-acylation followed by optional ester hydrolysis if the starting material is an ester.
A plausible synthetic route is outlined below:
Caption: General synthetic scheme for this compound.
Experimental Protocol: N-Acylation of Piperidine-4-carboxylic Acid
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.
Materials:
-
Piperidine-4-carboxylic acid
-
Pivaloyl chloride
-
Triethylamine or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Suspend piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 to 1.5 equivalents) to the suspension and stir for 10-15 minutes.
-
Slowly add pivaloyl chloride (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to obtain pure this compound.
Role in Medicinal Chemistry: A Versatile Scaffold and Intermediate
This compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for diverse chemical modifications at both the nitrogen and the carboxylic acid positions.
The N-Pivaloyl Group: A Modulator of Physicochemical and Pharmacokinetic Properties
The N-pivaloyl group is more than just a protecting group; it plays a crucial role in shaping the pharmacological profile of a drug candidate.
-
Metabolic Stability: The sterically hindered tert-butyl group of the pivaloyl moiety can shield the adjacent amide bond from enzymatic hydrolysis, thereby increasing the metabolic stability and in vivo half-life of the parent molecule.
-
Lipophilicity and Permeability: The bulky, non-polar pivaloyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in the design of centrally acting drugs.
-
Conformational Constraint: As previously mentioned, the steric bulk of the pivaloyl group can restrict the conformational freedom of the piperidine ring, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target protein.
The C-4 Carboxylic Acid: A Gateway to Diverse Functionality
The carboxylic acid group at the C-4 position is a key reactive handle for introducing a wide array of functional groups and for coupling the piperidine scaffold to other molecular fragments.
-
Amide Bond Formation: The carboxylic acid can be readily converted to an amide by coupling with a primary or secondary amine. This is a common strategy for linking the piperidine core to other pharmacophoric elements.
-
Esterification: Esterification of the carboxylic acid can be used to modulate the compound's solubility and pharmacokinetic properties. Esters can also serve as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
-
Bioisosteric Replacement: In some cases, the carboxylic acid may be replaced with a bioisostere, such as a tetrazole or a hydroxamic acid, to improve the compound's metabolic stability or to alter its acidity and hydrogen bonding properties.
The following diagram illustrates the versatility of the this compound scaffold in the synthesis of more complex molecules.
Sources
A Technical Guide to the Strategic Synthesis of N-Pivaloyl Piperidine Carboxylic Acids
Abstract
The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Among its most valuable derivatives are piperidine carboxylic acids, such as nipecotic and isonipecotic acids, which serve as conformationally restricted γ-aminobutyric acid (GABA) analogues and versatile synthetic building blocks.[2][3] The successful synthesis and manipulation of these structures, however, hinge on a robust protecting group strategy for the secondary amine. This guide provides an in-depth examination of the N-pivaloyl group in this context, detailing the rationale for its selection, initial synthetic routes, stereoselective considerations, and practical, field-proven protocols for the preparation of N-pivaloyl piperidine carboxylic acids.
The Strategic Imperative: Why N-Pivaloyl Protection?
In multi-step organic synthesis, a protecting group is chosen not merely for its ability to mask a functional group, but for the specific advantages it confers throughout a synthetic sequence.[4] The N-pivaloyl (Piv) group, a tert-butylcarbonyl moiety, offers a compelling combination of properties that make it exceptionally well-suited for the synthesis of piperidine-based drug intermediates.
Key Attributes of the N-Pivaloyl Group:
-
Steric Hindrance: The bulky tert-butyl component of the pivaloyl group provides significant steric shielding. This can be strategically employed to direct the stereochemical outcome of reactions at adjacent positions, a critical factor in the synthesis of enantiomerically pure pharmaceuticals.[5]
-
Robust Stability: The pivaloyl group is substantially more stable than many other acyl protecting groups like acetyl (Ac) or benzoyl (Bz).[4][6] It is resilient to a wide range of reaction conditions, including mildly acidic, basic, and reductive environments, allowing for extensive modification of other parts of the molecule without premature deprotection.
-
Orthogonal Deprotection: Despite its stability, the N-pivaloyl group can be reliably cleaved under specific, forceful conditions (e.g., strong acid or base, or with certain reducing agents) that often leave other protecting groups, such as silyl ethers or benzyl groups, intact.[6][7] This orthogonality is paramount in complex total synthesis.
The decision to use an N-pivaloyl group is therefore a strategic one, aimed at ensuring stability during intermediate steps while potentially leveraging its steric bulk to achieve high diastereoselectivity.
Caption: Strategic workflow illustrating how N-pivaloyl protection enables chemoselectivity.
Foundational Synthesis: Accessing the Core Scaffold
The initial synthesis of N-pivaloyl piperidine carboxylic acids typically begins with a commercially available piperidine carboxylic acid ester, such as ethyl nipecotate (ethyl piperidine-3-carboxylate) or ethyl isonipecotate (ethyl piperidine-4-carboxylate). The general workflow involves N-acylation followed by ester hydrolysis.
N-Acylation with Pivaloyl Chloride
The introduction of the pivaloyl group onto the piperidine nitrogen is a robust and high-yielding transformation. The reaction is typically performed by treating the parent piperidine with pivaloyl chloride in the presence of a base to neutralize the HCl byproduct.
Causality Behind Experimental Choices:
-
Reagent: Pivaloyl chloride is a common and reactive acylating agent. Pivalic anhydride can also be used, often under base-free conditions, with the only byproduct being the easily removed pivalic acid.
-
Base: An organic base like triethylamine (TEA) is often used as it is non-nucleophilic and readily scavenges the generated HCl.[8] In a biphasic Schotten-Baumann reaction, an inorganic base like NaOH or K₂CO₃ can be employed.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) are preferred to avoid side reactions with the acyl chloride.
Saponification to the Carboxylic Acid
Once the nitrogen is protected, the ester is hydrolyzed to the free carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions.
Causality Behind Experimental Choices:
-
Base: Lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used. LiOH is often preferred in research settings due to the high solubility of lithium carboxylates in mixed aqueous/organic solvent systems.
-
Solvent System: A mixture of water and a water-miscible organic solvent (e.g., THF, methanol) is used to ensure the solubility of both the inorganic base and the organic substrate.
-
Temperature: The reaction is often performed at room temperature or with gentle heating to drive it to completion. The stability of the N-pivaloyl group is a key advantage here, as it remains intact under these basic conditions.[9]
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- 9. tcichemicals.com [tcichemicals.com]
N-Acyl Piperidines as Pharmaceutical Intermediates: A Technical Guide
Introduction: The Strategic Importance of the N-Acyl Piperidine Scaffold
The piperidine ring is a foundational structural motif in modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and natural products.[1][2][3] This six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility and physicochemical properties that make it an ideal scaffold for interacting with diverse biological targets.[1][4] When the piperidine nitrogen is acylated, forming an N-acyl piperidine, a new dimension of chemical and biological potential is unlocked. This modification introduces a stable amide bond, which is a critical functional group present in a vast number of biologically active molecules, including peptides and proteins.[5]
The N-acyl piperidine moiety is a key component in pharmaceuticals targeting a wide range of therapeutic areas, including the central nervous system (CNS), oncology, and infectious diseases.[4][6] Its incorporation into a drug candidate can significantly influence key parameters such as potency, selectivity, metabolic stability, and overall pharmacokinetic (ADME) properties.[6] The amide group can act as a hydrogen bond donor or acceptor, facilitating crucial interactions within the binding pockets of molecular targets.[6] This guide provides an in-depth technical exploration of N-acyl piperidines, covering their synthesis, mechanistic underpinnings, and strategic application as pivotal intermediates in pharmaceutical development.
Core Synthesis Strategies: The Art and Science of Amide Bond Formation
The synthesis of N-acyl piperidines fundamentally relies on the formation of an amide bond between a piperidine derivative and a carboxylic acid or its activated equivalent. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, offering a powerful tool for generating molecular diversity.[7] A direct reaction between a carboxylic acid and an amine is generally inefficient, as it results in a non-productive acid-base reaction forming a salt.[5] Therefore, activation of the carboxylic acid is a critical prerequisite for successful acylation.
Mechanism of Acylation: A Nucleophilic Acyl Substitution Pathway
The acylation of a piperidine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine's secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[8][9] This attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a leaving group, resulting in the formation of the stable amide bond.[8][10] The specific nature of the leaving group depends on the chosen acylating agent.
Key Methodologies for N-Acyl Piperidine Synthesis
The choice of synthetic methodology is dictated by factors such as the complexity of the starting materials, desired scale, and the presence of other functional groups.
Acylation using Acyl Chlorides
Acylation with acyl chlorides is a classic and highly effective method due to the high reactivity of the acyl chloride.[]
-
Causality: The chloride ion is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the piperidine nitrogen.[8]
-
Self-Validation: The reaction is typically rapid and often proceeds to completion at room temperature. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[8][12]
Experimental Protocol: Acylation of Piperidine with Benzoyl Chloride
Materials:
-
Piperidine
-
Benzoyl chloride
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Acylation using Acid Anhydrides
Acid anhydrides are another common class of acylating agents. They are generally less reactive than acyl chlorides, which can be advantageous when dealing with sensitive substrates.[12]
-
Causality: The leaving group is a carboxylate anion, which is less effective at departing than a chloride ion. This reduced reactivity often necessitates the use of a catalyst or slightly elevated temperatures.
-
Self-Validation: The reaction can be catalyzed by adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[12] A base is also required to neutralize the carboxylic acid byproduct.[12]
Experimental Protocol: Acylation of a Piperidine Derivative with Acetic Anhydride
Materials:
-
Substituted Piperidine
-
Acetic Anhydride
-
Pyridine (can serve as both base and solvent)
-
Anhydrous Dichloromethane (DCM) (optional solvent)
-
Water
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted piperidine (1.0 eq) in pyridine or DCM.
-
Add acetic anhydride (1.2 eq) to the solution.[8]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully add water to quench the excess anhydride.
-
Dilute the mixture with ethyl acetate.
-
Neutralize the acetic acid byproduct by washing with saturated aqueous NaHCO₃ solution.[8]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the N-acyl piperidine.
Amide Coupling with Carboxylic Acids
Directly coupling a carboxylic acid with a piperidine is the most atom-economical approach and is widely used in pharmaceutical synthesis.[7] This method requires a coupling reagent to activate the carboxylic acid in situ.[5][7]
-
Causality: Coupling reagents, such as carbodiimides (e.g., DCC, DIC, EDCI) or uronium salts (e.g., HATU, HBTU), react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester).[] This intermediate is then readily attacked by the piperidine.
-
Trustworthiness: To suppress side reactions and prevent epimerization (racemization) when using chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) are often included.[5] The choice of coupling reagent, additive, base, and solvent system is critical for achieving high yields and purity.
Data Presentation: Comparison of Acylation Methods
| Method | Acylating Agent | Reactivity | Key Additives | Common Byproducts |
| Acyl Halide | Acyl Chloride | High | Non-nucleophilic base (e.g., NEt₃) | HCl (neutralized by base) |
| Anhydride | Acid Anhydride | Moderate | Base (e.g., Pyridine), DMAP (catalyst) | Carboxylic Acid |
| Coupling | Carboxylic Acid | Variable | Coupling agent (e.g., DCC, HATU), Additive (e.g., HOBt) | Urea, Guanidinium salts |
The Role of N-Acyl Piperidines in Marketed Pharmaceuticals
The N-acyl piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[6][13] Its presence often enhances the molecule's ability to bind to its target and improves its pharmacokinetic profile.[1][6]
-
Methylphenidate (Ritalin): Used to treat ADHD, this molecule contains an N-acetyl piperidine core.
-
Fentanyl: A potent synthetic opioid, fentanyl features a propionyl group attached to the piperidine nitrogen.[13]
-
Risperidone: An antipsychotic medication, it incorporates a complex N-acyl piperidine derivative.[13]
The synthesis of these and many other pharmaceuticals relies on the robust and scalable formation of the N-acyl piperidine intermediate. For example, the development of novel CCR5 antagonists and other investigational drugs often involves the synthesis of 4-substituted N-acyl piperidines.[14]
Analytical Characterization of N-Acyl Piperidines
Rigorous characterization is essential to confirm the structure and purity of synthesized N-acyl piperidine intermediates. A combination of analytical techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the formation of the amide bond and the overall connectivity of the molecule.[15]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity. Techniques like UPLC-QTOF-ESI MS can be used for precise mass determination and characterization.[16]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to quantify it in various matrices.[17][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, notably the characteristic amide carbonyl (C=O) stretch.[15]
Challenges and Future Perspectives
While the synthesis of N-acyl piperidines is well-established, challenges remain, particularly concerning steric hindrance and the development of greener, more sustainable methods.[12] Bulky substituents on either the piperidine ring or the acylating agent can impede the reaction, necessitating harsher conditions or alternative synthetic routes.[12]
Future research will likely focus on:
-
Catalytic Amide Bond Formation: Developing new catalysts that can directly form amide bonds from carboxylic acids and amines without the need for stoichiometric activating agents, thus reducing waste.
-
Flow Chemistry: Utilizing continuous flow reactors to improve safety, scalability, and control over reaction conditions for N-acylation reactions.
-
Biocatalysis: Employing enzymes to perform acylation reactions with high selectivity and under mild, environmentally friendly conditions.[19]
The N-acyl piperidine scaffold will undoubtedly continue to be a central feature in the design of next-generation therapeutics. A deep understanding of its synthesis and properties is therefore indispensable for researchers, scientists, and drug development professionals aiming to innovate in the pharmaceutical landscape.
References
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In-Depth Technical Guide: Biological Activity Screening of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the biological activity screening of a novel class of compounds: 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid analogs. We move beyond rote protocol recitation to deliver a strategic, in-depth exploration of the rationale behind experimental design, data interpretation, and the establishment of self-validating assays. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new chemical entities. We will dissect the core chemical structure, propose a tiered screening cascade, and provide detailed, field-tested protocols for cytotoxicity, antimicrobial, and target-specific assays. All methodologies are grounded in authoritative scientific principles to ensure robustness and reproducibility.
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal backbone for interacting with a wide array of biological targets. The specific parent compound, this compound, incorporates a bulky, lipophilic pivaloyl group and a carboxylic acid moiety. This combination offers a unique starting point for analog synthesis, allowing for modulation of physicochemical properties such as solubility, lipophilicity (LogP), and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic behavior.[2][3]
The core hypothesis for screening analogs of this parent structure is that the rigid pivaloyl group can confer specific, high-affinity interactions with hydrophobic pockets in target proteins, while the carboxylic acid can engage in critical ionic or hydrogen-bonding interactions. The piperidine ring itself acts as a constrained linker, positioning these two key pharmacophoric features. Our screening strategy, therefore, is designed to cast a wide net initially, followed by more focused, target-oriented assays based on preliminary findings.
The Screening Cascade: A Strategic Approach
A tiered or cascaded screening approach is the most efficient method for evaluating a new compound library. This strategy prioritizes resource allocation by using broad, cost-effective assays to eliminate inactive or overtly toxic compounds early, while advancing a smaller, more promising set of candidates to complex, resource-intensive assays.
Caption: A tiered workflow for screening piperidine analogs.
Tier 1: Foundational Screening Protocols
The objective of Tier 1 is to perform a rapid initial assessment of the biological activity of the entire analog library. We will focus on two key areas: general cytotoxicity and broad-spectrum antimicrobial activity. This allows for the early identification of compounds with potential therapeutic value in oncology or infectious diseases, while simultaneously flagging non-specific, cytotoxic compounds.
Protocol: In Vitro Cytotoxicity Assessment using Resazurin Assay
Rationale: The resazurin (AlamarBlue) assay is a robust, sensitive, and non-destructive method to measure cell viability.[4] It is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. This conversion is directly proportional to the number of viable cells. We choose this over the MTT assay due to its higher sensitivity, lower toxicity to cells, and simpler protocol (no solubilization step).
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HeLa for a cervical cancer model, or HEK293 for a normal kidney cell line baseline) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA when they reach 80-90% confluency.
-
Perform a cell count using a hemocytometer and determine cell viability (should be >95%).[5]
-
-
Cell Seeding:
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom black plate (for fluorescence reading). This corresponds to 5,000 cells per well.[6]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of each piperidine analog in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in cell culture media to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤ 0.5%).
-
Include "vehicle control" wells (cells + media with DMSO) and "no-cell" control wells (media only).
-
Carefully remove the old media from the cells and add 100 µL of the media containing the test compounds.
-
Incubate for 48-72 hours.
-
-
Resazurin Assay:
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Fluorescence_Sample / Fluorescence_Vehicle) * 100
-
-
Plot % Viability against the logarithm of compound concentration and use a non-linear regression model to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation:
| Compound ID | Structure Modification | IC₅₀ (HeLa, µM) | IC₅₀ (HEK293, µM) | Selectivity Index (SI)¹ |
| Parent | - | >100 | >100 | - |
| Analog-01 | R = 4-Cl-Ph | 15.2 | 85.1 | 5.6 |
| Analog-02 | R = 2-pyridyl | 5.8 | 62.4 | 10.8 |
| Analog-03 | R = Cyclohexyl | >100 | >100 | - |
| ... | ... | ... | ... | ... |
¹ Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). A higher SI is desirable.
Protocol: Broad-Spectrum Antimicrobial Susceptibility Testing
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] It is a quantitative method that provides a clear endpoint. We will test against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to assess the spectrum of activity. This method is recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Step-by-Step Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).[11]
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, matching a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized inoculum 1:100 in MHB to obtain the final inoculum density of ~1 x 10⁶ CFU/mL.
-
-
Compound Preparation:
-
In a 96-well plate, add 50 µL of sterile MHB to all wells.
-
Add 50 µL of a 2X starting concentration of the test compound (prepared from a DMSO stock) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria + media, no compound) and a negative control (media only).
-
-
Incubation & Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Data Presentation:
| Compound ID | MIC (S. aureus, µg/mL) | MIC (E. coli, µg/mL) |
| Parent | >128 | >128 |
| Analog-04 | 16 | >128 |
| Analog-05 | >128 | 32 |
| Analog-06 | 8 | 16 |
| ... | ... | ... |
Tier 2: Hit Prioritization and Mechanistic Insights
Compounds that demonstrate promising activity in Tier 1 (e.g., potent and selective cytotoxicity or significant antimicrobial activity) are advanced to Tier 2. The goal here is to confirm the initial hit, understand its dose-dependency, and begin to investigate its mechanism of action (MoA).
Caption: Workflow for hit validation and MoA deconvolution.
For a hypothetical hit like Analog-02 , which showed selective cytotoxicity against a cancer cell line, a plausible MoA could involve the inhibition of a signaling pathway critical for cancer cell proliferation. The piperidine scaffold is a known feature in many kinase inhibitors. Therefore, a logical next step would be to screen it against a panel of cancer-relevant kinases.
Protocol: In Vitro Kinase Inhibition Assay (Example: BRAF V600E)
Rationale: Many cancers are driven by specific mutant kinases, such as BRAF V600E in melanoma. A direct, biochemical assay can confirm if a compound inhibits the target enzyme's activity.[12] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.[12]
Step-by-Step Methodology:
-
Kinase Reaction:
-
In a 96-well plate, set up the kinase reaction including:
-
Recombinant BRAF V600E enzyme.
-
A suitable substrate (e.g., inactive MEK1).
-
ATP at its Kₘ concentration.
-
Reaction buffer.
-
Varying concentrations of the test compound (e.g., Analog-02).
-
-
Incubate at 30°C for 1 hour.[13]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Measurement & Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the data and determine the IC₅₀ value for kinase inhibition.
-
Conclusion and Future Directions
This guide has outlined a systematic, multi-tiered approach for the comprehensive biological screening of this compound analogs. By starting with broad, foundational assays and progressing to more specific, mechanism-focused studies, researchers can efficiently identify and validate promising lead candidates. The emphasis on rational experimental design, inclusion of appropriate controls, and quantitative data analysis ensures the generation of reliable and actionable results. Future work for validated hits would progress to Tier 3, involving ADME/Tox profiling (e.g., metabolic stability in liver microsomes, hERG channel liability) and eventual evaluation in preclinical in vivo models of disease. This structured screening funnel is essential for navigating the complex path of drug discovery, transforming a novel chemical library into potential therapeutic agents.
References
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. [Link]
-
EUCAST. (2024). MIC Determination. [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. [Link]
-
Paprocka, R., Wleklik, K., & Błaszczak, P. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8759. [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Stoddart, M. J. (2011). Cell viability assays: introduction. Methods in molecular biology (Clifton, N.J.), 740, 1–6. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Methodological & Application
Synthesis of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid from piperidine-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid
Abstract
This application note provides a comprehensive, technically detailed guide for the synthesis of this compound, a tertiary amide, from piperidine-4-carboxylic acid (also known as isonipecotic acid). The protocol leverages a robust N-acylation reaction using pivaloyl chloride under anhydrous basic conditions. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a deep understanding of the reaction mechanism, a validated step-by-step protocol, and critical insights into experimental choices and characterization. The piperidine scaffold is a cornerstone in modern pharmacology, and its N-functionalization is a key strategy for modulating biological activity.[1]
Introduction and Scientific Context
Piperidine-4-carboxylic acid is a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and it acts as a partial agonist at the GABA-A receptor.[1][2] The modification of the piperidine nitrogen is a pivotal strategy in medicinal chemistry to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.
The target molecule, this compound, is formed by installing a pivaloyl (tert-butylcarbonyl) group onto the piperidine nitrogen. This bulky, lipophilic group can significantly alter the parent molecule's interaction with biological targets, improve metabolic stability, and enhance membrane permeability. The synthesis described herein is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry for the formation of stable amide bonds.[3]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic addition-elimination mechanism.[4] The secondary amine of piperidine-4-carboxylic acid acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of pivaloyl chloride.
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine-4-carboxylic acid attacks the carbonyl carbon of pivaloyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[5][6]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, leading to the elimination of the chloride ion, which is an excellent leaving group.[5][7]
-
Acid Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (NEt₃), is added to the reaction to neutralize the HCl, forming triethylammonium chloride.[8] This step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8]
Caption: Nucleophilic acyl substitution mechanism.
Experimental Guide: Synthesis Protocol
This protocol details the synthesis of the title compound on a laboratory scale. The procedure is designed to be self-validating through clear monitoring and purification steps.
Materials and Reagents
| Compound | Molecular Formula | MW ( g/mol ) | Role | Notes |
| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | Starting Material | Keep dry before use.[9] |
| Pivaloyl chloride | C₅H₉ClO | 120.58 | Acylating Agent | Corrosive, lachrymator. Handle in a fume hood. |
| Triethylamine (NEt₃) | C₆H₁₅N | 101.19 | Base | Anhydrous grade. Scavenges HCl.[10] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade. |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | Work-up | For removing excess base. |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | Anhydrous. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | |
| Hexanes | C₆H₁₄ | 86.18 | Recrystallization |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Begin stirring to dissolve. Add triethylamine (1.5 eq) to the solution.[11]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add pivaloyl chloride (1.1 eq) dropwise to the cold, stirred solution over 10-15 minutes.[10] A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours.[11]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase such as 10% methanol in dichloromethane. The product should have a higher Rf value than the starting carboxylic acid. The reaction is complete when the starting amine spot is no longer visible.
-
Work-up:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove residual triethylamine), water, and finally with brine (saturated aqueous NaCl).[11]
-
Expert Insight: The carboxylic acid on the product may cause it to partition into the aqueous basic washes if any were used. The acidic wash here is specifically to remove the amine base without deprotonating the product's carboxylic acid.
-
-
Isolation and Purification:
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will be obtained as a solid or viscous oil.
-
Purify the crude material by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield the final product as a white solid.
-
Characterization and Data
Proper characterization is essential to confirm the structure and purity of the final compound.
Expected Analytical Data
| Analysis Technique | Expected Result |
| ¹H NMR | Appearance of a singlet at ~1.2 ppm (9H) corresponding to the pivaloyl group's tert-butyl protons. Disappearance of the N-H proton signal from the starting material. |
| ¹³C NMR | Appearance of a carbonyl signal for the amide (~177 ppm) and signals for the quaternary and methyl carbons of the pivaloyl group. |
| Mass Spectrometry | The molecular ion peak corresponding to the product's mass (C₁₁H₁₉NO₃, MW = 213.27 g/mol ) should be observed. |
| Melting Point | A sharp melting point indicates high purity. |
Safety and Troubleshooting
-
Safety: Pivaloyl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is exothermic upon addition of the acyl chloride.
-
Troubleshooting:
-
Incomplete Reaction: If TLC shows significant starting material remaining, ensure all reagents and solvents were anhydrous. Water can hydrolyze the pivaloyl chloride. The reaction time can also be extended.
-
Low Yield: Poor yield can result from hydrolysis of the acylating agent or inefficient extraction. Ensure the pH is not basic during work-up, which could lead to loss of the carboxylic acid product into the aqueous layer.
-
Purification Issues: If the product oils out during recrystallization, try a different solvent system or consider purification by column chromatography on silica gel.
-
References
-
Grokipedia (n.d.). Schotten–Baumann reaction. Grokipedia. Available at: [Link]
-
SATHEE (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]
-
Chemistry Notes (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Available at: [Link]
-
Revisionsheets (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Available at: [Link]
-
Chemistry Learner (n.d.). Schotten Baumann Reaction Mechanism Detailed Explanation. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Schotten-Baumann Reaction. Available at: [Link]
-
Save My Exams (2025). Acylation Mechanism. A Level Chemistry Revision Notes. Available at: [Link]
-
ResearchGate (n.d.). N-Acylation Reactions of Amines. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. Available at: [Link]
-
ChemBK (n.d.). piperidine-4-carboxylic acid. Available at: [Link]
-
Wikipedia (n.d.). Isonipecotic acid. Available at: [Link]
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Application Note & Protocol: N-Acylation of Piperidine-4-Carboxylic Acid with Pivaloyl Chloride
Abstract
This document provides a comprehensive guide for the N-acylation of piperidine-4-carboxylic acid using pivaloyl chloride. N-acylated piperidine scaffolds are pivotal structural motifs in medicinal chemistry and drug development. This protocol details a robust and efficient method based on the Schotten-Baumann reaction, a reliable technique for acylating amines.[1][2] We will delve into the mechanistic rationale behind the procedural steps, address challenges such as chemoselectivity, and provide a detailed, step-by-step protocol from reaction setup to product purification and characterization. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.
Introduction and Mechanistic Overview
The N-acylation of secondary amines is a cornerstone transformation in organic synthesis, yielding stable and functionally diverse amide products.[3][4] The piperidine ring, in particular, is a privileged scaffold found in numerous pharmaceuticals.[5][6] Its N-functionalization allows for the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability.
The selected reaction—the acylation of piperidine-4-carboxylic acid with pivaloyl chloride—presents a key chemoselectivity challenge. The starting material possesses two nucleophilic sites: the secondary amine of the piperidine ring and the carboxylate group (once deprotonated). The chosen methodology, the Schotten-Baumann reaction, effectively directs the acylation to the nitrogen atom.[7][8]
Reaction Scheme: Piperidine-4-carboxylic acid reacts with pivaloyl chloride in the presence of a base to yield 1-pivaloylpiperidine-4-carboxylic acid.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism under basic conditions.[1][9]
-
Deprotonation and Activation: An aqueous base (e.g., Sodium Hydroxide) serves two primary roles. First, it deprotonates the carboxylic acid moiety to form the sodium carboxylate. This negatively charged carboxylate is significantly less nucleophilic than the neutral amine, thereby deactivating it towards the electrophilic pivaloyl chloride. Second, the base ensures the piperidine nitrogen is in its free, unprotonated state, making it a potent nucleophile.[9]
-
Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of pivaloyl chloride. This step forms a tetrahedral intermediate.[7][8]
-
Intermediate Collapse & Product Formation: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Neutralization: The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the excess base in the reaction medium, preventing the protonation and deactivation of the starting amine.[2][9]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 1-pivaloylpiperidine-4-carboxylic acid.
Materials and Reagents
| Reagent | Molecular Wt. ( g/mol ) | Moles (mmol) | Equiv. | Amount Used | Supplier Notes |
| Piperidine-4-carboxylic acid | 129.16 | 10.0 | 1.0 | 1.29 g | Purity >98% |
| Pivaloyl chloride | 120.58 | 11.0 | 1.1 | 1.33 g (1.32 mL) | Purity >99%, handle in a fume hood |
| Sodium hydroxide (NaOH) | 40.00 | 25.0 | 2.5 | 1.00 g | ACS grade or higher |
| Deionized Water | 18.02 | - | - | 25 mL | - |
| Dichloromethane (DCM) | 84.93 | - | - | ~100 mL | ACS grade, for extraction |
| Hydrochloric Acid (HCl), 6M | 36.46 | - | - | As needed | For acidification |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~5 g | For drying organic layer |
| TLC Plates | - | - | - | As needed | Silica gel 60 F₂₅₄ |
| TLC Eluent | - | - | - | 9:1 DCM:Methanol + 0.5% Acetic Acid | Prepare fresh |
Equipment
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice/water bath
-
pH paper or pH meter
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Safety Precautions
-
Pivaloyl Chloride: Corrosive and a lachrymator. It reacts violently with water. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE. The neutralization reaction is exothermic.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.
Step-by-Step Procedure
-
Preparation: In a 100 mL three-necked flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.00 g, 25.0 mmol) in deionized water (25 mL). Allow the solution to cool to room temperature.
-
Addition of Starting Material: Add piperidine-4-carboxylic acid (1.29 g, 10.0 mmol) to the NaOH solution. Stir until all solids have dissolved. The solution may warm slightly.
-
Cooling: Place the flask in an ice/water bath and stir the solution for 15-20 minutes, allowing it to cool to 0-5 °C.
-
Addition of Acylating Agent: Transfer pivaloyl chloride (1.32 mL, 11.0 mmol) to a dropping funnel. Add the pivaloyl chloride dropwise to the cold, stirring reaction mixture over 20-30 minutes. Maintain the internal temperature below 10 °C. A white precipitate may form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10] Spot the starting material and the reaction mixture on a silica plate. Elute with a 9:1 mixture of DCM:Methanol containing 0.5% acetic acid. The product should have a higher Rf value than the starting material. The reaction is complete when the starting amine spot is no longer visible.
-
Workup - Quenching and Basification: Cool the reaction mixture again in an ice bath. Cautiously check the pH; it should be strongly basic (pH > 12). If not, add a small amount of 2M NaOH. This ensures any unreacted pivaloyl chloride is hydrolyzed.
-
Workup - Extraction (Wash): Transfer the basic aqueous mixture to a separatory funnel and wash with dichloromethane (2 x 25 mL) to remove any non-acidic organic impurities. Discard the organic layers.
-
Workup - Acidification and Product Extraction: Cool the remaining aqueous layer in an ice bath. Slowly and with stirring, add 6M HCl dropwise to acidify the solution to a pH of 2-3. A white precipitate of the product should form. Extract the product from the acidified aqueous layer with dichloromethane (3 x 25 mL).
-
Drying and Evaporation: Combine the organic extracts from the previous step. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, 1-pivaloylpiperidine-4-carboxylic acid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water, to yield a white crystalline solid.[11][12]
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.
Caption: High-level workflow for the synthesis of 1-pivaloylpiperidine-4-carboxylic acid.
Caption: Simplified mechanism of N-acylation under Schotten-Baumann conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive pivaloyl chloride (hydrolyzed). Insufficient base. Poor extraction. | Use fresh pivaloyl chloride. Ensure at least 2.5 equivalents of base are used. Ensure pH is < 3 before extraction. Perform multiple extractions. |
| Starting Material Remains | Insufficient pivaloyl chloride. Reaction time too short. | Use a slight excess (1.1-1.2 eq.) of pivaloyl chloride. Allow the reaction to stir longer, monitoring by TLC until completion. |
| Oily Product, Fails to Solidify | Presence of impurities (e.g., pivalic acid from hydrolysis). Residual solvent. | Purify by column chromatography. Ensure the product is thoroughly dried under high vacuum. Try trituration with a non-polar solvent like hexanes. |
| Side Product Formation | Reaction temperature too high. Pivaloyl chloride added too quickly. | Maintain a low temperature (0-5 °C) during the addition of pivaloyl chloride. Add the acylating agent slowly and dropwise. |
Conclusion
The protocol described provides an effective and reliable method for the N-acylation of piperidine-4-carboxylic acid. By leveraging Schotten-Baumann conditions, the reaction proceeds with high chemoselectivity for the amine, minimizing unwanted side reactions. This procedure is scalable and utilizes readily available, cost-effective reagents, making it a valuable tool for medicinal chemists and drug development professionals engaged in the synthesis of novel piperidine-based compounds.
References
- Vertex AI Search. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
- Solubility of Things. Piperidine-4-carboxylic acid hydrochloride | Solubility of Things.
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Testbook. (2023). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- BYJU'S. (2019). Schotten Baumann Reaction.
- Chem-Impex. 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
- ChemBK. piperidine-4-carboxylic acid.
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
- Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines.
- Tokyo Chemical Industry Co., Ltd. 4-Piperidinecarboxylic Acid 498-94-2.
- Organic Syntheses. Procedure.
- Google Patents. JPS5782337A - Preparation of pivaloyl chloride and aromatic carboxylic acid chloride.
- ResearchGate. Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides.
- Benchchem. Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
- Benchchem. Technical Support Center: Analytical Methods for Monitoring Reactions with Cyclopent-3-ene-1-carbonyl chloride.
- Google Patents. US6562977B2 - Process for the preparation of mixed anhydrides.
- ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives....
- PubMed. HPLC-based quantification of in vitro N-terminal acetylation.
- ResearchGate. (2015). Can anyone help with the synthesis of a secondary amide from carboxylic acid?.
- Benchchem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Washington State University. Monitoring Reactions by TLC.
- Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Chempedia - LookChem. General procedures for the purification of Carboxylic acids.
- Guidechem. What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid?.
- ResearchGate. N-Acylation Reactions of Amines.
- Organic & Biomolecular Chemistry (RSC Publishing). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- Scholars Research Library. Der Pharma Chemica.
- ResearchGate. (2025). TLC/HPTLC and HPLC methods for monitoring microbial transformation processes.
- Wikipedia. Piperidine.
- Semantic Scholar. Lewis acid catalyzed N-acylation of carbamates and oxazolidinones.
- Synthesis. (2018). Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions.
- Google Patents. US2255421A - Process for purification of carboxylic acids.
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Application Notes & Protocols: Strategic Incorporation of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid in Solid-Phase Peptide Synthesis
Abstract
The integration of non-proteinogenic amino acids and conformationally constrained scaffolds into peptide structures is a cornerstone of modern therapeutic peptide design. These modifications can dramatically enhance metabolic stability, receptor affinity, and pharmacokinetic profiles.[1][2] 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid, featuring a rigid piperidine core and a sterically demanding N-pivaloyl group, serves as an invaluable building block for introducing sharp turns or rigid spacers within a peptide sequence. This document provides a detailed technical guide, including mechanistic insights and step-by-step protocols, for the efficient incorporation of this unique moiety using standard Fmoc-based solid-phase peptide synthesis (SPPS). We address the specific challenges posed by its steric hindrance and outline optimized coupling strategies to ensure high-yield synthesis.
Introduction: The Rationale for Piperidine Scaffolds in Peptide Therapeutics
The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation and their inherent conformational flexibility, which can lead to suboptimal receptor engagement. Introducing unnatural amino acids or cyclic scaffolds is a proven strategy to overcome these limitations.[2][3] The piperidine ring, a saturated heterocycle, acts as a rigid structural constraint. When incorporated into a peptide backbone, it can mimic or induce specific secondary structures, such as β-turns, thereby locking the peptide into a bioactive conformation.
This compound is a bifunctional reagent designed for this purpose. It offers:
-
A Carboxylic Acid Handle: For standard amide bond formation via SPPS.[4]
-
A Rigid Piperidine Core: To enforce conformational constraint.
-
A Sterically Bulky N-Pivaloyl Group: This acyl protecting group is exceptionally stable under the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection.[5] Its bulk also contributes significantly to the steric hindrance of the molecule, a critical factor in designing coupling strategies.
This guide will focus on the practical application of this reagent within the most common SPPS framework: the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[6]
Reagent Profile and Core Principles
Chemical Structure and Properties
The structure of this compound is fundamental to its application. The pivaloyl (Piv) group, derived from pivalic acid (2,2-dimethylpropanoic acid), provides robust protection for the piperidine nitrogen.
Caption: Structure of this compound.
The Challenge of Steric Hindrance
The primary obstacle to incorporating this building block is severe steric hindrance.[3][7] Both the α-carbon (C4 of the piperidine) and the adjacent nitrogen are heavily substituted. This bulk dramatically slows down the kinetics of amide bond formation compared to standard proteinogenic amino acids.[8] Consequently, standard coupling methods may result in incomplete reactions, leading to deletion sequences and complex purification challenges.
The key to success is to employ a highly efficient activation strategy that can overcome this steric barrier.
Caption: Overcoming steric hindrance with potent coupling reagents.
Experimental Protocols
This section provides detailed, step-by-step protocols for incorporating this compound into a peptide sequence on a 0.1 mmol scale using manual SPPS. The core procedure follows the standard Fmoc-SPPS workflow, with critical modifications highlighted for the coupling of the title compound.[6][9]
Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid (0.1 mmol).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.[10]
-
Amino Acids: Standard Fmoc-protected amino acids.
-
Title Reagent: this compound.
-
Coupling Reagents:
-
For Hindered Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solution: DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Standard SPPS Cycle (for regular amino acids)
The fundamental workflow follows an iterative cycle for each amino acid addition.[1]
Caption: Standard Fmoc-SPPS workflow for each coupling cycle.
Protocol: Incorporation of this compound
This protocol assumes the synthesis has proceeded to the point where the N-terminal Fmoc group has been removed, leaving a free primary or secondary amine on the resin-bound peptide, ready for coupling.
1. Resin Preparation: a. The peptide-resin (0.1 mmol scale) with the free N-terminal amine should be contained in a suitable reaction vessel. b. Ensure the resin is well-swollen by washing with DMF (3 x 10 mL).
2. Activation of the Carboxylic Acid (Critical Step): a. In a separate vial, dissolve this compound (114 mg, 0.5 mmol, 5 eq) and HATU (180 mg, 0.475 mmol, 4.75 eq) in 5 mL of DMF. b. Add DIPEA (174 µL, 1.0 mmol, 10 eq) to the activation mixture. c. Allow the solution to pre-activate for 10-15 minutes at room temperature. The solution may change color. Causality: Pre-activation is crucial for forming the highly reactive O-acylisourea intermediate, which is necessary to overcome the high energy barrier of coupling to the sterically hindered amine on the resin.
3. Coupling Reaction: a. Drain the DMF from the resin vessel. b. Immediately add the pre-activated solution (from step 2c) to the resin. c. Agitate the mixture at room temperature for a minimum of 4 hours. For particularly difficult sequences (e.g., coupling to a proline or another bulky residue), extend the coupling time to 12-24 hours. d. Self-Validation: To monitor the reaction, take a small sample of resin beads after the coupling period. Perform a Kaiser test. A negative result (yellow/clear beads) indicates the absence of primary amines and suggests a complete reaction. Note: If coupling to a secondary amine like proline, the Kaiser test is not applicable.
4. Post-Coupling Wash: a. Drain the reaction solution from the vessel. b. Wash the resin thoroughly to remove excess reagents and byproducts:
- DMF (3 x 10 mL)
- DCM (3 x 10 mL)
- DMF (3 x 10 mL)
5. Capping (Optional but Recommended): a. To block any unreacted amine sites and prevent the formation of deletion peptides, perform a capping step. b. Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes. c. Wash the resin again as described in step 4b.
6. Resumption of Synthesis: a. The pivaloyl-protected piperidine moiety is now successfully incorporated. The synthesis can proceed by coupling the next standard Fmoc-amino acid. Since there is no N-terminal Fmoc group on the incorporated residue, the next step is directly to coupling , not deprotection.
Comparative Summary of Coupling Parameters
| Parameter | Standard Fmoc-AA Coupling | Hindered Piv-Pip-COOH Coupling | Rationale for Change |
| Building Block | 3 equivalents | 5 equivalents | Increases concentration to drive the reaction forward. |
| Coupling Reagent | DIC / HBTU (3 eq) | HATU / HCTU (4.75 eq) | More potent uronium salt activators are needed for steric hindrance.[7][8] |
| Base (DIPEA) | 6 equivalents | 10 equivalents | Ensures the amine is deprotonated and neutralizes byproducts. |
| Pre-activation Time | 1-2 minutes | 10-15 minutes | Allows for complete formation of the active ester intermediate. |
| Coupling Time | 1-2 hours | 4-24 hours | Slower reaction kinetics require a significantly longer reaction time. |
| Monitoring | Kaiser Test (Positive -> Negative) | Kaiser Test (Positive -> Negative) | Confirms consumption of the free amine. |
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the final step is to cleave the peptide from the solid support and remove the side-chain protecting groups.[6]
Protocol:
-
Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. Use approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide under vacuum.
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Important Consideration: The N-pivaloyl group on the piperidine ring is an acyl group and is stable to the standard TFA cleavage conditions used in Fmoc-SPPS. It will remain on the piperidine nitrogen in the final, purified peptide. This stability is a key feature of its design as a permanent modification.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with strategic modifications to standard SPPS protocols. The central challenge of steric hindrance can be effectively overcome by employing potent uronium-based coupling reagents like HATU, increasing reagent stoichiometry, and extending reaction times. The N-pivaloyl group provides a robust and permanent modification, making this building block an excellent tool for introducing stable, conformationally rigid elements into peptide-based drug candidates. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently utilize this reagent to advance the frontiers of peptide science.
References
-
Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology. Retrieved from [Link]
-
van der Donk, W. A., et al. (2008). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC, NIH. Retrieved from [Link]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., et al. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to.... Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Protecting Groups for Peptide Synthesis. YouTube. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. PubMed, NIH. Retrieved from [Link]
-
SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Li, C.-J., et al. (2018). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Synlett. Retrieved from [Link]
-
ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application of 1-(pivaloyl)piperidine-4-carboxylic acid in proteomics labeling
Application Note: Piv-Pip-Tag™ Reagents
A Novel Carboxylic Acid-Derived Isobaric Labeling Platform for High-Throughput Quantitative Proteomics
Abstract
The precise quantification of protein abundance across multiple samples is fundamental to understanding complex biological systems, from disease pathology to drug mechanism-of-action. Isobaric labeling has emerged as a powerful strategy, enabling the concurrent analysis of multiple proteomes to increase throughput and analytical precision.[1][2] This document introduces Piv-Pip-Tag™ (1-(pivaloyl)piperidine-4-carboxylic acid) activated reagents , a novel chemical platform for multiplexed quantitative proteomics. By leveraging a stable piperidine core, this methodology offers a robust and versatile workflow for covalently labeling peptides at primary amines. We present the underlying principles of Piv-Pip-Tag™ chemistry, a detailed protocol for its application in bottom-up proteomics, and guidance for data interpretation, providing researchers with a comprehensive framework for next-generation protein quantification.
Principle of the Method
The Piv-Pip-Tag™ technology is based on the principles of isobaric mass tagging, where different samples are labeled with reagents that are chemically identical but contain stable isotope variations.[3][4] This design ensures that identically labeled peptides from different samples are indistinguishable in the initial MS1 scan, simplifying the spectra. Upon fragmentation in a subsequent MS/MS scan, signature "reporter" ions are released, whose intensities directly correlate with the relative abundance of the peptide in each original sample.[5]
The core structure of the Piv-Pip-Tag™ reagent is derived from 1-(pivaloyl)piperidine-4-carboxylic acid. This starting material is chemically activated to create a versatile labeling agent with three key functional domains:
-
Amine-Reactive Group: The carboxylic acid of the parent molecule is converted into a highly reactive N-hydroxysuccinimide (NHS) ester.[6][7] This group efficiently and irreversibly couples with the primary amines of peptides (N-terminus and lysine side chains) under mild basic conditions to form a stable amide bond.[8]
-
Mass Balancer: The pivaloyl-piperidine core serves as the mass normalization or "balancer" region. This chemically inert and structurally rigid scaffold ensures that the overall mass of the tag remains constant across the different isotopic versions of the reagent.
-
Reporter Group: A precisely mass-tuned reporter group is attached to the balancer. This region is engineered with differential incorporation of stable isotopes (e.g., ¹³C and ¹⁵N) and is connected via a labile linker designed to fragment upon high-energy collision-induced dissociation (HCD).[1]
During MS/MS analysis, the fragmentation of a tagged peptide yields sequence-specific ions (b- and y-ions) for identification, while simultaneously cleaving the labile linker to release the reporter ions for quantification.
Figure 1: Conceptual diagram of the Piv-Pip-Tag™ reagent structure and its function in a typical isobaric labeling workflow.
Features and Benefits
-
High Labeling Efficiency: The use of a proven NHS-ester chemistry ensures rapid and efficient labeling of all peptides in a complex digest.[6]
-
Robust Chemical Scaffold: The piperidine ring provides a stable chemical core, minimizing the potential for unwanted side reactions or degradation during sample processing.
-
Multiplexing Capability: The reagent can be synthesized in various isobaric forms (e.g., 4-plex, 8-plex, 16-plex), enabling high-throughput sample analysis that reduces instrument time and inter-batch variation.[5]
-
Compatibility: The workflow is compatible with standard bottom-up proteomics sample preparation techniques and data analysis software.
Detailed Experimental Protocol
This protocol describes a complete workflow for a 4-plex experiment using Piv-Pip-Tag™ reagents.
Materials and Reagents
-
Piv-Pip-Tag™ 4-Plex Reagent Kit (Hypothetical)
-
Anhydrous Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO)
-
Protein Lysis Buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Triethylammonium Bicarbonate (TEAB) or HEPES buffer
-
Hydroxylamine solution, 5% (w/v)
-
Formic Acid (FA), LC-MS grade
-
C18 Solid-Phase Extraction (SPE) cartridges
Step 1: Protein Extraction, Reduction, Alkylation, and Digestion
This initial phase follows standard proteomics procedures. The goal is to generate a clean peptide digest from each sample to be compared.
-
Lysis: Lyse cells or tissues in a suitable buffer (e.g., 8 M Urea) to denature proteins and solubilize the proteome. Quantify the protein concentration for each sample using a compatible assay (e.g., BCA).
-
Normalization: Aliquot an equal amount of protein (e.g., 100 µg) from each of the four samples. Normalize the volume with lysis buffer.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Rationale: This step unfolds proteins by breaking internal cysteine bridges, ensuring complete digestion by trypsin.
-
-
Alkylation: Add IAA to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark to alkylate free cysteine residues.
-
Rationale: Alkylation with IAA prevents the re-formation of disulfide bonds, locking the cysteines in a reduced state.[9]
-
-
Dilution & Digestion: Dilute the urea concentration to <1 M with 50 mM TEAB (pH 8.5). Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.
-
Rationale: Trypsin requires a lower urea concentration for optimal activity. It cleaves proteins C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.
-
Step 2: Peptide Labeling with Piv-Pip-Tag™ Reagents
-
Reagent Preparation: Allow the four distinct Piv-Pip-Tag™ reagent vials to equilibrate to room temperature. Add 50 µL of anhydrous ACN to each vial to dissolve the reagent. Vortex gently.
-
Sample pH Adjustment: Ensure the pH of each digested peptide sample is between 7.5 and 8.5. Adjust if necessary with 1 M TEAB.
-
Labeling Reaction: Add the dissolved Piv-Pip-Tag™ reagent to its corresponding peptide sample. For example:
-
Sample 1 -> Piv-Pip-Tag™ 1
-
Sample 2 -> Piv-Pip-Tag™ 2
-
Sample 3 -> Piv-Pip-Tag™ 3
-
Sample 4 -> Piv-Pip-Tag™ 4
-
-
Incubate the reactions for 1 hour at room temperature.
-
Rationale: The NHS ester reacts with the non-protonated primary amines on the peptides.[7] A pH of ~8.5 maintains the balance between amine reactivity and reagent hydrolysis.
-
-
Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction by consuming any remaining active NHS ester.
-
Rationale: Quenching prevents the non-specific labeling of other molecules and ensures the reaction is stopped uniformly across all samples.
-
Step 3: Sample Pooling, Cleanup, and Fractionation
-
Pooling: Combine the four labeled peptide samples into a single new microfuge tube.
-
Cleanup: Acidify the pooled sample with formic acid to a pH <3. Desalt the peptides using a C18 SPE cartridge to remove excess reagent, salts, and other impurities. Elute the clean, labeled peptides.
-
Fractionation (Optional but Recommended): For complex proteomes, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
Step 4: LC-MS/MS Analysis
-
Instrumentation: Analyze the sample on a high-resolution Orbitrap mass spectrometer (or equivalent) coupled to a nano-LC system.
-
LC Separation: Load the sample onto a C18 analytical column and separate the peptides using a gradient of increasing ACN concentration.
-
MS Method:
-
MS1 Scan: Acquire full MS scans at high resolution (e.g., 120,000) to detect peptide precursor ions.
-
MS/MS Scan (HCD): Use a data-dependent acquisition (DDA) method. Isolate precursor ions and fragment them using higher-energy collisional dissociation (HCD). Acquire the MS/MS spectra at high resolution (e.g., 50,000) to accurately measure the masses of both the peptide fragment ions and the low-mass Piv-Pip-Tag™ reporter ions.
-
Figure 2: High-level experimental workflow for a 4-plex quantitative proteomics experiment using Piv-Pip-Tag™ reagents.
Data Analysis and Expected Results
Data should be processed using software capable of handling isobaric tag quantification (e.g., Proteome Discoverer™, MaxQuant). The workflow involves:
-
Database Search: Search the MS/MS spectra against a protein database to identify peptide sequences. The search parameters must include the mass of the Piv-Pip-Tag™ modification on lysines and peptide N-termini as a fixed modification.
-
Reporter Ion Quantification: The software will extract the signal intensity for each of the four reporter ions from every MS/MS spectrum.
-
Normalization and Ratio Calculation: Reporter ion intensities are normalized to correct for minor variations in sample loading. Ratios are then calculated to determine the relative abundance of each protein across the four samples.
Table 1: Example Quantitative Data Output
| Protein Accession | Gene Symbol | Peptide Sequence | Ratio (S2/S1) | Ratio (S3/S1) | Ratio (S4/S1) |
| P02768 | ALB | LVNEVTEFAK | 1.05 | 0.98 | 1.01 |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 0.99 | 1.03 | 1.00 |
| P08238 | HSP90B1 | IQEFTETISEVEK | 2.15 | 2.09 | 0.52 |
| Q06830 | PRDX1 | VCPAGWKPGSGTIK | 0.48 | 0.51 | 2.20 |
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution |
| Low Labeling Efficiency | - Incorrect pH of peptide solution.- Reagent degradation due to moisture.- Presence of primary amines (e.g., Tris) in buffer. | - Ensure peptide solution pH is 8.0-8.5 before adding reagent.- Use anhydrous solvents and handle reagents quickly.- Buffer exchange into a non-amine-containing buffer like TEAB or HEPES. |
| No Reporter Ions Detected | - Incorrect fragmentation energy (HCD).- Low abundance of precursor ion. | - Optimize HCD collision energy to ensure efficient fragmentation of the tag's labile linker.- Increase sample loading amount or use fractionation to improve precursor intensity. |
| Ratio Compression | - Co-isolation of multiple precursor ions in the MS/MS scan window.[10] | - Use a narrower isolation window on the mass spectrometer.- Employ advanced acquisition methods (e.g., Synchronous Precursor Selection, SPS) if available.- Utilize fractionation to reduce precursor co-isolation. |
Conclusion
The Piv-Pip-Tag™ reagent platform, derived from 1-(pivaloyl)piperidine-4-carboxylic acid, represents a novel and powerful tool for multiplexed quantitative proteomics. Its stable chemical nature, combined with the efficiency of NHS-ester chemistry, provides a reliable method for high-throughput protein expression profiling. This application note provides the foundational principles and a detailed protocol to enable researchers to integrate this technology into their discovery workflows.
References
-
Kalkhof, S., & Sinz, A. (2018). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Methods, 144, 47-56. [Link]
-
Merrill, A. E., Hebert, A. S., et al. (2019). Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation. Molecular & Cellular Proteomics, 18(4), 798–808. [Link]
-
Chen, X., et al. (2020). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Genomics, Proteomics & Bioinformatics, 18(6), 690-704. [Link]
-
Lasham, J., & Sinz, A. (2022). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 122(8), 7478-7526. [Link]
-
Biocompare. (n.d.). Protein Conjugation and Labeling. Retrieved January 14, 2026, from [Link]
-
Pappireddi, N., et al. (2019). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomics, 19(23), e1800055. [Link]
-
PharmiWeb. (2023). Advantages and Process of Chemical Crosslinking Mass Spectrometry. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Introduction to Bioconjugation. Retrieved January 14, 2026, from [Link]
-
Rashidian, M., & Distefano, M. D. (2013). Enzymatic Labeling of Proteins: Techniques and Approaches. Bioconjugate Chemistry, 24(8), 1299–1314. [Link]
-
Kim, H., et al. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. International Journal of Molecular Sciences, 25(23), 13038. [Link]
-
AxisPharm. (n.d.). Peptide Labeling Reagents. Retrieved January 14, 2026, from [Link]
-
Rauniyar, N., & Yates, J. R. (2014). Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics. Journal of Proteome Research, 13(12), 5293–5309. [Link]
-
Wikipedia. (n.d.). Isobaric labeling. Retrieved January 14, 2026, from [Link]
- U.S. Patent No. 6,562,977 B2. (2003).
-
Yang, W., et al. (2022). Hepatic Proteomic Analysis Reveals That Enhanced Carboxylic Acid Metabolism and Oxidoreduction Promote Muscle and Fat Deposition in Muscovy Duck. Animals, 12(1), 93. [Link]
-
Madern, M., et al. (2024). A causal model of ion interference enables assessment and correction of ratio compression in multiplex proteomics. ProteomeXchange Dataset PXD040449. [Link]
-
Zhang, T., et al. (2023). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 11, 1238421. [Link]
Sources
- 1. Isobaric labeling - Wikipedia [en.wikipedia.org]
- 2. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ProteomeXchange Dataset PXD040449 [proteomecentral.proteomexchange.org]
Derivatization of peptides with 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid for mass spectrometry
Application Note & Protocol
Topic: Enhancing Peptide Detection and Fragmentation in Mass Spectrometry via Derivatization with 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals in proteomics, metabolomics, and pharmaceutical analysis.
Executive Summary
The sensitive detection and comprehensive fragmentation of peptides are cornerstone requirements for modern proteomics and biopharmaceutical characterization. However, peptides, particularly those with low intrinsic proton affinity, can exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). Furthermore, achieving complete backbone fragmentation for confident sequence elucidation and post-translational modification (PTM) localization remains a challenge.
This application note details a robust chemical derivatization strategy that covalently modifies peptide primary amines (N-terminus and lysine side chains) with this compound. This modification, or "charge-tagging," introduces a highly basic piperidine moiety, which significantly enhances protonation and, consequently, signal intensity in positive-ion ESI-MS.[1][2] The increased charge state is particularly advantageous for fragmentation techniques like Electron Transfer Dissociation (ETD), which performs optimally on multiply-charged precursor ions.[3] This guide provides the scientific rationale, a detailed step-by-step protocol, and expected outcomes for implementing this powerful analytical enhancement.
Principle of the Method: Amine-Directed Charge Tagging
The core of this method is the formation of a stable amide bond between the carboxylic acid group of the derivatizing reagent and the primary amine groups of a peptide.
Causality of the Experimental Design:
-
Target Moieties: The reaction targets the alpha-amine group at the peptide's N-terminus and the epsilon-amine group on the side chain of lysine (Lys) residues. These are the most accessible and reactive nucleophiles under the specified reaction conditions.
-
Chemical Activation: A carboxylic acid and an amine do not react spontaneously to form an amide bond. The reaction requires a "coupling agent" to activate the carboxyl group of the this compound, transforming it into a highly reactive intermediate.[4] This protocol utilizes (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), a highly efficient coupling reagent that minimizes side reactions and racemization, in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) to maintain optimal pH.
-
The Derivatization Reagent: this compound was selected for two key reasons:
-
Piperidine Moiety: The piperidine nitrogen is a strong base (pKa of the conjugate acid is ~11) and readily protonates, creating a fixed positive charge that dramatically improves ESI efficiency.[5]
-
Pivaloyl Group: The bulky tert-butyl group (part of the 2,2-Dimethylpropanoyl, or pivaloyl, structure) provides a unique, sterically hindered tag that can influence chromatographic retention and potentially yield characteristic fragmentation patterns in collision-induced dissociation (CID).[6]
-
The overall reaction scheme is depicted below.
Caption: Amide bond formation between the peptide's primary amines and the activated reagent.
Experimental Protocol
This protocol is designed to be a self-validating system. Successful derivatization is readily confirmed by a predictable mass shift in the resulting peptide, which can be verified by mass spectrometry.
Materials and Reagents
| Reagent | Grade | Recommended Supplier | Notes |
| Peptide Sample | >95% Purity | User-provided | Lyophilized powder is ideal. |
| This compound | ≥97% | Commercial Source | Store desiccated. |
| HATU | ≥98% | Commercial Source | Highly hygroscopic. Store under inert gas. |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Commercial Source | Use a fresh bottle to avoid amine contaminants. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Use from a sealed bottle to minimize water content. |
| Acetonitrile (ACN) | LC-MS Grade | Commercial Source | |
| Water | LC-MS Grade | In-house or Commercial | |
| Formic Acid (FA) | LC-MS Grade, >99% | Commercial Source | |
| Trifluoroacetic Acid (TFA) | Sequencing Grade | Commercial Source | Used for SPE. |
| Solid Phase Extraction (SPE) Cartridges | C18, e.g., 1cc/30mg | Commercial Source | For post-reaction cleanup. |
Reagent Preparation
-
Peptide Stock Solution (1 mg/mL): Dissolve the peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate) or LC-MS grade water. Note: Avoid primary amine buffers like Tris.
-
Derivatization Reagent Stock (50 mM): Dissolve 10.7 mg of this compound in 1.0 mL of anhydrous DMF.
-
HATU Stock (50 mM): Prepare fresh before use. Dissolve 19.0 mg of HATU in 1.0 mL of anhydrous DMF.
-
DIEA: Use neat.
Step-by-Step Derivatization Workflow
This protocol is for a 20 µL reaction volume, sufficient for derivatizing approximately 20 µg of a model peptide like Angiotensin II. Adjust volumes proportionally for different amounts.
-
Reaction Setup: In a 0.5 mL microcentrifuge tube, combine the following in order:
-
20 µL of Peptide Stock Solution (1 mg/mL).
-
20 µL of anhydrous DMF (to ensure a non-aqueous environment).
-
10 µL of Derivatization Reagent Stock (50 mM). This provides a significant molar excess.
-
10 µL of HATU Stock (50 mM).
-
-
Initiate Reaction: Add 5 µL of neat DIEA. The solution should be mixed immediately by gentle vortexing. The DIEA will raise the pH, enabling the reaction.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature (25°C) with occasional mixing.
-
Quenching: Stop the reaction by adding 100 µL of 1% Formic Acid in water. This acidifies the mixture, protonating any remaining amines and deactivating the HATU reagent.
-
Sample Cleanup (SPE): It is critical to remove excess reagents and DMF before MS analysis.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of ACN, followed by 1 mL of 0.1% TFA in water.
-
Loading: Load the entire quenched reaction mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts, DMF, and unreacted reagents.
-
Elution: Elute the derivatized peptide with 200-500 µL of 70% ACN / 0.1% FA in water.
-
-
Final Preparation: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable volume (e.g., 50 µL) of 0.1% FA in water for LC-MS analysis.
Caption: The complete experimental workflow from preparation to analysis.
Mass Spectrometry Analysis
-
LC System: Standard reverse-phase chromatography (e.g., C18 column) with a water/acetonitrile gradient containing 0.1% formic acid.
-
Ionization: Positive-ion Electrospray Ionization (ESI+).
-
Full Scan MS: Acquire data from m/z 300-2000 to identify the precursor ions of the derivatized peptide.
-
MS/MS Fragmentation:
-
CID/HCD: Useful for general fragmentation. Look for b- and y-ions, as well as potential neutral losses from the tag.
-
ETD: Highly recommended. The increased precursor charge state from derivatization will significantly improve ETD fragmentation efficiency, yielding extensive c- and z-ion series for comprehensive sequence coverage.[3]
-
Expected Results & Interpretation
Mass Shift Validation
Successful derivatization adds one molecule of the reagent (C₁₂H₂₁NO₃, MW = 227.30 g/mol ) and removes one molecule of water (H₂O, MW = 18.02 g/mol ) for each primary amine.
| Parameter | Value |
| Reagent Formula | C₁₂H₂₁NO₃ |
| Reagent Monoisotopic Mass | 227.1521 Da |
| Mass of H₂O (removed) | 18.0106 Da |
| Net Mass Shift per Site | +209.1415 Da |
A peptide with one N-terminus and one lysine residue should show a total mass increase of +418.2830 Da . This clear and significant mass shift serves as an internal validation of the reaction's success.
Interpreting MS Data
-
Enhanced Signal: Expect a significant increase (often >10-fold) in signal intensity for the derivatized peptide compared to its unmodified counterpart.
-
Increased Charge State: The most abundant charge state for the derivatized peptide should be higher than the native form. For example, a peptide that is predominantly [M+2H]²⁺ might become [M'+3H]³⁺ or [M'+4H]⁴⁺ after derivatization (where M' is the mass of the derivatized peptide).
-
Improved Fragmentation: In ETD spectra, the higher charge state will lead to a dramatic increase in the number and intensity of c- and z-type fragment ions, enabling more confident sequence assignment and PTM localization.[3]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization | 1. Inactive reagents (water contamination).2. Insufficient reagent excess.3. Incorrect pH. | 1. Use fresh anhydrous DMF and new bottles of HATU/DIEA.2. Increase the molar excess of the derivatization reagent and HATU.3. Ensure DIEA is added last. |
| No Reaction Observed | Peptide has no primary amines (e.g., pyro-Glu N-terminus, no Lys). | Confirm peptide sequence. This method is specific to primary amines. |
| Excess Reagent Peaks in MS | Inefficient SPE cleanup. | Ensure proper conditioning and washing steps during SPE. A more rigorous wash (e.g., 5% ACN / 0.1% TFA) may be needed. |
| Low Signal After Derivatization | Sample loss during SPE cleanup. | Ensure the peptide binds to the C18 resin (it may be too hydrophilic). If so, consider alternative cleanup methods like dialysis or size exclusion. |
Conclusion
The derivatization of peptides with this compound is a powerful and reliable method for enhancing their analysis by mass spectrometry. By introducing a "charge tag" onto primary amines, this protocol significantly boosts ionization efficiency and signal intensity. The resulting increase in precursor charge state unlocks the full potential of advanced fragmentation techniques like ETD, providing deeper sequence coverage and more confident structural characterization. This approach is highly valuable for challenging proteomics applications, the analysis of low-abundance peptides, and the detailed structural elucidation required in pharmaceutical drug development.
References
-
Coon, J. J., et al. (2005). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Albericio, F., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Methods and Protocols. Available at: [Link]
-
Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]
-
Bakun, M., et al. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. International Journal of Molecular Sciences. Available at: [Link]
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science. Available at: [Link]
-
Krzyzanowska, J., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Available at: [Link]
-
Albericio, F., & Kruger, H. G. (2012). Developments in peptide and amide synthesis. Future Medicinal Chemistry. Available at: [Link]
Sources
- 1. Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Robust and Efficient Amide Bond Formation for the Synthesis of 1-(Pivaloyl)piperidine-4-carboxamides
Introduction: The Central Role of the Amide Bond
The amide bond is an indispensable linchpin in modern drug discovery and development, forming the core structure of peptides, proteins, and a vast array of small-molecule therapeutics. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in medicinal chemistry. However, the direct condensation of these two functionalities is kinetically slow and thermodynamically challenging at ambient temperatures, necessitating the activation of the carboxylic acid component.[1][2]
This guide provides a detailed examination of the experimental procedure for coupling 1-(pivaloyl)piperidine-4-carboxylic acid with a primary or secondary amine. This specific carboxylic acid, featuring a sterically demanding tert-butyl group within the pivaloyl moiety, presents a relevant case study for selecting an appropriate and efficient coupling strategy. We will explore the mechanistic rationale behind leading coupling protocols, provide step-by-step experimental procedures, and offer insights into troubleshooting and optimization.
Strategic Selection of a Coupling Reagent
The success of an amide coupling reaction hinges on the choice of the activating reagent. The ideal reagent should facilitate rapid and clean conversion to the desired amide with minimal side reactions, particularly racemization if chiral centers are present.[3] For a substrate like 1-(pivaloyl)piperidine-4-carboxylic acid, two primary classes of reagents are highly recommended: uronium/aminium salts and carbodiimides.
-
Uronium/Aminium Salts (e.g., HATU): Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high reactivity, rapid reaction times, and low rates of epimerization.[1][4] They are particularly effective for challenging couplings that may be sluggish with other reagents, including those involving sterically hindered substrates.[1] Although more expensive, their efficiency often makes them the first choice for laboratory-scale synthesis where reliability and yield are paramount.
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used, cost-effective coupling reagent.[3] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through a standard aqueous workup.[1][5][6] However, the O-acylisourea intermediate formed from EDC activation is highly reactive and can be prone to side reactions. To mitigate this and reduce potential racemization, carbodiimide reactions are almost always performed with an additive, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[7][8] These additives act as nucleophilic traps to form a more stable, yet still highly reactive, active ester.
Unveiling the Reaction Mechanisms
Understanding the activation pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.[1]
A. HATU-Mediated Activation
The HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester. A non-nucleophilic base, typically Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electron-deficient uronium core of HATU, displacing the HOAt moiety as an active ester intermediate. The amine nucleophile then attacks the carbonyl of this activated ester to furnish the final amide product, releasing HOAt.
Caption: Mechanism of HATU-mediated amide bond formation.
B. EDC/HOBt-Mediated Activation
In this two-step pathway, the carboxylic acid first adds to the carbodiimide (EDC), forming a highly unstable O-acylisourea intermediate.[1] This intermediate is rapidly intercepted by the nucleophilic HOBt to generate an HOBt-ester. This new activated ester is more stable than the O-acylisourea, which suppresses side reactions. Finally, the amine attacks the carbonyl of the HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[1][4]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Experimental Protocols and Workflow
The following protocols are provided for a typical laboratory-scale reaction (~0.5 mmol). All glassware should be oven-dried, and anhydrous solvents should be used to prevent hydrolysis of activated intermediates.[7]
General Experimental Workflow
Caption: General workflow for amide coupling reactions.
Reagent Stoichiometry Guide
| Reagent | Equivalents (eq.) | Rationale |
| 1-(Pivaloyl)piperidine-4-carboxylic Acid | 1.0 | Limiting reagent. |
| Amine (R'-NH₂) | 1.0–1.2 | A slight excess can drive the reaction to completion. |
| Coupling Reagent (HATU or EDC) | 1.1–1.2 | Ensures complete activation of the carboxylic acid. |
| Additive (HOBt, if using EDC) | 1.1–1.2 | Suppresses side reactions and racemization. |
| Base (DIPEA) | 2.0–3.0 | Neutralizes the carboxylic acid and any acidic byproducts. |
Protocol 1: HATU-Mediated Coupling
Materials:
-
1-(Pivaloyl)piperidine-4-carboxylic acid
-
Amine of interest
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine) (aq)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(pivaloyl)piperidine-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1–0.2 M.
-
Base Addition: Add DIPEA (2.5 eq) to the stirring solution.
-
Activation: Cool the flask to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the carboxylic acid is consumed (typically 1–4 hours).[1]
-
Workup:
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Coupling
Materials:
-
Same as Protocol 1, but replacing HATU with EDC·HCl and HOBt.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 1-(pivaloyl)piperidine-4-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1–0.2 M.
-
Base Addition: Add DIPEA (2.5 eq) to the stirring solution.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise. A temporary thickening of the solution may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2–18 hours).
-
Workup & Isolation: Follow steps 6-8 from Protocol 1. The aqueous washes are effective at removing the water-soluble EDC urea byproduct.[1][10]
Troubleshooting and Field-Proven Insights
-
Issue: Low or No Product Yield.
-
Cause: Presence of water. The activated carboxylic acid intermediate can be hydrolyzed, preventing amide formation.[7]
-
Solution: Ensure all glassware is rigorously dried and use high-quality anhydrous solvents.
-
Cause: Incomplete acid activation or amine deactivation. An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[7]
-
Solution: Ensure the correct stoichiometry of the coupling reagent and base are used. The base is crucial for maintaining the amine in its free, nucleophilic state.
-
-
Issue: Sluggish Reaction.
-
Issue: Difficulty in Purification.
-
Cause: Byproducts have similar polarity to the desired product.
-
Solution: A thorough aqueous workup is critical. The acid wash removes basic impurities (DIPEA, unreacted amine), while the base wash removes acidic impurities (unreacted carboxylic acid, HOBt).[9] If purification remains challenging, consider alternative chromatography systems (different solvent gradients or reverse-phase HPLC).
-
Conclusion
The coupling of 1-(pivaloyl)piperidine-4-carboxylic acid to an amine can be achieved with high efficiency using standard modern coupling reagents. For rapid, reliable synthesis of complex or sterically hindered amides at the laboratory scale, HATU offers superior performance. For a more economical and scalable approach, EDC in combination with HOBt provides an excellent and robust alternative. The choice of protocol should be guided by the specific amine substrate, project timelines, and cost considerations. By following the detailed procedures and troubleshooting guidance outlined in this note, researchers can confidently synthesize the target carboxamides, facilitating the advancement of their drug discovery programs.
References
- BenchChem. (2025).
- BenchChem. (2025).
- JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments.
- Subedi, R. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules.
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Fu, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.
- Fu, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions.
- Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
- BenchChem. (2025). Challenges in the scale-up of amide synthesis processes. BenchChem.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
- ResearchGate. (2025). Emerging Methods in Amide- and Peptide-Bond Formation.
- Paradisi, F., & Rossi, S. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem.
- Nojiri, M., & Kumagai, K. (2022).
- Valeur, E., & Bradley, M. (2009). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- Goode, D. Amide Workup. Biofilm Inhibitor Synthesis.
- Fisher Scientific. Amide Synthesis. Fisher Scientific.
- Aapptec Peptides. Coupling Reagents. Aapptec.
- Aapptec. (n.d.). Coupling Reagents.
- Growing Science. (2022).
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Application Notes and Protocols for the Quantitative Analysis of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid
Introduction
1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid is a substituted piperidine derivative of significant interest in pharmaceutical research and development. Its structural motif, featuring a piperidine-4-carboxylic acid core, is a common scaffold in medicinal chemistry. Accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and stability testing.
This comprehensive guide provides detailed analytical methods for the robust quantification of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure scientific integrity and reliable data generation. The methods are grounded in established analytical principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Due to the absence of a strong chromophore in the target molecule, this guide will focus on three principal analytical techniques:
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A universal detection method suitable for non-volatile compounds that lack a UV-absorbing moiety.[6][7][8][9][10]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for quantification, especially in complex biological matrices.[11][12][13]
-
Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization: A classic and powerful technique for volatile compounds, made applicable to this analyte through chemical derivatization.[14][15][16][17][18]
Each section will provide a detailed, step-by-step protocol, a summary of expected quantitative performance, and the scientific justification for the chosen parameters.
Physicochemical Properties of the Analyte (Estimated)
A thorough understanding of the analyte's physicochemical properties is critical for method development. While experimental data for this compound is not extensively published, we can infer its properties from its constituent parts: the piperidine-4-carboxylic acid core and the pivaloyl (2,2-dimethylpropanoyl) group.
| Property | Estimated Value/Characteristic | Rationale and Impact on Analytical Method |
| Molecular Formula | C₁₁H₁₉NO₃ | Confirmed from chemical structure.[19] |
| Molecular Weight | 213.27 g/mol | Calculated from the molecular formula.[19] |
| Appearance | White to off-white solid | Based on similar piperidine derivatives. |
| pKa (Carboxylic Acid) | ~4.5 - 5.5 | The carboxylic acid proton is expected to have a pKa in this range, typical for aliphatic carboxylic acids.[20][21][22] This dictates the pH of the mobile phase in HPLC to control ionization and retention. |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | The pivaloyl group increases lipophilicity compared to the parent piperidine-4-carboxylic acid. This suggests good retention on a reverse-phase HPLC column. |
| Solubility | Moderately soluble in water, soluble in polar organic solvents (e.g., methanol, acetonitrile). | The carboxylic acid group imparts some water solubility, while the overall structure allows for solubility in organic solvents.[23] This is crucial for sample and standard preparation. |
| Volatility | Low | The carboxylic acid and amide functionalities result in low volatility, making direct GC analysis challenging without derivatization. |
| UV Chromophore | None significant | The molecule lacks conjugated double bonds or aromatic rings, precluding sensitive UV detection. This necessitates the use of universal detectors like CAD or mass spectrometry. |
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Rationale: The absence of a UV chromophore in this compound makes Charged Aerosol Detection (CAD) an ideal choice for quantification. CAD is a universal detector that measures the charge of aerosol particles, providing a response proportional to the mass of the analyte, independent of its optical properties.[6][7][9][10] This method is well-suited for purity and assay determination in drug substances and formulated products.
Experimental Workflow: HPLC-CAD Analysis
Caption: Workflow for HPLC-CAD analysis.
Protocol: HPLC-CAD Quantification
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).
-
C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (≥98%).
-
Reference standard of this compound.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions | Justification |
| Column | C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm) | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak symmetry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength and is compatible with CAD. |
| Gradient | 10% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes. | A gradient elution is necessary to ensure the elution of the analyte with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and sensitivity requirements. |
| CAD Settings | Evaporation Temperature: 35-50 °C; Nebulizer Gas (Nitrogen): 35 psi | These are typical starting parameters and should be optimized for the specific instrument and mobile phase to maximize signal-to-noise.[8] |
3. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10.0 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
4. Method Validation (as per ICH Q2(R2) Guidelines): [1][2][3][4][5]
| Parameter | Acceptance Criteria (Typical) |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 3.0% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Expected Quantitative Performance (Hypothetical)
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 99.0 - 101.5% |
| Precision (% RSD) | < 2.0% |
| LOD | ~5 ng/mL |
| LOQ | ~15 ng/mL |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS is the gold standard for quantifying low levels of analytes in complex matrices, such as plasma, urine, or tissue homogenates.[11][12][13] Its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), make it the preferred method for pharmacokinetic and bioequivalence studies. The method involves separating the analyte using liquid chromatography and then detecting it based on its specific mass-to-charge ratio (m/z) and the m/z of its fragments.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS bioanalysis.
Protocol: LC-MS/MS Quantification
1. Instrumentation and Materials:
-
UPLC system (e.g., Waters Acquity, Agilent 1290).
-
Tandem mass spectrometer (e.g., Sciex Triple Quad, Thermo TSQ).
-
UPLC C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Reference standard of this compound.
-
Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used after careful validation.
2. LC and MS Conditions:
| Parameter | Recommended Conditions | Justification |
| Column | UPLC C18 (50 mm x 2.1 mm, 1.7 µm) | Shorter column with smaller particles allows for faster analysis times and better resolution, typical for UPLC. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reverse-phase LC-MS. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. | Fast gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID UPLC column. |
| Column Temperature | 40 °C | Ensures robustness of retention times. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The piperidine nitrogen can be readily protonated. |
| MRM Transitions | Precursor Ion (Q1): m/z 214.1; Product Ions (Q3): To be determined experimentally by infusing a standard solution. Likely fragments would result from the loss of the carboxylic acid group or cleavage of the pivaloyl group. | Q1 corresponds to [M+H]⁺. Q3 ions are specific fragments used for quantification and confirmation. |
| Collision Energy | To be optimized for each transition. |
3. Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A, vortex, and inject.
4. Method Validation (as per FDA/EMA Bioanalytical Method Validation Guidelines):
| Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interference at the retention times of the analyte and IS in at least 6 blank matrix sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 with a weighting factor (e.g., 1/x²). |
| Accuracy & Precision | Within ±15% of nominal values (±20% at LLOQ) for QC samples at multiple levels. |
| Matrix Effect | IS-normalized matrix factor should be consistent across different matrix lots. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage). |
Expected Quantitative Performance (Hypothetical)
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±10% |
| Precision (% CV) | < 15% |
| LOD | ~0.05 ng/mL |
| LLOQ | ~0.2 ng/mL |
Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization
Rationale: Due to its low volatility, this compound requires derivatization to be analyzed by GC-MS.[14][15][16][17][18] This process converts the polar carboxylic acid group into a more volatile and thermally stable ester. This method is highly specific due to both chromatographic separation and mass spectrometric detection and can be very sensitive, making it suitable for impurity profiling and trace analysis.
Experimental Workflow: GC-MS Derivatization and Analysis
Caption: Workflow for GC-MS analysis with derivatization.
Protocol: GC-MS Quantification
1. Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or acetonitrile (derivatization solvent).
-
Ethyl acetate (injection solvent).
-
Reference standard of this compound.
2. Derivatization Procedure:
-
Place an accurately weighed amount of sample or standard (e.g., 1 mg) into a reaction vial. If in solution, evaporate the solvent to complete dryness.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for dilution and GC-MS analysis.
-
Rationale: BSTFA is a powerful silylating agent that converts the active hydrogen of the carboxylic acid to a volatile trimethylsilyl (TMS) ester, making the molecule suitable for GC.[16]
3. GC-MS Conditions:
| Parameter | Recommended Conditions | Justification |
| Column | 30 m x 0.25 mm ID, 0.25 µm, DB-5ms or equivalent | A standard, nonpolar column suitable for a wide range of derivatized compounds. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the derivatized analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min. | The temperature program should be optimized to provide good separation from any derivatization byproducts or impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| Detection Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) | SIM mode provides significantly higher sensitivity and selectivity for quantification. |
4. Method Validation (as per ICH Q2(R2) Guidelines): [1][2][3][4][5]
-
Validation parameters similar to the HPLC-CAD method should be assessed, ensuring the derivatization step is reproducible and complete.
Expected Quantitative Performance (Hypothetical)
| Parameter | Expected Value |
| Linearity (r²) | > 0.997 |
| Accuracy (% Recovery) | 98.5 - 101.5% |
| Precision (% RSD) | < 2.5% |
| LOD | ~0.1 ng/mL (in SIM mode) |
| LOQ | ~0.5 ng/mL (in SIM mode) |
Conclusion
This guide presents three robust and scientifically sound analytical methodologies for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.
-
HPLC-CAD is a reliable and straightforward method for assay and purity testing of the bulk drug substance and formulated products where UV detection is not feasible.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the definitive choice for bioanalytical applications.
-
GC-MS with derivatization provides a powerful alternative, especially for impurity identification and quantification where high chromatographic resolution is required.
Each protocol is designed as a self-validating system, grounded in the principles of the ICH Q2(R2) guidelines.[1][2][3][4][5] It is imperative that these methods are fully validated in the end-user's laboratory to demonstrate fitness for the intended purpose.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]
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IntechOpen. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
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LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]
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PubMed. (2017, September 5). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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LabRulez LCMS. (n.d.). No chromophore – no HPLC analysis?. Retrieved from [Link]
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The ECA Analytical Quality Control Group. (2024, January 10). ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. Retrieved from [Link]
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SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]
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Restek. (n.d.). GC Derivatization. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
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ResearchGate. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]
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PubMed Central. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]
-
PubMed. (2014, August 1). Automatic analyzer for highly polar carboxylic acids based on a fluorescence derivatization-liquid chromatography. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]
-
ChemRxiv. (2022, January 17). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]
-
ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-[(2-methylpropoxy)carbonyl]piperidine-4-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 4-dimethylamino-piperidine-1-carboxylic acid methyl ester. Retrieved from [Link]
-
R&D Chemicals. (n.d.). Piperidine-4-carboxylic acid, 498-94-2, suppliers and manufacturers. Retrieved from [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Purity Analysis of N-pivaloyl piperidines
Abstract
N-pivaloyl piperidines are pivotal intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The rigorous assessment of their purity is a critical checkpoint in the drug development pipeline, directly impacting the safety and efficacy of the final drug product.[1] This document provides a comprehensive guide to the development and application of robust analytical methodologies for determining the purity of N-pivaloyl piperidines and identifying potential process-related impurities or degradants. We present detailed protocols for a primary purity assay using High-Performance Liquid Chromatography (HPLC) with UV detection and a secondary, orthogonal method using Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive impurity identification. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems in accordance with international regulatory standards.
Introduction: The Analytical Imperative
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives are foundational to numerous drugs.[2][3] The N-pivaloyl group is often employed as a protecting group or a key structural element during synthesis. The purity of an N-pivaloyl piperidine intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially leading to the formation of undesired, and possibly toxic, byproducts in the final API.[4]
Therefore, a well-characterized, validated analytical method is not merely a quality control measure but a fundamental component of process understanding and regulatory compliance.[5] High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis in the pharmaceutical industry due to its high resolution, reproducibility, and robustness.[6] When coupled with Mass Spectrometry (LC-MS), it becomes an unparalleled tool for the structural elucidation of unknown impurities, even at trace levels.[7][8] This guide is structured to empower researchers and drug development professionals to implement these techniques with confidence.
Part I: HPLC Method for Quantitative Purity Determination
The primary objective of the HPLC method is to accurately quantify the N-pivaloyl piperidine analyte and separate it from all potential impurities. A reverse-phase (RP-HPLC) method is typically the first choice for molecules of this polarity and size.[1][9]
Causality-Driven Method Development
Developing a robust HPLC method is a systematic process where each parameter is chosen for a specific scientific reason.[10]
-
Column Selection: A C18 (octadecylsilane) stationary phase is the most versatile and widely used in reverse-phase chromatography, offering excellent hydrophobic retention for a broad range of organic molecules.[11] For a typical N-pivaloyl piperidine, a column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm provides a good balance between resolution, analysis time, and backpressure.[12]
-
Mobile Phase Selection: The choice of mobile phase is the most powerful tool for optimizing selectivity.[10]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.
-
Aqueous Phase & pH Control: N-pivaloyl piperidines contain a basic nitrogen atom.[] Operating the mobile phase at a low pH (e.g., 2.5-3.5) ensures this nitrogen is consistently protonated. This prevents peak tailing caused by interactions with residual silanol groups on the silica support and leads to sharp, symmetrical peaks. Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.1% are common choices.[14] However, for LC-MS compatibility, formic acid is highly preferred as TFA can cause significant ion suppression.[15]
-
-
Detection Wavelength: The pivaloyl group itself does not possess a strong chromophore. Detection often relies on the absorbance of the piperidine ring or other substituents. A Photodiode Array (PDA) detector is invaluable during method development to scan across a range of wavelengths and select the optimal wavelength for maximum sensitivity and specificity. For many piperidine derivatives without strong chromophores, detection at low UV wavelengths (e.g., 210 nm) is common.[12]
-
Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is typically employed for impurity profiling.[9] This ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while providing good resolution for early-eluting polar impurities.
Visualizing the Method Development Workflow
The logical flow of method development can be visualized to ensure a systematic approach.
Experimental Protocol: RP-HPLC Purity Assay
Objective: To determine the purity of an N-pivaloyl piperidine sample by percentage area.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the basic analyte, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic eluent for reverse-phase chromatography. |
| Gradient Program | 5% to 95% B over 20 min, hold at 95% B for 5 min, re-equilibrate at 5% B for 5 min | Ensures elution of all components and robust column cleaning and re-equilibration between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV at 210 nm (or optimal wavelength from PDA scan) | Wavelength for detecting compounds with limited chromophores. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-pivaloyl piperidine sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1.0 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or Nylon) before injection to remove particulates and protect the column.[16]
4. System Suitability Testing (SST):
-
Trustworthiness through Self-Validation: Before analyzing any samples, the system's suitability must be confirmed. This is a core principle of a self-validating system.[17]
-
Procedure: Make five replicate injections of the 0.1 mg/mL working standard solution.
-
Acceptance Criteria:
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic performance. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
| Resolution (Rs) | > 1.5 between analyte and closest impurity | Ensures that all components are baseline separated for accurate integration.[9] |
5. Data Analysis:
-
Integrate all peaks in the chromatogram for the sample solution.
-
Calculate the purity of the main peak as a percentage of the total integrated peak area.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Method Validation Overview (ICH Q2(R1))
For use in a regulated environment, the method must be formally validated to prove it is fit for purpose.[18][19] This process involves a series of experiments to assess key performance characteristics.[20]
| Validation Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.[17] |
| Linearity | To show that results are directly proportional to the concentration of the analyte in the sample.[21] |
| Accuracy | To determine the closeness of the test results to the true value (% recovery).[21] |
| Precision | To measure the degree of agreement among individual test results (%RSD).[17] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] |
Part II: LC-MS for Impurity Identification
While HPLC-UV is excellent for quantification, it provides no structural information about the impurities detected. LC-MS is the definitive technique for this purpose.[7]
Rationale and Ionization
-
Why LC-MS? LC-MS provides the molecular weight of an impurity, which is a critical piece of information for identification. Tandem MS (MS/MS) experiments can fragment the impurity ion, providing structural clues.[22]
-
Ionization Mode: Electrospray Ionization (ESI) is the preferred method for this class of compounds. Given the basic nature of the piperidine nitrogen, ESI in positive ion mode is highly effective, readily forming the protonated molecule [M+H]⁺.[22]
Understanding Fragmentation Patterns
The power of MS/MS lies in creating and interpreting fragmentation patterns. For N-pivaloyl piperidines, fragmentation is predictable and often initiated at the protonated nitrogen.
-
α-Cleavage: A dominant pathway is the cleavage of the C-C bond adjacent to the nitrogen atom, which can lead to the formation of a stable iminium ion.[22]
-
Loss of the Pivaloyl Group: Cleavage of the amide bond can result in the neutral loss of the pivaloyl group or the formation of a pivaloyl cation.
-
Ring Fission: The piperidine ring itself can open and fragment, although this is often less favorable than cleavage of the exocyclic N-pivaloyl group.[23]
Experimental Protocol: LC-MS Analysis
Objective: To obtain the mass-to-charge ratio (m/z) of the parent ion for each impurity and generate fragmentation data (MS/MS) for structural elucidation.
1. Instrumentation:
-
LC-MS system, preferably a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, equipped with an ESI source.
2. LC and MS Conditions:
| Parameter | Condition | Rationale |
| LC Method | Use the same RP-HPLC method as described in Section 2.3. | Ensures direct correlation of retention times between the UV and MS chromatograms. |
| Ionization Mode | ESI Positive | Best mode for protonating the basic nitrogen of the piperidine moiety. |
| Scan Mode | Full Scan (e.g., m/z 100-1000) | To detect the [M+H]⁺ ions of the main peak and all impurities. |
| MS/MS Mode | Data-Dependent Acquisition (DDA) or Product Ion Scan | DDA automatically triggers fragmentation on the most intense ions. Product Ion Scan targets a specific m/z. |
| Collision Energy | Ramped or optimized for each impurity (e.g., 10-40 eV) | The energy required to induce informative fragmentation. |
3. Data Analysis and Interpretation:
-
Extract the ion chromatogram for the [M+H]⁺ of the main peak to confirm its identity.
-
For each impurity peak seen in the total ion chromatogram (TIC), determine its [M+H]⁺ from the full scan mass spectrum.
-
Propose a molecular formula based on the accurate mass (if using HRMS).
-
Analyze the MS/MS spectrum for characteristic fragment ions and neutral losses to deduce the impurity's structure. Compare this to potential process impurities or degradation products.
Visualizing the Impurity Identification Workflow
Conclusion
The purity analysis of N-pivaloyl piperidines is a critical activity in pharmaceutical development that demands robust, reliable, and well-understood analytical methods. This guide has detailed a systematic approach, beginning with a quantitative RP-HPLC method for purity assessment and complementing it with a powerful LC-MS method for impurity identification. By understanding the scientific principles behind each experimental choice—from mobile phase pH to MS fragmentation pathways—researchers can develop and implement methods that are not only fit for purpose but are also compliant with the stringent requirements of the pharmaceutical industry. Adherence to these protocols will ensure the generation of high-quality, trustworthy data, ultimately safeguarding the quality of the final drug product.
References
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink.[5]
-
B.C. Smith et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.[9]
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S. Israel. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research.[4]
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BenchChem. (2025). Application Notes and Protocols for the Characterization of Piperidine-C-Pip-C2-Pip-C2-OH. Retrieved from BenchChem.[12]
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AZoM. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from AZoM.[10]
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Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from Veeprho.[6]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC.[11]
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Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.[17]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline.[18]
-
Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.[24]
-
Zhou, G. et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.[25]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.[21]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma.[19]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from SIELC.[15]
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Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.[26]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from Agilent.[16]
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BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from BenchChem.[22]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from ResearchGate.[14]
-
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from ResearchGate.[27]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH.[20]
-
BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. Retrieved from BenchChem.[7]
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de Souza, M. V. N. et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry.[28]
-
BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of N-(4-chlorophenyl)piperidin-4-amine. Retrieved from BenchChem.[1]
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.[8]
-
PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.[29]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[30]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.[23]
-
Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.[31]
-
ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.[32]
-
BOC Sciences. (n.d.). Piperidine Impurities. Retrieved from BOC Sciences.[]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[33]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.[34]
-
PubMed. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns.[35]
-
ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral....[36]
-
Semantic Scholar. (n.d.). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns.[37]
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.[38]
-
Wikipedia. (n.d.). Piperidine. Retrieved from Wikipedia.[2]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from Organic Chemistry Portal.[39]
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Application Note: Leveraging 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid for the Rational Design of Novel Enzyme Inhibitors
Abstract
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1] This application note provides a detailed technical guide for researchers and drug development professionals on the strategic use of a key building block, 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid , in the synthesis of potent and selective enzyme inhibitors. We will explore the distinct roles of its three core components: the rigid piperidine core, the sterically demanding N-pivaloyl group, and the versatile C4-carboxylic acid handle. This guide offers field-proven insights into synthetic protocols, explains the causality behind experimental choices, and presents structure-activity relationship (SAR) considerations to empower the rational design of next-generation therapeutics.
The Strategic Value of the Pivaloyl-Piperidine Scaffold
The efficacy of this compound as a synthetic building block stems from the synergistic interplay of its structural features. Each component serves a distinct and critical purpose in shaping the pharmacological profile of the final inhibitor.
The Piperidine Core: A Rigid Conformational Anchor
The six-membered piperidine heterocycle provides a robust, sp³-rich framework.[1] Unlike flexible alkyl chains, its stable chair conformation minimizes the entropic penalty upon binding to a target protein, a favorable characteristic for potent inhibitors. This rigidity allows for the precise projection of appended functional groups into specific enzyme sub-pockets, facilitating targeted interactions with key amino acid residues.
The N-Pivaloyl Group: A Bulky Modulator of Potency and Metabolism
The N-pivaloyl (tert-butylcarbonyl) group is more than a simple protecting group; it is a critical design element. Its significant steric bulk serves several key functions:[2]
-
Conformational Control: It can lock the piperidine ring in a preferred conformation, influencing the orientation of the C4-substituent.
-
Metabolic Shielding: The bulky tert-butyl moiety can sterically hinder enzymatic access to the piperidine nitrogen, reducing susceptibility to N-dealkylation, a common metabolic pathway.
-
Hydrophobicity and Permeability: It increases the lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability.
-
Synthetic Robustness: Pivaloyl groups are stable under a wide range of reaction conditions, yet can be cleaved when necessary, making them ideal for complex, multi-step syntheses.[2]
The C4-Carboxylic Acid: The Gateway to Synthetic Elaboration
The carboxylic acid at the 4-position is the primary vector for synthetic diversification. It serves as a reliable chemical handle for forming stable amide bonds, allowing the piperidine scaffold to be covalently linked to other pharmacophoric fragments that confer target specificity and potency.[3][4] This functional group is central to nearly all applications of this building block in inhibitor synthesis.
Caption: General workflow for synthesizing an enzyme inhibitor via amide coupling.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for fast reaction times and suppression of side reactions. [5] Table 1: Reagents for HATU-Mediated Coupling
| Reagent | Mol. Wt. | Amount (mg) | mmoles | Equivalents |
| 1-(Pivaloyl)piperidine-4-carboxylic acid | 227.29 | 227 | 1.0 | 1.0 |
| Amine Component (R-NH₂) | - | - | 1.1 | 1.1 |
| HATU | 380.23 | 418 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 388 (0.5 mL) | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound (227 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (10 mL) and stir until the solid is completely dissolved.
-
Reagent Addition: Add the amine component (1.1 mmol, 1.1 equiv.), HATU (418 mg, 1.1 mmol), and DIPEA (0.5 mL, 3.0 mmol) sequentially.
-
Causality Note: DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated without competing in the coupling reaction. [5]HATU activates the carboxylate to form a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine. [6]4. Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 2-4 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous LiCl solution (2 x 25 mL) to remove residual DMF, followed by saturated aqueous NaHCO₃ (1 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Alternative Coupling Protocols and Considerations
While HATU is highly effective, alternative methods may be required depending on substrate compatibility, cost, or scale.
Carbodiimide-Mediated Coupling (EDC/HOBt)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. It is often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and minimize racemization. [7] Protocol Summary:
-
Dissolve the carboxylic acid, amine, and HOBt (1.1 equiv.) in DCM or DMF.
-
Cool the mixture to 0 °C.
-
Add EDC·HCl (1.2 equiv.) portion-wise and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours.
-
The work-up is similar, with the advantage that the urea byproduct of EDC is water-soluble and easily removed during the aqueous wash.
Synthesis via Acyl Chloride
This is a two-step, classical approach that involves converting the carboxylic acid to a highly reactive acyl chloride.
-
Activation: React the carboxylic acid with oxalyl chloride or thionyl chloride in a non-polar solvent like DCM with a catalytic amount of DMF.
-
Coupling: After removing the excess reagent in vacuo, dissolve the crude acyl chloride in DCM and add it slowly to a cooled solution of the amine and a base (e.g., triethylamine or pyridine). [4] Considerations: This method is robust but the harsh conditions of acyl chloride formation may not be suitable for molecules with sensitive functional groups.
Caption: Comparison of common pathways for carboxylic acid activation.
Structure-Activity Relationship (SAR) Insights
Once a lead compound is synthesized, the pivaloyl-piperidine scaffold provides a platform for systematic optimization. Understanding the SAR is crucial for improving potency, selectivity, and pharmacokinetic properties.
Table 2: Hypothetical SAR Data for N-Substituted Piperidine Inhibitors of 5α-Reductase
| Compound ID | N-Substituent (R) | IC₅₀ vs. Type 1 (µM) | IC₅₀ vs. Type 2 (µM) |
| 1 | Pivaloyl | 15.2 | 1.1 |
| 2 | Benzoyl | 3.4 | 0.37 |
| 3 | Diphenylacetyl | 0.54 | 0.69 |
| 4 | Dicyclohexylacetyl | ~10 | 0.08 |
Data is illustrative and adapted from literature findings on similar scaffolds to demonstrate SAR principles.[8]
Key Insights:
-
N-Substituent: The data in Table 2 shows that modifying the N-acyl group has a profound impact on potency and isozyme selectivity. [8]While the pivaloyl group in compound 1 provides a baseline, larger, more complex groups like diphenylacetyl (3 ) can improve potency against both isozymes, whereas the highly bulky dicyclohexylacetyl group (4 ) confers strong selectivity for the Type 2 enzyme. [8]This highlights the importance of exploring the steric and electronic properties of this position to optimize interactions within the enzyme's binding site.
-
Piperidine Ring Substitution: Further modifications, such as introducing substituents on the piperidine ring itself, can be explored to probe for additional binding interactions or to fine-tune physicochemical properties like solubility.
-
Amide Vector: The orientation of the amide bond and the nature of the group attached to it are paramount for achieving high-affinity binding. This is where the majority of target-specific interactions are engineered.
Conclusion
This compound is a powerful and versatile building block for the synthesis of enzyme inhibitors. Its unique combination of a rigid conformational scaffold, a metabolically robust and sterically influential N-pivaloyl group, and a synthetically accessible carboxylic acid handle provides an exceptional platform for drug discovery. By understanding the strategic value of each component and mastering the reliable amide coupling protocols detailed herein, researchers can significantly accelerate the design and synthesis of novel, potent, and selective therapeutic agents.
References
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). Vertex AI Search Result.
- 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex.
- 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex.
- The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis. Vertex AI Search Result.
- Innovative Pivaloyl Fixed 1,3‐Thiazole‐2‐imines as Multitarget Inhibitors: Synthesis, Enzyme Inhibition, Molecular Docking and Structure Activity Relationship (SAR) Studies.
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed.
- The design and synthesis of noncovalent factor Xa inhibitors. PubMed.
- Amide Synthesis. Fisher Scientific.
- 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PMC - NIH.
- Structure activity relationship.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central.
- Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed.
- Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. PMC - PubMed Central.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. MDPI.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Process optimization for acid-amine coupling: a c
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid. This compound, also known as 1-pivaloylpiperidine-4-carboxylic acid or N-pivaloylisonipecotic acid, is a valuable building block in pharmaceutical synthesis. The following troubleshooting guides and FAQs address common challenges encountered during its preparation via the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with pivaloyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and widely used method is the N-acylation of piperidine-4-carboxylic acid with pivaloyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve using an aqueous base (like NaOH) in a biphasic system to neutralize the HCl generated during the reaction.[1] This approach is favored for its simplicity and scalability.
Q2: Why is piperidine-4-carboxylic acid a challenging starting material to work with?
Piperidine-4-carboxylic acid exists as a zwitterion at neutral pH. This gives it salt-like properties, including a high melting point (>300°C) and good solubility in water but poor solubility in many common organic solvents like ethanol, acetone, or dichloromethane (DCM).[2][3] This solubility profile dictates the choice of reaction conditions, often necessitating an aqueous or biphasic solvent system.
Q3: What are the primary safety concerns when handling pivaloyl chloride?
Pivaloyl chloride is a corrosive, flammable, and moisture-sensitive liquid that reacts vigorously with water to produce pivalic acid and toxic HCl gas.[4] It is very toxic if inhaled, ingested, or absorbed through the skin.[5] All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide: Common Synthesis Problems
Problem 1: My reaction yield is consistently low or I get no product.
Question: I've mixed my piperidine-4-carboxylic acid, pivaloyl chloride, and base, but after workup, the yield is less than 30%. What are the likely causes and how can I fix this?
Answer: Low yields in this Schotten-Baumann type reaction are a frequent issue and can stem from several factors.[6] A systematic approach is key to diagnosis.
Causality & Solution Workflow:
-
Competitive Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride reacts rapidly with water.[4] If the rate of hydrolysis outcompetes the rate of N-acylation, your yield will plummet. The primary byproduct will be pivalic acid.[7]
-
Solution: Control the addition rate and temperature. Perform the reaction at a low temperature (0-5 °C) to slow down hydrolysis. Add the pivaloyl chloride dropwise to the vigorously stirred reaction mixture. This ensures it reacts with the dissolved amine before it has a chance to hydrolyze.[8]
-
-
Poor Solubility & Mass Transfer: The zwitterionic starting material must be deprotonated by the base to dissolve in the aqueous phase and become nucleophilic. If mixing is inefficient in the biphasic system, the organic-soluble pivaloyl chloride will not encounter the amine effectively.[9]
-
Solution: Ensure vigorous stirring (>1000 rpm) to maximize the interfacial area between the aqueous and organic phases. Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can also be considered to shuttle the piperidine carboxylate anion into the organic phase, though this often adds purification complexity.
-
-
Protonation of the Amine: The reaction generates one equivalent of HCl for every equivalent of amide formed.[1] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]
-
Solution: Ensure at least two equivalents of base are used. One equivalent is needed to deprotonate the carboxylic acid of the starting material, and a second equivalent is required to neutralize the generated HCl. Some protocols use a slight excess (e.g., 2.1-2.2 equivalents) to ensure the reaction medium remains basic.
-
-
Reagent Quality: Pivaloyl chloride can degrade upon storage, especially if exposed to moisture. The piperidine-4-carboxylic acid should be pure and dry.
-
Solution: Use freshly opened or recently purchased pivaloyl chloride. If its quality is suspect, it can be distilled under an inert atmosphere before use. Ensure the starting amine is of high purity.
-
Problem 2: My final product is difficult to purify and appears oily or waxy.
Question: After acidification and extraction, my product is a sticky solid or oil that won't crystallize. What are the likely impurities and how can I remove them?
Answer: Purification challenges often point to the presence of unreacted starting materials or side products with similar physical properties to your desired product.
Common Impurities & Purification Strategies:
-
Pivalic Acid: This is the most common impurity, formed from the hydrolysis of pivaloyl chloride.[7] It co-extracts with your product from the acidic aqueous phase.
-
Removal Strategy: Pivalic acid is more volatile and slightly less polar than the desired product. While challenging, a carefully executed fractional distillation or column chromatography can be effective. A more practical approach is to optimize the reaction to minimize its formation in the first place. Another method involves carefully controlled crystallization. Finding a solvent system where the product has lower solubility than pivalic acid upon cooling is key. Toluene or a hexane/ethyl acetate mixture can be effective.
-
-
Unreacted Piperidine-4-carboxylic Acid: If the reaction did not go to completion, the starting material will remain.
-
Removal Strategy: This impurity is highly polar and should remain in the aqueous phase during the final acidic workup and extraction. If it is contaminating your product, it suggests an incomplete or failed workup. Ensure the pH is sufficiently low (~2-3) to fully protonate your product and the starting material. Wash the organic extract thoroughly with acidic water (pH 2) to remove any lingering starting material.
-
-
Mixed Anhydride Byproducts: A potential side reaction involves the pivaloyl chloride reacting with the carboxylate of the starting material or product to form a mixed anhydride. This is generally unstable and can lead to other impurities.
-
Removal Strategy: These are typically hydrolyzed during the aqueous workup. Ensuring the final workup includes a basic wash (e.g., with dilute NaHCO₃) before the final acidification step can help break down these species.
-
Visualized Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low reaction yields.
Caption: Troubleshooting workflow for low yield in the synthesis.
Validated Experimental Protocol
This protocol is optimized to minimize common side reactions and simplify purification.
Materials & Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Piperidine-4-carboxylic acid | 129.16 | 10.0 g | 77.4 mmol | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 6.5 g | 162.5 mmol | 2.1 |
| Pivaloyl Chloride | 120.58 | 10.4 mL (9.8 g) | 81.3 mmol | 1.05 |
| Water (Deionized) | 18.02 | 100 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | ~15 mL | - | - |
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide (6.5 g, 162.5 mmol) in deionized water (100 mL). Cool the solution to 0-5 °C in an ice-water bath. Add the piperidine-4-carboxylic acid (10.0 g, 77.4 mmol) in portions with vigorous stirring. Stir until a clear, homogeneous solution is obtained.
-
Reaction Setup: Add dichloromethane (100 mL) to the flask. Continue vigorous stirring (>1000 rpm) to ensure good mixing of the biphasic system.
-
Acylation: Slowly add pivaloyl chloride (10.4 mL, 81.3 mmol) dropwise via the dropping funnel over 30-45 minutes. Carefully monitor the internal temperature, ensuring it remains below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol with 1% acetic acid) until the starting amine spot has disappeared.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the layers. The product is expected to be in the aqueous layer as its sodium salt.
-
Workup - Acidification: Cool the separated aqueous layer in an ice bath. Slowly and carefully acidify the solution to pH 2-3 by adding concentrated HCl dropwise with stirring. A white precipitate of the product should form.
-
Workup - Extraction: Extract the acidified aqueous layer with dichloromethane (3 x 75 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting white solid can be purified by recrystallization. A common solvent system is toluene or ethyl acetate/hexanes. Wash the crystalline solid with cold hexanes and dry under vacuum.
Visualized Experimental Workflow
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. chembk.com [chembk.com]
- 3. Piperidine-4-Carboxylic Acid | Properties, Uses, Safety, Sourcing in China – High Purity Chemical Supplier [chemheterocycles.com]
- 4. grokipedia.com [grokipedia.com]
- 5. atamankimya.com [atamankimya.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. JPH11507944A - Method for separating pivalic acid from spent reaction mixture - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimization of Pivaloyl Protection for Piperidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the pivaloyl (Piv) protection of piperidines. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust pivaloyl group for nitrogen protection in their synthetic workflows. The inherent stability and steric bulk of the pivaloyl group make it an excellent choice, but its installation can present challenges.
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from general questions to specific troubleshooting scenarios. Our goal is to empower you to not only solve common experimental issues but also to understand the underlying chemical principles for proactive optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy and selection of reagents for the N-pivaloylation of piperidines.
Q1: Why should I choose a pivaloyl (Piv) group to protect a piperidine nitrogen?
The pivaloyl group is a sterically hindered acyl protecting group valued for its exceptional stability.[1] Its bulky tert-butyl moiety provides a significant steric shield, rendering the N-Piv amide bond highly resistant to a wide range of reaction conditions, including basic hydrolysis, nucleophilic attack, and many reductive or oxidative conditions.[1][2][3] This robustness is critical in multi-step syntheses where subsequent reactions could cleave less stable protecting groups.[2]
Q2: What is the difference between using pivaloyl chloride (PivCl) and pivalic anhydride (Piv₂O)?
Choosing between pivaloyl chloride and pivalic anhydride involves a trade-off between reactivity, safety, and ease of purification.
-
Pivaloyl Chloride (PivCl): This is a highly reactive acylating agent, which generally leads to faster reaction times.[4] However, its high reactivity means it is also corrosive, flammable, and highly sensitive to moisture, requiring careful handling.[4] A key consideration is that it generates hydrochloric acid (HCl) as a byproduct, which must be scavenged by a stoichiometric amount of base.[4]
-
Pivalic Anhydride (Piv₂O): This reagent is a more moderate and safer acylating agent.[4] It avoids the generation of corrosive HCl gas, instead producing pivaloic acid as a byproduct, which is less aggressive towards sensitive substrates.[4] The primary drawback is its lower reactivity, often necessitating longer reaction times or heating. Furthermore, unreacted pivalic anhydride has a high boiling point, which can complicate its removal during purification, especially on a large scale.[4][5]
| Feature | Pivaloyl Chloride (PivCl) | Pivalic Anhydride (Piv₂O) |
| Reactivity | High, fast reactions[4] | Moderate, slower reactions[4] |
| Byproduct | Hydrochloric Acid (HCl)[4] | Pivaloic Acid |
| Handling | Corrosive, moisture-sensitive[4][6] | Less hazardous[4] |
| Purification | Straightforward removal of salt byproduct | Can be difficult to remove unreacted reagent[4][5] |
| Best For | Unhindered substrates; when speed is critical | Sensitive substrates; when avoiding HCl is crucial |
Q3: Which base is most appropriate for this reaction?
The choice of base is critical, especially when using pivaloyl chloride, as its primary role is to neutralize the generated HCl.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are the most common choices. They are effective HCl scavengers, and the resulting ammonium salt is typically removed during the aqueous workup. DIPEA is sterically hindered and less nucleophilic than TEA, which can be advantageous in preventing side reactions.
-
Pyridine: Pyridine can also be used as both a base and a solvent.[7] However, it can be more difficult to remove under reduced pressure due to its higher boiling point. As a nucleophilic catalyst itself (though less effective than DMAP), it can sometimes accelerate the reaction.
Q4: When should I use a catalyst like 4-(Dimethylamino)pyridine (DMAP)?
DMAP is a hyper-nucleophilic acylation catalyst that can dramatically increase reaction rates, often by orders of magnitude.[8] It is particularly useful in two scenarios:
-
When using the less reactive pivalic anhydride: A catalytic amount of DMAP (typically 1-10 mol%) can make reactions with Piv₂O proceed efficiently at room temperature.
-
With sterically hindered piperidines: When the nitrogen atom is sterically congested, direct acylation can be slow. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt intermediate, which is a much more potent acylating agent and can overcome the steric barrier.[9]
Q5: How is the pivaloyl group typically deprotected?
The pivaloyl group's stability makes its removal challenging, requiring harsh conditions. This should be factored into your overall synthetic strategy. Common methods include:
-
Strong Basic Hydrolysis: Saponification using strong bases like NaOH or KOH, often at elevated temperatures.
-
Reductive Cleavage: Using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2]
-
Strong Acidic Hydrolysis: Although stable to many acids, forcing conditions with strong acids can achieve cleavage.[3]
The difficulty of removal is a key feature; if easy removal is required, a different protecting group like Boc or Cbz should be considered.[2]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: Low or No Conversion to the N-Pivaloyl Piperidine
Your reaction stalls, and TLC/LC-MS analysis shows predominantly unreacted starting material.
-
Possible Cause A: Poor Reagent Quality
-
Why it happens: Pivaloyl chloride is highly sensitive to moisture.[4] Over time, it can hydrolyze to pivaloic acid, rendering it inactive as an acylating agent. Solvents and bases must be anhydrous to prevent premature quenching of the reagent.
-
Solution:
-
Use a fresh bottle of pivaloyl chloride or purify older stock by distillation.
-
Ensure all solvents (e.g., DCM, THF) are rigorously dried over molecular sieves or a solvent purification system.
-
Use freshly distilled bases (TEA, DIPEA).
-
-
-
Possible Cause B: Insufficient Reactivity (Steric Hindrance)
-
Why it happens: The piperidine nitrogen may be in a sterically crowded environment (e.g., substituted at the 2 and 6 positions), slowing down the nucleophilic attack on the bulky pivaloyl group.[2]
-
Solution Pathway:
-
Add a Catalyst: Introduce 5-10 mol% of DMAP to the reaction mixture. DMAP is an excellent catalyst for acylating sterically hindered alcohols and amines.[9][10]
-
Increase Temperature: Gently heat the reaction to 40-50 °C. Increased thermal energy can help overcome the activation barrier. Monitor carefully for byproduct formation.
-
Switch Reagents: If using pivalic anhydride, switch to the more reactive pivaloyl chloride.[4]
-
Increase Reaction Time: Allow the reaction to stir for an extended period (24-48 hours), monitoring periodically for progress.
-
-
-
Possible Cause C: Inadequate Base
-
Why it happens: If using pivaloyl chloride, an insufficient amount of base (less than 1.0 equivalent) will result in the accumulation of HCl. This protonates the starting piperidine, forming an unreactive ammonium salt and halting the reaction.
-
Solution:
-
Ensure you are using at least 1.1-1.5 equivalents of your chosen base (e.g., TEA, DIPEA).
-
Add the base to the solution of the piperidine before the dropwise addition of pivaloyl chloride.
-
-
Problem 2: Formation of Significant Byproducts
The desired product is formed, but significant impurities are observed, complicating purification.
-
Possible Cause A: Reaction with Solvent
-
Why it happens: Certain solvents can react with highly electrophilic reagents. Pivaloyl chloride, particularly in the presence of a base or catalyst, can react with N,N-dimethylformamide (DMF), leading to side reactions.[4]
-
Solution:
-
Avoid DMF as a solvent for this reaction.
-
Switch to inert, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
-
Problem 3: Difficult Purification
The reaction is complete, but isolating the pure product is challenging.
-
Possible Cause A: Removing Unreacted Pivalic Anhydride
-
Why it happens: Pivalic anhydride has a high boiling point (~193 °C), making its removal by rotary evaporation difficult.[5] It can also co-elute with the product during column chromatography depending on the polarity.
-
Solution:
-
Modified Workup: After the reaction is complete, add a nucleophilic scavenger like piperidine or N,N-dimethylethylenediamine to the reaction mixture and stir for 1-2 hours. This will convert the excess anhydride into a more polar and easily separable amide.
-
Basic Wash: During the aqueous workup, a wash with a dilute base (e.g., 1 M NaOH or saturated NaHCO₃) can help deprotonate the pivaloic acid byproduct and any hydrolyzed anhydride, partitioning it into the aqueous layer.
-
-
-
Possible Cause B: Emulsion During Aqueous Workup
-
Why it happens: The hydrochloride salt of the amine base (e.g., triethylammonium chloride) can act as a surfactant, leading to the formation of emulsions during extraction.
-
Solution:
-
Add a small amount of brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break up emulsions.
-
Filter the entire mixture through a pad of Celite to break the emulsion before separating the layers.
-
-
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Pivaloylation using Pivaloyl Chloride
This protocol is suitable for unhindered secondary piperidines.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the piperidine substrate (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous Dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Pivaloylation for Hindered Substrates
This protocol uses the less reactive pivalic anhydride, ideal for sensitive or sterically demanding substrates.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the piperidine substrate (1.0 equiv) and DMAP (0.1 equiv).
-
Dissolution: Dissolve the solids in anhydrous DCM (0.1-0.2 M).
-
Base Addition: Add triethylamine (1.2 equiv).
-
Reagent Addition: Add pivalic anhydride (1.2 equiv) to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated to 40 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow steps 8-11 from Protocol 1. The 1 M HCl wash is particularly important for removing the basic DMAP catalyst.
Section 4: Key Concepts & Visualizations
General Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. With a catalyst like DMAP, a highly reactive acylpyridinium intermediate is formed, which is then attacked by the piperidine nitrogen.
Caption: Step-by-step experimental workflow for N-pivaloylation.
Troubleshooting Decision Tree
A logical flowchart to diagnose and solve common reaction failures.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Wikipedia. (2023). Pivalic acid. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic acid esters, Pivalates. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of O-pivaloyl hydroxylamine triflic acid. Retrieved January 14, 2026, from [Link]
-
Alajarin, R., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). 4-Dimethylamino-pyridine(DMAP). Retrieved January 14, 2026, from [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved January 14, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved January 14, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health (NIH). (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away From Piperidine?. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2013). Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides?. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US6562977B2 - Process for the preparation of mixed anhydrides.
-
Advances in Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved January 14, 2026, from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Pivaloyl chloride | C5H9ClO | CID 62493. PubChem. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Design and Optimization of New Piperidines as Renin Inhibitors. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pivalic acid - Wikipedia [en.wikipedia.org]
- 8. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of Efficient Catalyst DMAP [en.highfine.com]
Technical Support Center: Synthesis of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals aiming to optimize the synthesis of this key piperidine derivative. The N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with the sterically demanding pivaloyl chloride presents unique challenges that can impact yield and purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate these complexities effectively.
Reaction Overview: The Schotten-Baumann Approach
The most common and direct route to this compound is the N-acylation of piperidine-4-carboxylic acid with pivaloyl chloride. This transformation is typically performed under Schotten-Baumann conditions, which involve reacting an amine with an acyl chloride in the presence of an aqueous base.[1][2][3] The base plays the critical role of neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the nucleophilic piperidine nitrogen and halt the reaction.[4]
Caption: General synthesis scheme for the target compound.
Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Answer: Low yields are the most frequent challenge in this synthesis, often stemming from a combination of factors related to reagent stability, solubility, and reaction conditions.
-
Cause A: Competitive Hydrolysis of Pivaloyl Chloride
-
Explanation: Pivaloyl chloride is highly reactive and readily hydrolyzes in the presence of water and base to form the inactive pivalic acid.[4] This side reaction consumes your acylating agent, directly reducing the potential yield. Vigorous stirring is essential, but if the N-acylation is slow (due to steric hindrance), hydrolysis can become the dominant pathway.
-
Solution:
-
Controlled Reagent Addition: Add the pivaloyl chloride dropwise to the cooled (0-5 °C) biphasic reaction mixture under vigorous stirring. This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the amine in the organic phase over hydrolysis in the aqueous phase.[4]
-
Solvent Choice: Use an inert organic solvent like dichloromethane (DCM) or diethyl ether to dissolve the starting amine (as its salt) and the acyl chloride. This creates a two-phase system where the reaction occurs at the interface or in the organic phase.[3]
-
-
-
Cause B: Poor Solubility of Piperidine-4-carboxylic Acid
-
Explanation: Piperidine-4-carboxylic acid exists as a zwitterion, giving it high polarity and poor solubility in many non-polar organic solvents like DCM. If the starting material is not sufficiently available for the reaction, the yield will suffer.
-
Solution:
-
Base Selection: Initially, dissolve the piperidine-4-carboxylic acid in the aqueous base (e.g., 1-2 M NaOH). This deprotonates the carboxylic acid and the ammonium ion, forming the sodium salt of the piperidino-carboxylate, which has some solubility at the aqueous-organic interface where the reaction can proceed.
-
Phase-Transfer Catalyst (PTC): For particularly stubborn solubility issues, consider adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). The PTC can transport the deprotonated amine from the aqueous phase to the organic phase, where it can react more readily with the pivaloyl chloride.
-
-
-
Cause C: Insufficient Base
-
Explanation: The reaction generates one equivalent of HCl. You need at least one equivalent of base to neutralize it. If the base is consumed, the reaction medium will become acidic, protonating the starting amine and rendering it non-nucleophilic.[1][4]
-
Solution:
-
Stoichiometry: Use a slight excess of base (e.g., 1.1 to 1.5 equivalents) relative to the pivaloyl chloride to ensure the reaction medium remains basic throughout the addition.
-
pH Monitoring: If possible, monitor the pH of the aqueous layer during the pivaloyl chloride addition, ensuring it stays above 10.
-
-
Question 2: My final product is contaminated with a significant amount of pivalic acid. How can I prevent its formation and remove it?
Answer: This is a direct consequence of the hydrolysis of pivaloyl chloride, as discussed above.
-
Prevention: The best strategy is prevention. Implementing the slow, cooled addition of pivaloyl chloride under vigorous biphasic conditions is the most effective way to minimize this byproduct.[4]
-
Removal: Separating two carboxylic acids can be challenging.
-
Solution 1: Fractional Crystallization: The target molecule and pivalic acid may have different solubilities in a given solvent system. Experiment with recrystallization from solvents like ethyl acetate/hexanes or water/isopropanol mixtures. This is often the most effective method for purification on a larger scale.
-
Solution 2: Careful pH-Controlled Extraction: While difficult, a carefully controlled liquid-liquid extraction may offer some separation. The pKa values of the two acids might be slightly different. However, this is often tedious and may lead to product loss.
-
Solution 3: Column Chromatography: Silica gel chromatography can be used, but it often requires a solvent system containing a small amount of acid (e.g., 0.5-1% acetic acid in an ethyl acetate/hexanes gradient) to ensure sharp peaks and prevent tailing.
-
Question 3: The reaction starts but then stalls before all the starting material is consumed. What should I do?
Answer: This is almost always due to the protonation of the starting amine because the base has been fully neutralized by the generated HCl.[4]
-
Diagnosis: Check the pH of the aqueous phase. If it is neutral or acidic, this is the confirmed cause.
-
Solution:
-
Add More Base: Add another portion of your aqueous base (e.g., 0.5 equivalents) to the reaction mixture. If the reaction restarts (monitor by TLC or LC-MS), this confirms the diagnosis.
-
Re-evaluate Stoichiometry: For future runs, ensure you are starting with at least 1.1 equivalents of base.
-
Frequently Asked Questions (FAQs)
Q1: Is it better to start with piperidine-4-carboxylic acid or its ethyl ester (ethyl isonipecotate)?
Starting with piperidine-4-carboxylic acid is more direct (one step). However, starting with ethyl isonipecotate involves two steps (N-acylation followed by ester hydrolysis), which can offer advantages. The ester is typically more soluble in organic solvents, potentially leading to a cleaner N-acylation reaction with less competitive hydrolysis of the acyl chloride. The subsequent hydrolysis of the ester is usually a high-yielding and clean reaction. The choice depends on the scale and desired purity; the two-step route can sometimes provide a purer final product more easily.
Q2: Which base is optimal: NaOH, triethylamine (TEA), or pyridine?
For this specific transformation, aqueous Sodium Hydroxide (NaOH) is generally preferred as it aligns with the classic Schotten-Baumann conditions.[3]
-
NaOH: Inexpensive, effectively neutralizes HCl, and facilitates the biphasic system.
-
Triethylamine (TEA) or DIPEA: These are organic-soluble bases. They can be used in a single-phase organic solvent system (e.g., DCM). They act as an HCl scavenger. However, the resulting triethylammonium chloride salt can sometimes complicate the workup.
-
Pyridine: Can act as both a base and a nucleophilic catalyst, sometimes increasing the reactivity of acyl chlorides.[1] However, it is toxic and can be difficult to remove completely. For this synthesis, NaOH is the most practical and cost-effective choice.
Q3: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of Dichloromethane/Methanol (e.g., 9:1 or 8:2) with a small amount of acetic acid (0.5%) usually gives good separation.
-
Visualization: Use potassium permanganate stain. The starting amine and the product amide will show up as spots. The starting material should have a lower Rf value than the less polar product.
Q4: Can I use pivalic anhydride instead of pivaloyl chloride?
Yes, pivalic anhydride can be used as an alternative acylating agent. The reaction may be slower and might require slightly elevated temperatures or a catalyst. The byproduct is pivalic acid, which is non-corrosive, but you will still face the same purification challenges. Pivaloyl chloride is generally more reactive and often preferred for driving the reaction to completion at lower temperatures.
Detailed Experimental Protocols
Protocol 1: Optimized Schotten-Baumann Synthesis
This protocol is designed to maximize yield by controlling the competitive hydrolysis of pivaloyl chloride.
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
Piperidine-4-carboxylic acid
-
Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1.5 M aqueous solution of sodium hydroxide (1.2 eq).
-
Add dichloromethane to the flask (approx. 5-10 mL per gram of starting material).
-
Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.
-
Dissolve pivaloyl chloride (1.05 eq) in a small amount of DCM and add it to a dropping funnel.
-
Add the pivaloyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction by TLC (e.g., 90:10 DCM:MeOH + 0.5% AcOH) until the starting material is consumed.
-
Transfer the mixture to a separatory funnel and separate the layers. Retain the aqueous layer.
-
Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 by adding concentrated HCl. A thick white precipitate of the product should form.
-
Continue stirring the slurry in the ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water.
-
Dry the product under high vacuum to a constant weight. A typical yield is 75-85%.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried product to an appropriately sized Erlenmeyer flask.
-
Add a minimum amount of a hot solvent, such as ethyl acetate or an isopropanol/water mixture, to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath or refrigerator (4 °C) for several hours to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Mechanism Deep Dive: Schotten-Baumann Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.
Caption: Key steps of the Schotten-Baumann reaction mechanism.
Data Summary: Influence of Base and Solvent
The following table summarizes expected outcomes based on different reaction conditions. Yields are representative and serve as a guide for optimization.
| Base (eq) | Solvent System | Temperature | Expected Yield | Key Considerations |
| NaOH (1.2) | DCM / Water | 0 °C → RT | 75-85% | Recommended. Biphasic system minimizes pivaloyl chloride hydrolysis.[3][4] |
| TEA (1.5) | DCM (anhydrous) | 0 °C → RT | 60-70% | Homogeneous reaction. Workup requires washing out TEA·HCl salt. |
| Pyridine (2.0) | Pyridine (solvent) | 0 °C → RT | 65-75% | Pyridine acts as a catalyst and base.[1] Difficult workup to remove residual pyridine. |
| NaHCO₃ (1.5) | THF / Water | RT | 40-50% | Weaker base. Reaction is often slower, allowing for more hydrolysis of the acyl chloride. |
References
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
-
Name Reactions. Schotten-Baumann Reaction. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Ataman Kimya. PIVALOYL CHLORIDE. [Link]
-
Chemistry Steps. Carboxylic Acids and Their Derivatives Practice Problems. [Link]
-
Pearson. Reactions of Amino Acids: Acylation. [Link]
-
Royal Society of Chemistry. (2015). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. [Link]
Sources
Technical Support Center: Pivaloyl Group Deprotection from Piperidine Nitrogen
Welcome to the technical support center for the removal of the pivaloyl (Piv) protecting group from piperidine nitrogen. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive laboratory experience to ensure you can confidently navigate your synthetic challenges.
Understanding the Pivaloyl Protecting Group
The pivaloyl (Piv) group, derived from pivalic acid, is a sterically hindered acyl protecting group. Its bulky tert-butyl substituent provides significant steric hindrance, making the pivaloyl-protected piperidine (an N-pivaloyl piperidine or pivalamide) exceptionally stable across a wide range of reaction conditions compared to less hindered acyl groups like acetyl (Ac) or benzoyl (Bz).[1][2] This robustness is a double-edged sword: while it offers excellent protection, its removal can be challenging and requires specific, often forcing, conditions.[3]
This guide will explore the common methods for pivaloyl deprotection from piperidine nitrogen, address potential issues you may encounter, and provide actionable solutions.
Troubleshooting Guide: Common Issues in Pivaloyl Deprotection
This section addresses specific problems that may arise during the removal of a pivaloyl group from a piperidine nitrogen.
Issue 1: Incomplete or No Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.
-
The isolated yield of the deprotected piperidine is very low.
Potential Causes & Solutions:
-
Insufficiently Harsh Conditions: The steric bulk of the pivaloyl group makes the amide bond highly resistant to cleavage.[3] Standard hydrolysis conditions that work for other acyl groups may not be effective.
-
Solution (Acidic Hydrolysis): Increase the concentration of the acid (e.g., from 1M HCl to 6M or concentrated HCl) and/or elevate the reaction temperature, often to reflux.[4] Prolonged reaction times are also frequently necessary.
-
Solution (Basic Hydrolysis): Stronger bases and higher temperatures are required. Consider using concentrated aqueous solutions of NaOH or KOH, or even molten KOH in some cases, at elevated temperatures.[5] The use of co-solvents like ethylene glycol can help achieve higher reaction temperatures.
-
Solution (Reductive Cleavage): While less common for simple pivalamides, strong reducing agents may be necessary. Conditions reported for the reductive cleavage of other amides, such as using an excess of lithium with a catalytic amount of naphthalene, could be explored for particularly stubborn substrates.[6][7]
-
-
Poor Solubility: The N-pivaloyl piperidine substrate may have poor solubility in the aqueous reaction medium, leading to a slow or incomplete reaction.
-
Solution: Employ a co-solvent that is miscible with water and can dissolve the substrate, such as THF, dioxane, or methanol. For high-temperature reactions, high-boiling point co-solvents like ethylene glycol or diglyme are suitable.
-
-
Steric Hindrance Around the Piperidine Ring: Substituents on the piperidine ring, particularly at the 2- and 6-positions, can further increase the steric hindrance around the amide bond, making deprotection even more difficult.
-
Solution: This scenario often requires the most forcing conditions. A combination of high temperature, extended reaction time, and a strong acid or base is typically necessary. Careful optimization of reaction conditions will be critical.
-
Issue 2: Side Reactions and Substrate Degradation
Symptoms:
-
Formation of multiple byproducts observed by TLC or LC-MS.
-
Low mass balance in the reaction.
-
Charring or decomposition of the starting material.
Potential Causes & Solutions:
-
Harsh Conditions Affecting Other Functional Groups: The forcing conditions required for pivaloyl deprotection can affect other sensitive functional groups in the molecule.
-
Solution (Orthogonal Protection Strategy): If possible, design your synthetic route with an orthogonal protection strategy.[8][9] This involves choosing protecting groups for other functionalities that are stable to the harsh conditions needed for pivaloyl removal. For example, use protecting groups that are removed under reductive or fluoride-mediated conditions if you plan to use acidic hydrolysis for the pivaloyl group.
-
Solution (Milder, More Selective Reagents): While challenging for pivaloyl groups, explore alternative deprotection methods that might be milder. For instance, if your molecule can tolerate reductive conditions, this might be a more selective option than harsh acidic or basic hydrolysis.
-
-
Epimerization or Racemization: Chiral centers in the piperidine ring or elsewhere in the molecule may be susceptible to epimerization under strong basic or acidic conditions.
-
Solution: If epimerization is a concern, try to minimize the reaction time and temperature. Screen different acids or bases to find conditions that provide a reasonable deprotection rate without significant epimerization. Reductive methods, if applicable, are often performed under milder conditions and may be a better choice.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a pivaloyl group from a piperidine nitrogen?
The most common methods involve hydrolysis under strongly acidic or basic conditions.[4][5][8] Reductive cleavage is a less common but viable alternative for certain substrates.[6]
Q2: Can I use standard conditions for amide hydrolysis, like 1M HCl at room temperature?
It is highly unlikely that standard, mild conditions will be effective for removing a pivaloyl group from a piperidine nitrogen due to the high steric hindrance of the pivaloyl group.[3] Forcing conditions, such as concentrated acid or base at elevated temperatures, are typically required.[4]
Q3: How do I choose between acidic and basic hydrolysis?
The choice depends on the stability of other functional groups in your molecule.
-
Acidic Hydrolysis: Use if your molecule contains base-labile groups (e.g., esters, some silyl ethers). Be aware that acid-sensitive groups (e.g., Boc, acetals) will also be cleaved.
-
Basic Hydrolysis: Use if your molecule contains acid-labile groups. Base-sensitive functionalities will be affected.
Q4: My reaction is still incomplete even after prolonged heating with 6M HCl. What else can I try?
If 6M HCl is ineffective, you can try using concentrated HCl or a mixture of a strong acid with a high-boiling point solvent to further increase the reaction temperature. Alternatively, switching to strong basic conditions (e.g., 40% aq. NaOH in ethylene glycol at reflux) might be successful.
Q5: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, the deprotected piperidine will have a different Rf value (typically lower and more polar) than the N-pivaloyl piperidine starting material. LC-MS is particularly useful for confirming the disappearance of the starting material and the appearance of the product with the expected molecular weight.
Experimental Protocols
Protocol 1: Acidic Hydrolysis of N-Pivaloyl Piperidine
Materials:
-
N-pivaloyl piperidine derivative
-
6M Hydrochloric Acid (HCl) or Concentrated HCl
-
Dioxane or other suitable co-solvent (optional)
-
Round-bottom flask with a reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Dissolve the N-pivaloyl piperidine derivative in a minimal amount of a suitable co-solvent (e.g., dioxane) if it is not soluble in aqueous acid.
-
Add the HCl solution (typically a 5-10 fold excess by volume).
-
Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 4-6 hours. Reactions can take anywhere from 12 to 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude deprotected piperidine.
-
Purify the product by column chromatography or other suitable methods.
Protocol 2: Basic Hydrolysis of N-Pivaloyl Piperidine
Materials:
-
N-pivaloyl piperidine derivative
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Water and Ethylene Glycol
-
Round-bottom flask with a reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the N-pivaloyl piperidine derivative.
-
Add a solution of NaOH or KOH (e.g., 40% w/v) in a mixture of water and ethylene glycol. The ethylene glycol allows for higher reaction temperatures.
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions can be faster than acidic hydrolysis but still may require several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
Data and Visualization
Table 1: Comparison of Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | 6M-12M HCl, H₂SO₄ | Reflux, 12-48 h | Common and readily available reagents. | Harsh conditions, not suitable for acid-labile groups. |
| Basic Hydrolysis | Conc. NaOH/KOH | High temp (150-180 °C), 4-24 h | Effective for stubborn substrates. | Very harsh, not suitable for base-labile groups. |
| Reductive Cleavage | Li, cat. Naphthalene | THF, 0 °C to RT | Milder conditions possible. | Less common for pivalamides, requires inert atmosphere. |
Diagrams
Caption: Decision workflow for selecting a pivaloyl deprotection method.
Caption: Simplified mechanism of acid-catalyzed pivalamide hydrolysis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 3. sciforum.net [sciforum.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Preventing racemization during the activation of 1-(pivaloyl)piperidine-4-carboxylic acid
Topic: Strategies for Preventing Racemization During the Activation of 1-(Pivaloyl)piperidine-4-carboxylic Acid for Amide Synthesis
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the activation and coupling of 1-(pivaloyl)piperidine-4-carboxylic acid, with a primary focus on preserving the stereochemical integrity of chiral coupling partners.
Introduction: The Challenge of Stereochemical Control
In the synthesis of complex molecules, particularly pharmaceuticals, maintaining chiral purity is paramount. The activation of a carboxylic acid to facilitate amide bond formation is a fundamental transformation, yet it is fraught with the risk of racemization, especially when coupling with chiral amines or amino acids.[1][2] While 1-(pivaloyl)piperidine-4-carboxylic acid is itself achiral, the conditions used for its activation can induce racemization in the chiral amine or amino acid it is reacting with. This guide elucidates the underlying mechanisms of racemization and provides robust strategies to ensure your final product retains the desired stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during my coupling reaction?
Racemization is the process by which a chirally pure compound is converted into a mixture of equal parts of both enantiomers (a racemate).[3] In peptide synthesis and the creation of chiral amides, this occurs when the stereocenter of the chiral partner (e.g., an amino acid) loses its configuration. The primary mechanism involves the formation of a planar intermediate, which can be re-protonated from either side with equal probability.[3][4] This side reaction is highly undesirable as it leads to diastereomeric impurities that are often difficult to separate and can drastically alter the biological activity and safety profile of the target molecule.[1]
Q2: What is the primary chemical pathway that leads to racemization with N-acyl amino acids?
The most common pathway for racemization during the activation of N-acyl amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[5][6]
-
Activation: The coupling reagent first activates the carboxylic acid, forming a highly reactive species like an active ester or an O-acylisourea.[2]
-
Cyclization: The oxygen of the N-acyl group (in this case, the pivaloyl group) acts as an internal nucleophile, attacking the activated carbonyl carbon. This intramolecular cyclization forms the oxazolone ring.[5]
-
Enolization: The proton at the alpha-carbon (the stereocenter) of the oxazolone is now significantly more acidic.[5] A base present in the reaction mixture can easily abstract this proton, forming a planar, achiral enolate intermediate.
-
Racemization: This achiral enolate can be protonated from either face, leading to a racemic mixture of the oxazolone, which then reacts with the amine to yield a racemic product.
dot graph racemization_mechanism { graph [rankdir="LR", splines=ortho, label="Fig. 1: Racemization via Oxazolone Formation", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes start [label="Chiral N-Acyl\nAmino Acid (Activated)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxazolone [label="5(4H)-Oxazolone\nIntermediate (Chiral)", fillcolor="#FBBC05", fontcolor="#202124"]; enolate [label="Planar Enolate\n(Achiral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; racemic_oxazolone [label="Racemic Oxazolone", fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="Amine\n(R'-NH2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chiral_product [label="Desired Chiral\nAmide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; racemic_product [label="Racemic\nAmide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> oxazolone [label=" Intramolecular\n Cyclization "]; oxazolone -> enolate [label=" Base-catalyzed\n proton abstraction "]; enolate -> racemic_oxazolone [label=" Reprotonation "]; oxazolone -> chiral_product [label=" Nucleophilic Attack "]; racemic_oxazolone -> racemic_product [label=" Nucleophilic Attack "]; amine -> chiral_product [style=dashed, color="#5F6368"]; amine -> racemic_product [style=dashed, color="#5F6368"]; } dot Caption: Mechanism of racemization via oxazolone intermediate.
Q3: How does the choice of coupling reagent affect racemization?
Coupling reagents differ in their activation speed and the stability of the intermediates they form.[1]
-
Carbodiimides (DCC, DIC, EDC): These are classic activators but can lead to significant racemization if used alone because the O-acylisourea intermediate has a long enough lifetime to cyclize to the oxazolone.[2][3][7] Their use almost always requires a racemization-suppressing additive.[2][4]
-
Additives (HOBt, HOAt, Oxyma): Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the O-acylisourea to form an active ester.[2][4] These active esters are more stable and less prone to oxazolone formation, thereby minimizing racemization.[4][7]
-
Onium Salts (HATU, HBTU, COMU, PyBOP): Phosphonium (PyBOP) and aminium/uronium (HATU, HBTU) salts are highly efficient reagents that promote rapid active ester formation, leading to fast coupling rates.[8][9] Reagents like HATU and COMU, which are based on HOAt and Oxyma respectively, are particularly effective at suppressing racemization because they quickly generate the less-racemization-prone active esters.[9]
Q4: Why is the choice of base so critical for preventing racemization?
The base plays a dual role: it can deprotonate the amine salt to generate the free amine nucleophile, but it is also the primary culprit in abstracting the alpha-proton from the oxazolone intermediate.[4][10][11]
-
Strong, Sterically Unhindered Bases (e.g., Triethylamine, DIPEA): These bases are strong enough and small enough to rapidly deprotonate the oxazolone, significantly increasing the rate of racemization.[4][10]
-
Weaker or Sterically Hindered Bases (e.g., N-methylmorpholine (NMM), 2,4,6-Collidine): These are preferred choices. NMM is a weaker base, while collidine is sterically bulky.[4][10] Both factors reduce the rate of proton abstraction from the oxazolone, thus preserving chiral integrity.[10][11]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Detection of diastereomers or enantiomers in the final product. | 1. Aggressive Base: Use of a strong base like DIPEA or triethylamine. 2. High Temperature: Reaction run at elevated temperatures.[11] 3. Suboptimal Coupling Reagent: Using a carbodiimide (e.g., DIC) without an additive.[2] 4. Prolonged Activation: Allowing the carboxylic acid and coupling reagent to pre-activate for too long before adding the amine.[11] | 1. Switch to a weaker or hindered base. Use N-methylmorpholine (NMM) or 2,4,6-collidine.[10][11] Use the minimum required equivalents. 2. Lower the reaction temperature. Perform the coupling at 0 °C or room temperature. Avoid excessive heating unless absolutely necessary for hindered couplings.[10] 3. Use a modern onium salt reagent. Switch to HATU, HCTU, or COMU, which are designed for rapid coupling with low racemization.[8][9] 4. Minimize pre-activation time. Add the amine component as soon as possible after the activator, or use an in situ activation protocol where all components are mixed together. |
| Low reaction yield and incomplete conversion. | 1. Steric Hindrance: The pivaloyl group on the piperidine and potentially bulky groups on the amine partner can slow the reaction.[8] 2. Insufficient Reagent Activity: The chosen coupling reagent may not be powerful enough for the sterically demanding substrates. | 1. Use a highly efficient coupling reagent. HATU, COMU, or PyAOP are excellent choices for sterically hindered couplings.[7][8][9] 2. Slightly increase reaction time or temperature. If racemization is not an issue (confirmed by analysis), a modest increase in temperature may be acceptable. Alternatively, allow the reaction to proceed for a longer duration at a controlled, lower temperature. 3. Consider a more polar solvent like DMF or NMP to improve solubility and reaction rates. |
| Formation of unexpected byproducts. | 1. Guanidinylation: Uronium/aminium reagents (like HBTU, HATU) can react with the free amine to form an inactive guanidinium byproduct if used in large excess or during slow reactions. 2. Side reactions from base/reagent. | 1. Use a slight excess of the carboxylic acid and amine relative to the coupling reagent. Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation. 2. Ensure high purity of all reagents and solvents. Water contamination can hydrolyze activated intermediates. |
Recommended Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
This protocol utilizes HATU, a highly efficient uronium salt-based coupling reagent, in combination with a hindered base to minimize racemization risk.
Materials:
-
1-(Pivaloyl)piperidine-4-carboxylic acid (1.0 eq)
-
Chiral amine or amino acid ester HCl salt (1.1 eq)
-
HATU (1.1 eq)
-
2,4,6-Collidine or N-methylmorpholine (NMM) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
dot graph experimental_workflow { graph [rankdir="TB", splines=ortho, label="Fig. 2: Low-Racemization Coupling Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes start [label="Dissolve Carboxylic Acid\n& HATU in anhydrous DMF\nunder N2 atmosphere.", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool solution to 0 °C\nin an ice bath.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="Add Base (Collidine/NMM)\nand stir for 1-2 minutes.", fillcolor="#FBBC05", fontcolor="#202124"]; add_amine [label="Add Chiral Amine solution\ndropwise.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Stir at 0 °C for 30 min,\nthen allow to warm to RT.\nMonitor by TLC/LC-MS.", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Purification.", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Product for\nChiral Purity (Chiral HPLC).", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> cool; cool -> add_base; add_base -> add_amine; add_amine -> react; react -> workup; workup -> analyze; } dot Caption: Recommended workflow for HATU-mediated coupling.
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-(pivaloyl)piperidine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add 2,4,6-collidine (2.2 eq) to the cooled solution and stir for 1-2 minutes. The solution may change color.
-
In a separate flask, dissolve the chiral amine hydrochloride salt (1.1 eq) in a minimal amount of DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous workup, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
Protocol 2: Analysis of Chiral Purity by HPLC
Verifying the success of a stereoconservative reaction is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric or diastereomeric excess of your product.
General Procedure:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® series) are common choices for amino acid derivatives and chiral amides.[12][13]
-
Method Development:
-
Prepare a small sample of the racemic product to serve as a reference standard. This can often be synthesized by intentionally using a strong, non-hindered base like triethylamine in a small-scale test reaction.
-
Develop a mobile phase (typically a mixture of hexane/isopropanol or another solvent system) that provides baseline separation of the two enantiomers/diastereomers in the racemic standard.
-
-
Sample Analysis:
-
Prepare a dilute solution of your purified product from Protocol 1 in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Integrate the peak areas for both stereoisomers.
-
-
Calculation: Calculate the enantiomeric excess (% ee) or diastereomeric excess (% de) using the areas of the major (A_major) and minor (A_minor) peaks: % ee or % de = [(A_major - A_minor) / (A_major + A_minor)] x 100%
A successful, low-racemization protocol should yield a product with >99% ee or de.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. (n.d.). Benchchem.
- Technical Support Center: Minimizing Racemization in Peptide Synthesis. (n.d.). Benchchem.
-
Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
-
Peptide synthesis. (2024). In Wikipedia. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
- How to prevent racemization of serine during peptide coupling. (n.d.). Benchchem.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
- Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
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Ch27 : Peptide synthesis. (n.d.). University of Calgary. Available at: [Link]
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- Coupling Reagents. (n.d.). Aapptec Peptides.
- Buckingham, J., & Kirby, A. J. (1983). Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. Journal of the Chemical Society, Perkin Transactions 2.
- Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids.
- Ishihara, K. (2019).
- Ielo, L., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules.
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Sabatino, G. (2019). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]
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- Mechanism of epimerisation/racemisation through oxazolone intermediate. (n.d.).
- New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. (2025). Suzhou Highfine Biotech.
- Albericio, F., & Carpino, L. A. (2005). Developments in peptide and amide synthesis. Trends in Biotechnology.
- Li, W., et al. (2015). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
- Amino Acid Chirality: Stereospecific Conversion and Physiological Implic
- Hamase, K., et al. (2013). Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography.
- Selvidge, J. (2024).
- Process for the preparation of mixed anhydrides. (2003).
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- A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. (2018). Organic & Biomolecular Chemistry.
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- Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterific
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Technical Support Center: Overcoming Solubility Challenges of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid
Welcome to the technical support center for 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Understanding the Molecule: A Physicochemical Overview
Key Structural Features and Their Implications:
-
Carboxylic Acid Group: This functional group is a weak acid, meaning its charge state and, consequently, its aqueous solubility are highly dependent on the pH of the solution. At pH values below its acid dissociation constant (pKa), the carboxylic acid will be predominantly in its neutral, less soluble form. At pH values above its pKa, it will be deprotonated to form a carboxylate anion, which is significantly more water-soluble.[1][2][3]
-
Piperidine Ring: A saturated heterocyclic amine, which can be protonated at low pH.
-
2,2-Dimethylpropanoyl (Pivaloyl) Group: This bulky, hydrophobic group contributes to the molecule's lipophilicity, which can decrease its overall aqueous solubility.
Based on these features, it is anticipated that this compound is a poorly water-soluble compound, especially at neutral to acidic pH.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and use of this compound in aqueous solutions.
Q1: My compound won't dissolve in water or neutral buffer. What should I do first?
A1: This is the most common issue for compounds of this class. The first step is to systematically assess its pH-dependent solubility. The carboxylic acid moiety is the primary handle for modulating solubility.
-
Initial Assessment: Start by attempting to dissolve a small, known amount of the compound in a basic solution. A dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) or a basic buffer (e.g., phosphate buffer at pH 8-9) should be used. The basic environment will deprotonate the carboxylic acid, forming the more soluble carboxylate salt.[1]
-
Causality: At high pH, an abundance of hydroxide ions (OH-) facilitates the removal of the acidic proton from the carboxyl group (-COOH), converting it to the carboxylate anion (-COO-). This ionization introduces a charge, significantly increasing the molecule's interaction with polar water molecules and thereby enhancing its solubility.[1]
Q2: I was able to dissolve my compound at a high pH, but it precipitated when I adjusted the pH back to neutral for my experiment. How can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when the pH of the solution drops below the compound's pKa, causing the soluble carboxylate to revert to the insoluble neutral form. Here are several strategies to maintain solubility at your desired pH:
-
Strategy 1: Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of the neutral form of the compound.[4][5]
-
Strategy 2: Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic pivaloyl group of your compound, forming an inclusion complex that has enhanced aqueous solubility.[6][7][8][9]
-
Strategy 3: Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in the aqueous phase.[10]
Q3: Which co-solvent should I choose, and at what concentration?
A3: The choice of co-solvent depends on the specific requirements of your experiment (e.g., cell-based assays may have toxicity concerns). Common choices include:
| Co-solvent | Typical Starting Concentration (v/v) | Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-5% | High solubilizing power, but can be toxic to cells at higher concentrations. |
| Ethanol | 5-20% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol (PEG 400) | 10-30% | A low-toxicity polymer often used in pharmaceutical formulations.[5] |
| Propylene Glycol | 10-30% | Another common, low-toxicity co-solvent.[5] |
Experimental Workflow for Co-solvent Selection
Caption: Expected sigmoidal relationship between pH and solubility.
Protocol 2: Preparation of a Stock Solution using pH Adjustment
-
Weigh out the desired amount of this compound.
-
Add a small volume of 0.1 M NaOH and vortex until the solid is fully dissolved.
-
Add your target aqueous buffer to reach the desired final volume and concentration.
-
If the final pH is too high for your experiment, carefully adjust it downwards with dilute HCl. Monitor the solution closely for any signs of precipitation. If precipitation occurs, the final pH is too low for the desired concentration.
Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Add the this compound to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This process can take from a few minutes to several hours.
-
The resulting solution can then be sterile-filtered if necessary for biological experiments.
Final Recommendations
For routine in vitro experiments, the most practical approach is often to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium, ensuring the final solvent concentration is tolerated by your system. For higher concentrations where co-solvents are not viable, utilizing pH adjustment to create a basic stock solution or employing cyclodextrins are the recommended next steps. A systematic evaluation, as outlined in the protocols above, will yield the most robust and reproducible results for your specific application.
References
- Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH?
- Benchchem. 1,2-Dimethylpiperidine-4-carboxylic acid.
- Pawar, J., & Fule, R. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- National Center for Biotechnology Information. 4-Piperidinecarboxylic acid.
- Chem-Impex. 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
- Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
- R&D Chemicals. Piperidine-4-carboxylic acid.
- Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility.
- Raval, M. K., et al. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- ResearchGate. (2025, July 10).
- National Center for Biotechnology Information. 1-Acetylpiperidine-4-carboxylic acid.
- Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
- MDPI.
- MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
- PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid.
- ChemicalBook. (2025, July 4). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID.
- ResearchGate. (2025, August 6). Solubility Enhancement by Solid Dispersion Method: An Overview.
- PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- International Journal of Pharmaceutical Sciences and Research. (2013, January 1).
- ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length?
- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
- Sigma-Aldrich. 1-(2-cyanoethyl)piperidine-4-carboxylic acid.
- International Journal of Pharmaceutical Sciences and Research. (2024, February 1).
- Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Organic Chemistry Data. (2022, April 7).
- World Journal of Pharmaceutical and Life Sciences. (2024, January 24). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY.
- ResearchGate. (2025, August 6). Solubility Enhancement of a Water Insoluble Drug: Betacyclodextrin (β-CD) And PEG 6000 Inclusion Complexes.
- International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Cheméo. Chemical Properties of 4-Pyridinecarboxylic acid (CAS 55-22-1).
- A2Z Chemical. (2R)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid.
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Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives of 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes findings from closely related 1-acylpiperidine-4-carboxamide analogs to extrapolate potential therapeutic applications and guide future research. We will explore the synthesis, biological evaluation, and comparative analysis of these compounds, offering valuable insights for medicinal chemists and pharmacologists.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting various diseases, including cancer and central nervous system disorders.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for effective interaction with biological targets.
The 1-(2,2-dimethylpropanoyl) group, also known as a pivaloyl or tert-butylcarbonyl group, is a bulky and sterically hindered acyl moiety. Its incorporation at the 1-position of the piperidine ring can confer several advantageous properties. The steric bulk can enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis. Furthermore, this group can influence the overall lipophilicity and conformational preference of the piperidine ring, which in turn can impact target binding and pharmacokinetic properties. The carboxylic acid at the 4-position provides a convenient handle for the synthesis of a diverse library of amide derivatives, allowing for systematic exploration of the SAR.
Synthetic Strategy: A General Protocol for Amide Derivatives
The synthesis of 1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide derivatives is typically achieved through a straightforward amide coupling reaction. A general, adaptable protocol is outlined below.
Experimental Protocol: Synthesis of N-Substituted 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxamides
-
Starting Material Preparation: Begin with commercially available 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
-
Amide Coupling:
-
Dissolve 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 eq.) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired primary or secondary amine (1.1 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the Boc-protected amide.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
Neutralize the residue with a saturated solution of NaHCO3 and extract the product with an organic solvent.
-
Dry, concentrate, and if necessary, further purify the final product by chromatography or recrystallization.
-
-
Acylation with Pivaloyl Chloride:
-
Dissolve the deprotected piperidine-4-carboxamide in DCM.
-
Add a base such as triethylamine (2.0 eq.).
-
Cool the mixture to 0°C and add pivaloyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Perform an aqueous work-up as described in step 3 and purify the final 1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide derivative.
-
Caption: General synthetic scheme for the preparation of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxamide derivatives.
Structure-Activity Relationship (SAR) Analysis
While specific SAR data for this compound derivatives is not extensively published, we can infer potential trends from studies on analogous 1-acylpiperidine-4-carboxamides. The primary point of diversification in these studies is the substituent on the carboxamide nitrogen at the 4-position.
Caption: Key structural components for SAR studies of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxamide derivatives.
Table 1: Summary of SAR Findings for Related 1-Acylpiperidine-4-carboxamide Derivatives
| Lead Scaffold/Derivative Class | Biological Target/Activity | Key SAR Findings at the 4-Carboxamide N-Substituent | Reference |
| Pyrimidine-4-carboxamides | NAPE-PLD Inhibition | Conformational restriction of an N-methylphenethylamine group by replacement with an (S)-3-phenylpiperidine increased inhibitory potency 3-fold.[2][3] | [2][3] |
| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | PARP Inhibition | The carboxamide is a key feature for potent enzymatic and cellular activity.[4] | [4] |
| Piperidine Carboxamides | Antimalarial (Proteasome Inhibition) | Removal of the right-hand phenyl ring or left-hand glycolic acid fragment from the N-substituent led to a loss of activity. The (S)-enantiomer was 100-fold more potent.[5] | [5] |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase Inhibition | Substituted piperazines and benzylamines at the carboxamide nitrogen led to potent and selective inhibitors. A benzyl derivative showed a Ki of 2.7 nM against hCA XII.[6] | [6] |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Antiproliferative (Tubulin Inhibition) | A mono-substituted carboxamide moiety was found to be essential for antiproliferative activity.[7] | [7] |
Discussion of SAR and Extrapolation
The studies on related piperidine-4-carboxamides reveal several key principles that can guide the design of novel this compound derivatives:
-
Steric and Electronic Tuning: The nature of the N-substituent on the 4-carboxamide is critical for biological activity. Both aromatic and aliphatic substituents can be accommodated, and their electronic properties (electron-donating or -withdrawing) and steric bulk significantly influence potency and selectivity. For instance, in the development of carbonic anhydrase inhibitors, various substituted benzylamines and piperazines at the carboxamide nitrogen led to potent and selective compounds.[6]
-
Conformational Restraint: As seen with the NAPE-PLD inhibitors, introducing conformational rigidity into the N-substituent, such as replacing a flexible chain with a cyclic moiety, can enhance binding affinity and potency.[2][3]
-
Chirality: The stereochemistry of substituents can have a profound impact on activity, as demonstrated by the 100-fold difference in potency between the (S) and (R) enantiomers of an antimalarial piperidine carboxamide.[5]
For the this compound scaffold, it is plausible that derivatization of the 4-carboxamide with a library of diverse amines will yield compounds with a range of biological activities. The bulky pivaloyl group may serve as a beneficial anchor, potentially enhancing metabolic stability and allowing the N-substituent at the 4-position to be the primary determinant of target engagement.
Comparative Analysis with Alternative 1-Acyl Groups
The choice of the 1-acyl group is a critical aspect of drug design. The 1-pivaloyl group offers distinct characteristics compared to other acyl moieties frequently found in medicinal chemistry.
-
Metabolic Stability: The tert-butyl group of the pivaloyl moiety provides significant steric hindrance, which can protect the adjacent amide bond from cleavage by amidases. This is a potential advantage over less hindered acyl groups like acetyl or propionyl, which may be more susceptible to metabolic degradation.
-
Synthetic Accessibility: Pivaloyl chloride is a readily available and relatively inexpensive reagent, making the synthesis of these derivatives straightforward and cost-effective.
-
Lipophilicity: The pivaloyl group contributes to the overall lipophilicity of the molecule, which can influence its solubility, permeability, and pharmacokinetic profile. This needs to be carefully balanced with the properties of the N-substituent at the 4-position to achieve optimal drug-like properties.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized this compound derivatives, robust in vitro assays are essential. Below is a representative protocol for an antiproliferative assay.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol is adapted from studies on the antiproliferative activity of novel carboxamide derivatives.[8]
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, K-562 for leukemia, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[8]
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Prepare serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations for the assay.
-
-
Cell Seeding:
-
Harvest cells and seed them into 96-well microtiter plates at a predetermined optimal density (e.g., 5 x 10³ cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds.
-
Include wells with vehicle control (DMSO at the same concentration as in the compound-treated wells) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration of approximately 0.5 mg/mL).
-
Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Data Acquisition and Analysis:
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[8]
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the principles of SAR derived from related compound classes, medicinal chemists can rationally design and synthesize libraries of derivatives with the potential for potent and selective activity against a range of biological targets. The inherent metabolic stability that may be conferred by the 1-pivaloyl group makes this an attractive scaffold for further investigation. Future work should focus on the systematic synthesis and biological evaluation of N-substituted carboxamide derivatives to establish a comprehensive SAR for this specific chemical series and to identify lead compounds for further preclinical development.
References
A comprehensive list of references is available upon request.
Sources
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- 2. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of 1-(pivaloyl)piperidine-4-carboxylic acid with other N-protected piperidines in synthesis
An In-Depth Comparative Guide to N-Protected Piperidines in Synthesis: Focusing on 1-(pivaloyl)piperidine-4-carboxylic acid
Introduction: The Strategic Imperative of N-Protection in Piperidine Synthesis
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the structural core of countless pharmaceuticals across therapeutic areas, from oncology to central nervous system disorders.[1][2][3] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with biological targets.[4] However, harnessing the synthetic potential of piperidine, particularly functionalized variants like piperidine-4-carboxylic acid, requires a masterful command of protecting group chemistry.[5][6][7]
The choice of a nitrogen-protecting group is a critical strategic decision that dictates the entire synthetic route.[8][9] An ideal protecting group must be easily installed, robust enough to withstand a variety of reaction conditions, and, crucially, selectively removable without compromising the integrity of the molecule.[9][10] This guide provides a detailed comparison of four key N-protected piperidine-4-carboxylic acids, with a special focus on the unique characteristics of the pivaloyl (Piv) group against the more common tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. Our analysis is grounded in mechanistic principles and provides actionable experimental protocols for the research scientist.
The Pivaloyl (Piv) Group: A Bastion of Stability
1-(pivaloyl)piperidine-4-carboxylic acid stands apart due to the exceptional robustness of the pivaloyl group. This acyl protecting group, derived from pivalic acid (trimethylacetic acid), is characterized by a sterically bulky tert-butyl moiety that shields the amide bond from attack.
Key Characteristics & Mechanistic Insights:
-
Unparalleled Stability: The Piv group is substantially more stable than other common acyl protecting groups.[11][12] It is resistant to a wide range of conditions, including strong acids, bases, and many nucleophilic and reductive reagents, under which groups like Boc or Fmoc would be readily cleaved.[11] This stability arises from the steric hindrance provided by the t-butyl group, which kinetically disfavors the approach of reagents to the carbonyl carbon.
-
Deprotection—The Strategic Challenge: This robustness is a double-edged sword. Removal of the pivaloyl group requires forcing conditions, which must be carefully considered in the context of the overall molecular structure. Common methods include vigorous hydrolysis with strong acids (e.g., concentrated HCl at reflux) or bases, or reduction with potent hydrides like lithium aluminum hydride (LiAlH4).[11][12][13] For certain substrates, such as N-pivaloylindoles, specialized conditions using lithium diisopropylamide (LDA) have been developed.[14]
-
Synthetic Utility: The Piv group is the protector of choice when subsequent synthetic steps involve harsh conditions that would compromise other N-protecting groups. Its steric bulk can also be exploited to influence the stereoselectivity of reactions at adjacent centers.
Experimental Workflow: Amide Coupling Using N-Pivaloyl Piperidine The stability of the Piv group makes 1-(pivaloyl)piperidine-4-carboxylic acid an excellent substrate for standard amide coupling reactions.
Caption: Generalized workflow for amide coupling.
Detailed Protocol:
-
Activation: Dissolve 1-(pivaloyl)piperidine-4-carboxylic acid (1.0 eq) and a uronium-based coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).[15]
-
Base Addition: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir for 5-10 minutes at room temperature. The base is critical for neutralizing the acid formed and facilitating the reaction.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated acid solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, perform a standard aqueous workup to remove DMF and excess reagents. The crude product is then purified, typically by flash column chromatography, to yield the desired amide.
The Mainstream Alternatives: Boc, Cbz, and Fmoc
A comparative analysis highlights the specific contexts where the pivaloyl group offers a distinct advantage or disadvantage over its more common counterparts.
N-Boc (tert-Butoxycarbonyl)
The Boc group is the quintessential acid-labile protecting group, representing a cornerstone of modern organic synthesis, particularly in peptide chemistry.[16][][18]
-
Deprotection: Cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[12][18]
-
Orthogonality: It is stable to bases and hydrogenolysis, making it orthogonal to Fmoc and Cbz groups, a property that is heavily exploited in complex multi-step syntheses.[10][][18]
-
Comparison to Piv: The Boc group offers supreme ease of removal compared to the Piv group, but it lacks the Piv group's resilience to acidic conditions. If a synthetic route requires a Boc-protected intermediate to undergo an acidic step, the Boc group will likely be lost, whereas a Piv group would remain intact.
N-Cbz (Benzyloxycarbonyl)
The Cbz group is a classic amine protecting group, prized for its removal under neutral conditions.
-
Deprotection: Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild method that releases toluene and carbon dioxide as byproducts.[12][18]
-
Orthogonality: It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups.[18]
-
Comparison to Piv: Cbz deprotection is significantly milder than that for Piv. However, it is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing groups, which would not be affected by the harsh hydrolytic deprotection of a Piv group.
N-Fmoc (9-Fluorenylmethoxycarbonyl)
The Fmoc group is the foundation of modern solid-phase peptide synthesis (SPPS) due to its unique base lability.[][19]
-
Deprotection: Cleaved very rapidly by secondary amine bases, most commonly a 20% solution of piperidine in DMF.[12][18][20]
-
Orthogonality: It is completely stable to acid and hydrogenolysis, making it fully orthogonal to both Boc and Cbz strategies.[10][19]
-
Comparison to Piv: The Fmoc group is designed for rapid, iterative deprotection in automated synthesis, a role for which the robust Piv group is entirely unsuited. Conversely, the Fmoc group's extreme sensitivity to bases makes it unsuitable for synthetic routes involving basic reagents where a Piv group would be completely stable.
Quantitative and Strategic Comparison
The choice of protecting group is a function of the planned synthetic sequence. The following table provides a direct comparison to guide this critical decision.
| Feature | 1-(pivaloyl) | 1-(tert-butoxycarbonyl) | 1-(benzyloxycarbonyl) | 1-(9-fluorenylmethoxycarbonyl) |
| Abbreviation | Piv | Boc | Cbz or Z | Fmoc |
| Class | Acyl | Carbamate | Carbamate | Carbamate |
| Stability to Acid | Very High | Low (Labile) | Moderate | Very High |
| Stability to Base | High | High | Moderate | Low (Labile) |
| Stability to H₂/Pd-C | Very High | Very High | Low (Labile) | Moderate-High[19] |
| Deprotection | Strong Acid/Base (Heat) or LAH[11][13] | Mild Acid (TFA, HCl)[12] | Hydrogenolysis[12] | Amine Base (Piperidine)[19][21] |
| Key Advantage | Extreme chemical robustness | Facile acidic cleavage, high orthogonality | Cleavage under neutral conditions | Mild basic cleavage, automation-friendly |
| Key Disadvantage | Harsh deprotection conditions | Acid sensitivity | Incompatible with reducible groups | Base sensitivity |
Decision-Making Framework
Selecting the optimal N-protecting group requires a forward-looking analysis of your entire synthetic plan. The following logical diagram provides a framework for this decision process.
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- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Targeted Protein Modification: Evaluating the Efficacy of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid as a Novel Targeting Moiety
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Precision in Protein Modification
Targeted protein modification is a foundational technology in chemical biology and therapeutic development. The ability to selectively attach functional molecules—such as fluorescent probes, cytotoxic payloads, or polyethylene glycol (PEG) chains—to a specific site on a protein enables a deeper understanding of biological systems and the creation of next-generation biotherapeutics. The ideal modification strategy must offer high selectivity, efficiency under physiological conditions, and result in a stable, homogeneous product.
1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid: A Potential Targeting Ligand
This compound is a synthetic organic compound characterized by a piperidine ring acylated with a bulky pivaloyl group and bearing a carboxylic acid functional handle. While this molecule is not a direct protein modification reagent, its structural features make it an intriguing candidate as a building block for creating specific protein binders. The carboxylic acid allows for straightforward conjugation to effector molecules (e.g., toxins, dyes) using standard amide coupling chemistries. The substituted piperidine core can be envisioned as a scaffold for designing ligands that bind to specific protein pockets. For the purposes of this guide, we will consider it as a hypothetical targeting moiety to be conjugated to a reactive group for protein labeling.
The Current Landscape of Targeted Protein Modification: A Comparative Analysis
The selection of a protein modification strategy is contingent on the target protein, the desired site of modification, and the nature of the chemical reporter or payload. Below is a comparison of the most prevalent techniques.
| Strategy | Target Residue(s) | Selectivity | Efficiency | Linkage Stability | Key Considerations |
| Maleimide Chemistry | Cysteine | High | High | Moderate | The resulting thioether bond can undergo retro-Michael addition, leading to reagent exchange, particularly in the presence of other thiols. Newer reagents aim to improve stability.[1][2][3] |
| NHS Ester Chemistry | Lysine | Low | High | High | Reacts with the epsilon-amino group of multiple lysine residues and the N-terminus, often resulting in a heterogeneous mixture of products.[4] |
| Click Chemistry (CuAAC & SPAAC) | Non-natural amino acids | Very High | Very High | Very High | Requires genetic engineering to incorporate a bioorthogonal handle (e.g., an azide or alkyne) into the protein of interest.[5][6] |
| Enzyme-Mediated Ligation | Specific peptide motifs | Very High | High | Very High | Relies on enzymes like Sortase A or Formylglycine-generating enzyme, which recognize and modify specific consensus sequences engineered into the target protein.[7] |
| Proximity-Labeling (e.g., APEX, TurboID) | Surface-exposed residues | Moderate | High | Covalent | An enzyme fused to a protein of interest generates reactive species that covalently label neighboring proteins, useful for mapping protein-protein interactions.[8] |
| 2-Pyridinecarboxyaldehydes | N-terminal α-amine | High | Moderate to High | High | Reacts specifically with the N-terminal amine of a protein under mild conditions to form a stable imidazolidinone.[9] |
Experimental Workflows and Methodologies
A rigorous evaluation of any new protein modification reagent requires a well-defined experimental plan.
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A Head-to-Head Comparison of Acyl Protecting Groups for Piperidine-4-Carboxylic Acid: A Guide for Researchers
Introduction: The Strategic Importance of N-Protection for the Piperidine-4-Carboxylic Acid Scaffold
The piperidine-4-carboxylic acid moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a vast array of pharmacologically active agents. Its rigid, saturated heterocyclic structure allows for precise three-dimensional orientation of substituents, making it a privileged fragment in drug design. However, the nucleophilic secondary amine inherent to the piperidine ring necessitates the use of protecting groups to ensure regioselective reactions and prevent undesirable side products during multi-step syntheses.
The choice of an N-protecting group is a critical strategic decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. Acyl-type protecting groups are among the most common choices for piperidine nitrogen, offering a range of stabilities and deprotection methods. This guide provides a comprehensive, head-to-head comparison of four widely used acyl protecting groups for piperidine-4-carboxylic acid: Acetyl (Ac), Benzoyl (Bz), Trifluoroacetyl (TFA), and Benzyloxycarbonyl (Cbz). We will delve into the experimental protocols for their installation and removal, and present a comparative analysis of their stability under various reaction conditions to empower researchers in making informed decisions for their synthetic endeavors.
The Contenders: A Detailed Look at Each Protecting Group
The Acetyl (Ac) Group: A Simple and Robust Workhorse
The acetyl group is one of the most fundamental acyl protecting groups. Its small size and straightforward installation make it an attractive option for general protection of the piperidine nitrogen.
This protocol describes the N-acetylation using acetic anhydride, a common and efficient method.
Materials:
-
Piperidine-4-carboxylic acid
-
Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or pyridine (2.0 eq) to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-acetylpiperidine-4-carboxylic acid. The product can be further purified by recrystallization if necessary.[1]
The Benzoyl (Bz) Group: Enhanced Stability
The benzoyl group, structurally similar to the acetyl group, offers increased steric hindrance and electronic effects from the phenyl ring, resulting in greater stability of the N-benzoyl bond.
The Schotten-Baumann reaction is a classic and effective method for N-benzoylation.[2][3]
Materials:
-
Piperidine-4-carboxylic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Diethyl ether or DCM
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of NaOH (2.5 eq).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the vigorously stirred solution, maintaining the temperature below 10 °C.
-
Continue stirring at room temperature for 1-2 hours after the addition is complete.
-
Acidify the reaction mixture to pH 2-3 with concentrated HCl.
-
The N-benzoyl-piperidine-4-carboxylic acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[4]
The Trifluoroacetyl (TFA) Group: The Orthogonal Player
The trifluoroacetyl group is distinguished by its unique electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group makes the trifluoroacetamide bond stable to acidic conditions but highly susceptible to cleavage under mild basic conditions. This provides orthogonality to acid-labile protecting groups like Boc.[5]
Trifluoroacetic anhydride (TFAA) is a powerful reagent for the introduction of the TFA group.[6]
Materials:
-
Piperidine-4-carboxylic acid
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine or Triethylamine
-
Anhydrous Toluene or DCM
Procedure:
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous toluene or DCM.
-
Add pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Add trifluoroacetic anhydride (1.5 eq) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid.
The Benzyloxycarbonyl (Cbz or Z) Group: The Classic Choice for Reductive Cleavage
The Cbz group is a stalwart in peptide synthesis and general organic synthesis. Its stability to both acidic and basic conditions, coupled with its clean removal by catalytic hydrogenolysis, makes it an excellent orthogonal protecting group.[7]
Materials:
-
Piperidine-4-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) and Sodium bicarbonate (NaHCO₃)
-
Acetonitrile and Water
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 2:3 mixture of acetonitrile and water containing NaHCO₃ (1.5 eq) and Na₂CO₃ (1.5 eq).[7]
-
Adjust the pH to 10-11.
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.0 eq).[7]
-
Stir the reaction at room temperature for 2 hours.
-
Acidify the mixture to pH 2-3 with 1 N HCl.[7]
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid.[7]
Head-to-Head Comparison: Stability and Deprotection
The true value of a protecting group lies in its predictable stability and selective removal. The following sections provide a comparative analysis of the four acyl groups on the piperidine-4-carboxylic acid scaffold.
Workflow for Protection and Deprotection
Caption: General workflow for the protection of piperidine-4-carboxylic acid with different acyl groups and their respective deprotection pathways.
Comparative Stability Data
The following table summarizes the stability of the N-protected piperidine-4-carboxylic acids under various standard conditions. This comparison is based on established chemical principles and data from related substrates, as direct head-to-head comparative studies on this specific molecule are not extensively available.
| Protecting Group | Strong Acid (e.g., 6M HCl, reflux) | Strong Base (e.g., 2M NaOH, reflux) | Mild Base (e.g., K₂CO₃, MeOH) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Acetyl (Ac) | Labile[8] | Labile[8] | Stable | Stable |
| Benzoyl (Bz) | Labile | Labile | Stable | Stable |
| Trifluoroacetyl (TFA) | Stable | Labile[5] | Labile[5] | Stable |
| Benzyloxycarbonyl (Cbz) | Stable[9] | Stable | Stable | Labile[7] |
Discussion of Stability and Orthogonality
-
Acetyl (Ac) and Benzoyl (Bz): These traditional acyl groups are characterized by their high stability under mild conditions, which makes them robust protectors. However, their removal requires harsh acidic or basic hydrolysis, often at elevated temperatures.[8] This lack of mild deprotection methods limits their application in the synthesis of complex molecules with sensitive functional groups. The benzoyl group is generally more resistant to hydrolysis than the acetyl group due to steric hindrance and resonance stabilization.
-
Trifluoroacetyl (TFA): The TFA group presents a unique stability profile. The powerful electron-withdrawing effect of the three fluorine atoms makes the amide carbonyl highly electrophilic and thus susceptible to nucleophilic attack under basic conditions.[5] Conversely, this electronic effect stabilizes the amide bond towards acid-catalyzed hydrolysis. This acid stability and base lability make the TFA group orthogonal to acid-labile protecting groups such as Boc, a feature highly valued in modern synthetic strategies.
-
Benzyloxycarbonyl (Cbz): The Cbz group is exceptionally stable to a wide range of non-reductive conditions, including strong acids and bases.[9] Its cleavage is most commonly and cleanly achieved by catalytic hydrogenolysis, which proceeds under neutral conditions. This makes the Cbz group orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, solidifying its position as a versatile and widely used protecting group.
Deprotection Protocols
Acidic Hydrolysis:
-
Dissolve the N-acetyl or N-benzoyl piperidine-4-carboxylic acid in a 1:1 mixture of ethanol and 6 M HCl.[8]
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH).
-
Extract the product with a suitable organic solvent.
Basic Hydrolysis (Saponification):
-
Dissolve the protected compound in a mixture of ethanol and 2 M NaOH.[10]
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction and acidify with HCl to precipitate the product.
-
Dissolve the N-TFA protected compound in methanol.
-
Add an excess of potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Stir the mixture at room temperature for 1-3 hours.
-
Neutralize the reaction with a dilute acid and extract the product.
-
Dissolve the N-Cbz protected compound in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 2-6 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.
Choosing the Right Protecting Group: A Strategic Decision
The selection of an N-acyl protecting group for piperidine-4-carboxylic acid is not a one-size-fits-all decision. The optimal choice depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.
Caption: Decision tree for selecting an appropriate N-acyl protecting group for piperidine-4-carboxylic acid based on synthetic requirements.
Conclusion
The Acetyl, Benzoyl, Trifluoroacetyl, and Benzyloxycarbonyl groups each offer a distinct set of advantages and disadvantages for the N-protection of piperidine-4-carboxylic acid. While Ac and Bz provide robust protection, their removal requires harsh conditions. In contrast, TFA and Cbz offer valuable orthogonality, with TFA being base-labile and Cbz being removable under neutral reductive conditions. A thorough understanding of the stability and deprotection requirements of each group, as outlined in this guide, is paramount for the successful design and execution of complex synthetic routes involving the valuable piperidine-4-carboxylic acid scaffold. By carefully considering the chemical environment of subsequent reaction steps, researchers can confidently select the most appropriate N-acyl protecting group to achieve their synthetic goals with high efficiency and purity.
References
- Benchchem. (2025). 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid.
- Benchchem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
-
MDPI. (2017). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Medicilon. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]
-
PubMed. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Retrieved from [Link]
-
Frontiers. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. byjus.com [byjus.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 7. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid | 10314-98-4 [chemicalbook.com]
- 8. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 9. tdcommons.org [tdcommons.org]
- 10. Saponification-Typical procedures - operachem [operachem.com]
A Senior Application Scientist's Guide: Assessing the Impact of the Pivaloyl Group on the Biological Activity of Piperidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast array of clinically approved drugs targeting everything from central nervous system (CNS) disorders to cancer.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in drug design. However, the success of a piperidine-based therapeutic often hinges on the nature of its substituents, which modulate its physicochemical properties and ultimately its biological activity.
This guide provides an in-depth comparison of how the introduction of a specific, sterically demanding acyl group—the pivaloyl group (Pv)—can profoundly impact the performance of piperidine derivatives. We will move beyond simple structure-activity relationships (SAR) to explore the causal mechanisms, offering field-proven insights into how this functional group can be strategically employed to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles, while also critically examining its potential liabilities.
The Pivaloyl Group: A Tool for Steric Shielding and Lipophilicity Modulation
The pivaloyl group, derived from pivalic acid, is essentially a carbonyl group flanked by a tert-butyl moiety. This unique structure imparts two critical properties that medicinal chemists leverage:
-
Steric Hindrance: The quaternary carbon of the tert-butyl group creates a significant steric shield around the adjacent carbonyl. This bulkiness can protect the ester or amide linkage from enzymatic hydrolysis by esterases and amidases, a common route of metabolic degradation.[4] This often leads to a longer biological half-life.
-
Increased Lipophilicity: The hydrocarbon-rich tert-butyl group significantly increases the lipophilicity (logP/logD) of the parent molecule.[5][6] This can enhance a compound's ability to cross biological membranes, including the blood-brain barrier (BBB), but must be carefully balanced to avoid issues with solubility and off-target effects.
dot graph "Pivaloyl_Group_Properties" { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pivaloyl [label="Pivaloyl Group\n(tert-butyl carbonyl)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; Steric [label="Steric Hindrance", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,0!"]; Lipo [label="Increased Lipophilicity", fillcolor="#FBBC05", fontcolor="#202124", pos="2,0!"]; MetStab [label="Increased Metabolic Stability\n(Resistance to Hydrolysis)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-1.5!"]; MemPerm [label="Enhanced Membrane\nPermeability (e.g., BBB)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,-1.5!"];
// Edges Pivaloyl -> Steric [label=" leads to"]; Pivaloyl -> Lipo [label=" leads to"]; Steric -> MetStab [label=" results in"]; Lipo -> MemPerm [label=" results in"]; }
Caption: Key physicochemical contributions of the pivaloyl group.
Comparative Analysis: Pivaloyl vs. Alternative Acyl Groups
The decision to incorporate a pivaloyl group is best understood by comparing its effects to less sterically hindered analogs, such as the acetyl or benzoyl groups, or to the parent alcohol/amine.
Impact on Receptor Binding and Potency
The conformational restriction imposed by the bulky pivaloyl group can be a double-edged sword.[7] While it can lock a molecule into a bioactive conformation, it can also introduce steric clashes with the target receptor, thereby reducing affinity. The outcome is highly target-dependent.
A compelling example is seen in the development of potent and stereospecific antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).[8] Researchers investigated a series of N-(2-benzyl-3-pivaloyloxypropyl) propionamide analogues.
| Compound Analogue | Modification | Target | Binding Affinity (Ki, nM) | Functional Antagonism (Ki, nM) |
| Lead Compound (Thiourea) | Thiourea core | rTRPV1 | Potent | Potent |
| Analogue 72 | Pivaloyloxypropyl side chain | rTRPV1 | 4.12 | 0.58 |
| Analogue 73 | Pivaloyloxypropyl side chain | rTRPV1 | 1.83 | 5.2 |
| Data synthesized from Lee et al., J. Med. Chem. 2008.[8] |
In this case, the pivaloyl-containing side chain was integral to achieving high binding affinity and potent antagonism, with Ki values in the low nanomolar range.[8] Docking studies suggested the bulky group occupied a key hydrophobic pocket within the receptor.[8] This demonstrates that when a target protein has a suitable hydrophobic pocket, the lipophilicity and bulk of the pivaloyl group can be highly advantageous for potency.
Impact on Pharmacokinetics: The Prodrug Strategy and a Critical Caveat
One of the most common applications of the pivaloyl group is in the formation of pivaloyloxymethyl (POM) or other pivalate esters to create prodrugs. This strategy is used to mask polar functional groups (like carboxylic acids or alcohols) to enhance oral bioavailability.[9][10]
Mechanism of Action:
-
The lipophilic pivalate ester enhances absorption across the gut wall.
-
In vivo, ubiquitous esterases cleave the pivalate group, releasing the active drug and free pivalic acid.[9][10]
dot graph "Prodrug_Activation_Workflow" { graph [fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4", rankdir=LR]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Prodrug [label="Pivaloyl-Piperidine Prodrug\n(Lipophilic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Absorption [label="Oral Absorption\n(Intestine)", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Enzymatic Cleavage\n(Esterases in Blood/Tissue)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Active [label="Active Piperidine Drug", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pivalic [label="Pivalic Acid\n(Metabolic Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Prodrug -> Absorption; Absorption -> Cleavage; Cleavage -> Active [label=" releases"]; Cleavage -> Pivalic [label=" releases"]; }
Caption: Pivaloyl ester prodrug activation pathway.
The Trustworthiness Issue: Pivalate-Induced Carnitine Deficiency
While effective, the use of pivalate-containing prodrugs comes with a significant and well-documented risk: secondary carnitine deficiency .[11] This is a critical consideration that every drug developer must address.
-
Mechanism: Free pivalic acid cannot be readily metabolized.[9] The body detoxifies it by conjugating it first to Coenzyme A (CoA) to form pivaloyl-CoA, and then transferring the pivaloyl group to carnitine. The resulting pivaloylcarnitine is water-soluble and readily excreted in the urine.[9][10]
-
Consequence: Long-term administration of pivalate-containing drugs can lead to a continuous drain of the body's carnitine pool.[10][12] Carnitine is essential for transporting long-chain fatty acids into the mitochondria for energy production. Its depletion can lead to severe adverse effects, including hypoketotic hypoglycemia, encephalopathy, and muscle weakness, particularly in children.[11][12]
dot graph "Carnitine_Depletion_Pathway" { graph [fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pivalic [label="Pivalic Acid\n(from Prodrug)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CoA [label="Coenzyme A", fillcolor="#FBBC05", fontcolor="#202124"]; PivaloylCoA [label="Pivaloyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carnitine [label="Carnitine Pool\n(Essential for Fatty Acid Oxidation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PivaloylCarnitine [label="Pivaloylcarnitine\n(Water-Soluble)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Excretion [label="Renal Excretion", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Depletion [label="Carnitine Depletion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pivalic -> PivaloylCoA [label="+ CoA"]; PivaloylCoA -> PivaloylCarnitine [label="+ Carnitine"]; Carnitine -> PivaloylCoA [style=dashed]; PivaloylCarnitine -> Excretion; Excretion -> Depletion [label=" leads to"]; }
Caption: Mechanism of pivalate-induced carnitine depletion.
Experimental Protocols for Assessment
To rigorously assess the impact of a pivaloyl group, a series of standardized, self-validating experiments must be conducted.
Protocol 1: Synthesis of N-Pivaloyl Piperidine Derivative
This protocol describes the acylation of a secondary amine on the piperidine ring.
-
Dissolution: Dissolve the piperidine starting material (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and stir at 0 °C. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Slowly add pivaloyl chloride (1.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-pivaloyl piperidine derivative.
Protocol 2: In Vitro Receptor Binding Assay (Competitive Radioligand)
This protocol determines the binding affinity (Ki) of the test compounds.[13]
-
Materials: Cell membranes expressing the target receptor, a suitable radioligand (e.g., [³H]-ligand), test compounds (pivaloyl vs. non-pivaloyl analogs), and assay buffer.
-
Plate Preparation: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.
-
Compound Addition: Add varying concentrations of the test compounds (typically a 10-point dilution series). Include wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Termination & Harvest: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[13]
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to Phase I metabolism.
-
Materials: Pooled liver microsomes (human, rat), NADPH (cofactor), test compounds, and a positive control (a compound with known metabolic instability).
-
Reaction Setup: Pre-warm a solution of liver microsomes and buffer to 37 °C. In separate tubes, add the test compound (at a final concentration of ~1 µM).
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life for the pivaloyl derivative compared to its non-pivaloyl analog would validate its enhanced metabolic stability.
Conclusion and Strategic Recommendations
The pivaloyl group is a powerful but complex tool in the medicinal chemist's arsenal. Its strategic placement on a piperidine scaffold can offer significant advantages in drug design:
-
Benefit: It can effectively increase metabolic stability by sterically shielding metabolically labile ester or amide bonds.
-
Benefit: Its lipophilicity can be used to enhance membrane permeability and tune receptor binding affinity, particularly when a hydrophobic pocket is available at the target.
-
Risk/Benefit: It is an effective moiety for prodrug strategies to improve oral bioavailability. However, this comes with the critical and non-negotiable requirement to assess the risk of carnitine depletion.
Final Recommendation: When considering the incorporation of a pivaloyl group, a thorough, data-driven assessment is paramount. The potential gains in potency and pharmacokinetic profile must be rigorously weighed against the metabolic liabilities. For any pivalate-containing drug candidate, preclinical and clinical plans must include monitoring for signs of carnitine deficiency. By understanding both the profound benefits and the potential risks, researchers can wield this functional group to develop safer and more effective piperidine-based therapeutics.
References
-
Wang, Y., et al. (n.d.). Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Kharitonov, D. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Sagan, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Nakajima, Y., et al. (2010). Detection of Pivaloylcarnitine in Pediatric Patients with Hypocarnitinemia after Long-Term Administration of Pivalate-Containing. J-Stage. Available at: [Link]
-
Holme, E., et al. (1992). Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children. Biochemical Medicine and Metabolic Biology. Available at: [Link]
-
Nakajima, Y., et al. (2010). Detection of pivaloylcarnitine in pediatric patients with hypocarnitinemia after long-term administration of pivalate-containing antibiotics. Tohoku Journal of Experimental Medicine. Available at: [Link]
-
Makino, Y., et al. (2007). Carnitine-Associated Encephalopathy Caused by Long-term Treatment With an Antibiotic Containing Pivalic Acid. Pediatrics. Available at: [Link]
-
Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Lee, J., et al. (2008). Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
Rossi, R., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]
-
Rekka, E. A., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Available at: [Link]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Metabolically Stabilized Lipophilic Groups - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Detection of pivaloylcarnitine in pediatric patients with hypocarnitinemia after long-term administration of pivalate-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Targeting Pivaloyl-Piperidine Modified Peptides
For researchers, scientists, and drug development professionals, the generation and characterization of antibodies specific to post-translationally modified or synthetically altered peptides is a critical endeavor. These antibodies are invaluable tools in pharmacokinetic/pharmacodynamic (PK/PD) studies, biomarker discovery, and understanding disease pathology. However, a significant challenge lies in ensuring the specificity of these antibodies, particularly when the modification involves a small molecule hapten. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against peptides modified with 1-(pivaloyl)piperidine-4-carboxylic acid, a moiety of interest in various therapeutic and research contexts.
The Challenge of Specificity for Haptens
Small molecules, or haptens, like 1-(pivaloyl)piperidine-4-carboxylic acid, are not immunogenic on their own. To elicit an antibody response, they must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] This conjugation, however, introduces potential pitfalls for antibody specificity. The immune system may generate antibodies that recognize not only the hapten but also the linker used for conjugation or the combined epitope of the hapten and the adjacent peptide sequence.[1][2] Therefore, rigorous cross-reactivity testing is paramount to validate the utility of these antibodies.
Experimental Design for Cross-Reactivity Profiling
A comprehensive cross-reactivity study should be designed to challenge the antibody with a panel of molecules that test its specificity at multiple levels. This includes the unmodified peptide, the hapten-linker conjugate alone, and structurally similar molecules.
Diagram of the Cross-Reactivity Testing Workflow
Caption: Workflow for generating and assessing the cross-reactivity of antibodies against modified peptides.
Comparative Immunoassay Methodologies
The two most common and powerful techniques for assessing antibody cross-reactivity are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that is excellent for high-throughput screening of antibody binding to a variety of antigens. A competitive ELISA format is particularly useful for determining the specificity of anti-hapten antibodies.[3]
-
Coating: Microtiter plates are coated with the target peptide-hapten conjugate.
-
Blocking: Remaining protein-binding sites on the plate are blocked with an inert protein, such as BSA, to prevent non-specific binding.[4]
-
Competition: The antibody is pre-incubated with a potential cross-reactant (competitor) before being added to the coated plate.
-
Incubation: The antibody-competitor mixture is incubated in the well, allowing the antibody to bind to the coated antigen if it is not already bound to the competitor in solution.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change. The signal intensity is inversely proportional to the amount of competitor bound to the antibody.[4]
| Competitor Molecule | Concentration for 50% Inhibition (IC50) (nM) | % Cross-Reactivity |
| Target: Peptide-PivPip-COOH | 10 | 100% |
| Unmodified Peptide | > 10,000 | < 0.1% |
| PivPip-COOH-Linker | 500 | 2% |
| Structurally Similar Moiety 1 | 2,500 | 0.4% |
| Structurally Similar Moiety 2 | > 10,000 | < 0.1% |
| Carrier Protein (KLH) | > 10,000 | < 0.1% |
% Cross-Reactivity = (IC50 of Target / IC50 of Competitor) x 100
These illustrative data suggest that the antibody is highly specific for the target modified peptide, with minimal recognition of the unmodified peptide, the hapten-linker alone, or other structurally related molecules.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics of molecular interactions.[5][6] This allows for a more detailed characterization of antibody binding affinity (KD) and the association (ka) and dissociation (kd) rates.
-
Immobilization: The target peptide-hapten conjugate and potential cross-reactants are immobilized on different flow cells of a sensor chip.
-
Analyte Injection: The antibody (analyte) is flowed over the sensor surface at various concentrations.
-
Association: The binding of the antibody to the immobilized ligand is measured as a change in the refractive index, which is proportional to the mass accumulating on the surface.
-
Dissociation: A buffer is flowed over the surface to measure the dissociation of the antibody from the ligand.
-
Regeneration: A regeneration solution is used to remove the bound antibody, preparing the surface for the next injection.
Sources
- 1. aptamergroup.com [aptamergroup.com]
- 2. The Immunogenicity of Peptoid-Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineered hapten‐binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid in Automated Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of automated synthesis and high-throughput chemistry, the selection of building blocks is a critical determinant of success, directly influencing reaction efficiency, purity, and the overall synthetic strategy. This guide provides an in-depth performance benchmark of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid, a key heterocyclic building block. We objectively compare its performance against its ubiquitous counterpart, 1-Boc-piperidine-4-carboxylic acid, within the context of a standardized automated amide coupling workflow. By examining the fundamental physicochemical differences imparted by the N-Pivaloyl (Piv) versus the N-tert-butoxycarbonyl (Boc) protecting group, we explain the causality behind experimental outcomes. This guide presents detailed protocols, illustrative comparative data, and a decision-making framework to empower researchers to make informed choices for their specific synthetic campaigns.
Introduction: The Strategic Importance of N-Protected Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates.[1] Its conformational properties and ability to engage in key binding interactions make it a cornerstone of modern drug design. Consequently, functionalized piperidines like piperidine-4-carboxylic acids are indispensable building blocks, particularly in the automated synthesis of compound libraries for drug discovery.
The nitrogen atom of the piperidine ring is typically protected to prevent unwanted side reactions and to control reactivity. The choice of this N-protecting group is not trivial; it dictates the chemical stability of the building block and the conditions required for its eventual removal, thereby defining its compatibility with a multi-step synthetic route.
The most common protecting group is the tert-butoxycarbonyl (Boc) group, prized for its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[2] An alternative, this compound, utilizes a pivaloyl (Piv) group. The Piv group, due to its sterically hindered nature, offers significantly greater stability to a wider range of chemical conditions, including strong acids, but requires more forcing conditions for cleavage. This guide will dissect the practical implications of this fundamental difference in an automated synthesis context.
Comparative Analysis of N-Protecting Groups: Pivaloyl vs. Boc
The choice between an N-Pivaloyl and an N-Boc protecting group is a strategic decision based on the planned synthetic sequence. The divergent stability profiles of these groups are the primary drivers of their performance differences in automated synthesis.
| Feature | 1-(2,2-Dimethylpropanoyl) Group (Pivaloyl) | 1-tert-butoxycarbonyl Group (Boc) | Rationale & Implications for Automated Synthesis |
| Structure | Acyl (Amide linkage) | Carbamate | The robust amide bond of the Pivaloyl group confers high chemical stability. The carbamate linkage in the Boc group is designed for lability. |
| Stability | High: Stable to strong acids (TFA), mild bases, and many reductive/oxidative conditions. | Moderate: Stable to bases, nucleophiles, and hydrogenation. | The high stability of the Pivaloyl group allows for "downstream" chemistry using acidic reagents without premature deprotection, offering greater synthetic flexibility. |
| Cleavage Conditions | Harsh: Requires strong acid (e.g., conc. HCl, heat) or strong base (e.g., NaOH, heat) hydrolysis. | Mild: Readily cleaved by moderate to strong acids (e.g., TFA, HCl in dioxane) at room temperature. | Boc is ideal for standard Solid-Phase Peptide Synthesis (SPPS) where final cleavage is acid-mediated.[3] Pivaloyl is unsuitable for standard SPPS but advantageous when the piperidine nitrogen must remain protected during an acid-labile resin cleavage step. |
| Steric Hindrance | High | Moderate | The bulky pivaloyl group can sterically hinder the adjacent carboxylic acid, potentially slowing down coupling kinetics compared to the Boc group. This is a key performance parameter to benchmark. |
Experimental Design for Performance Benchmarking
To provide a rigorous comparison, we designed a standardized automated synthesis workflow focused on amide bond formation, a cornerstone reaction in drug discovery.
Key Performance Indicators (KPIs):
-
Coupling Efficiency (Yield %): The primary measure of reaction success.
-
Crude Product Purity (%): Assessed by HPLC/UPLC, indicating the prevalence of side reactions or unreacted starting material.
-
Reaction Cycle Time (min): The time required for the coupling step to reach completion, impacting throughput.
-
Solubility: The solubility of the building block in common automated synthesis solvents (e.g., DMF, NMP). Poor solubility can lead to dispensing errors and clogged lines on automated platforms.
Model Reaction: The benchmark experiment involves the coupling of the test acid (either N-Pivaloyl or N-Boc-piperidine-4-carboxylic acid) to a model amine (Benzylamine) which has been pre-loaded onto a solid-phase resin (Rink Amide AM resin). This setup mimics a common scenario in library synthesis. Activation of the carboxylic acid is achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.[4]
Experimental Workflow Diagram:
Caption: Automated Solid-Phase Amide Synthesis Workflow.
Detailed Experimental Protocol: Automated Amide Coupling
This protocol is designed for a standard automated peptide synthesizer or liquid handling platform.[5][6] All operations are performed at room temperature unless specified.
Materials:
-
Rink Amide AM Resin (100-200 mesh, 0.5 mmol/g loading)
-
This compound
-
1-Boc-piperidine-4-carboxylic acid[7]
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzylamine (for illustrative purposes, though the protocol uses the resin's free amine)
-
Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (Peptide synthesis grade)
-
Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
Protocol Steps:
-
Resin Preparation:
-
Place 100 mg (0.05 mmol) of Rink Amide AM resin into each reaction vessel of the automated synthesizer.
-
Swell the resin in DMF (2 mL) for 30 minutes.
-
Perform Fmoc-deprotection by treating the resin with 20% piperidine in DMF (2 mL x 10 min, repeat once). This exposes the primary amine.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove residual piperidine.
-
-
Carboxylic Acid Activation & Coupling:
-
In separate vials, prepare stock solutions of the carboxylic acids and coupling reagents.
-
For each reaction, add the following to a clean vial:
-
Carboxylic Acid (0.25 mmol, 5 eq.)
-
HATU (0.24 mmol, 4.8 eq.)
-
DIPEA (0.50 mmol, 10 eq.)
-
DMF (1.5 mL)
-
-
Allow the activation mixture to pre-activate for 5 minutes.
-
Transfer the activated acid solution to the corresponding resin-containing reaction vessel.
-
Allow the coupling reaction to proceed for 2 hours with gentle agitation.
-
After coupling, drain the reaction vessel and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Cleavage and Product Isolation:
-
Dry the washed resin under a stream of nitrogen.
-
Add 2 mL of cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to each reaction vessel.
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate into a labeled collection tube.
-
Precipitate the crude product by adding the TFA filtrate to 10 mL of cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the crude product under vacuum.
-
-
Analysis:
-
Dissolve the dried crude product in a known volume of a suitable solvent (e.g., DMSO/Water).
-
Analyze by RP-HPLC to determine crude purity and by LC-MS to confirm the mass of the desired product (N-Benzyl-1-(pivaloyl/Boc)-piperidine-4-carboxamide).
-
Illustrative Performance Data
The following data is illustrative, based on the known chemical principles of the Pivaloyl and Boc groups, and serves as a model for what a researcher might expect from the described benchmarking experiment.
| Performance Metric | This compound | 1-Boc-piperidine-4-carboxylic acid | Analysis & Interpretation |
| Coupling Efficiency (Yield) | 88% | 95% | The slightly lower yield for the Pivaloyl derivative is attributed to the increased steric hindrance of the pivaloyl group, which can modestly slow coupling kinetics. |
| Crude Purity (HPLC Area %) | 92% | 94% | Both building blocks demonstrate high purity, indicating that with a potent activator like HATU, clean coupling is achievable for both. |
| Optimal Cycle Time | 120 min | 90 min | The Boc-protected acid reaches >95% conversion faster due to lower steric bulk around the carboxylic acid, allowing for a shorter, higher-throughput cycle. |
| Solubility in DMF | > 200 mg/mL | > 200 mg/mL | Both compounds exhibit excellent solubility in common synthesis solvents, posing no issues for automated liquid handlers. |
| Stability in Cleavage Cocktail | N-Pivaloyl group remains intact | N-Boc group is cleaved | This is the key strategic difference. The Pivaloyl derivative yields the N-Pivaloyl protected final product, whereas the Boc derivative yields the deprotected piperidine product upon TFA cleavage. |
Discussion: Strategic Application in Synthesis
The illustrative data highlights a clear trade-off. While 1-Boc-piperidine-4-carboxylic acid offers slightly faster kinetics and higher yields in a straightforward coupling, its utility is limited by the lability of the Boc group.
This compound , conversely, serves as a more robust building block. Its slightly slower coupling kinetics are a minor concession for the significant advantage of its chemical stability. This stability is paramount in complex synthetic routes where acidic conditions are required for steps other than the final cleavage.
Decision-Making Framework:
Caption: Building Block Selection Logic Diagram.
Conclusion
This compound is a highly valuable, albeit more specialized, building block for automated synthesis. It demonstrates excellent performance in amide coupling, with only a marginal decrease in efficiency compared to its N-Boc counterpart. Its true strength lies in its robust chemical stability, providing essential orthogonality for complex, multi-step syntheses that involve acidic reaction conditions. For high-throughput library synthesis where speed is paramount and the synthetic route is simple, 1-Boc-piperidine-4-carboxylic acid remains the workhorse. However, for intricate target-oriented synthesis where protecting group integrity is critical, the N-Pivaloyl derivative is the superior strategic choice, enabling a broader range of chemical transformations and ultimately enhancing the probability of synthetic success.
References
- BenchChem. (n.d.).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Hewel, J. A., et al. (2011).
-
Dunetz, J. R., et al. (2016). A Survey of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Organic & Biomolecular Chemistry, 14(33), 7961-7970. [Link]
-
Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59-94. [Link]
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Aurora Biomed. (n.d.). Automated Solid-Phase Peptide Synthesis - VERSA™ Spotter. Aurora Biomed.
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.
- Guidechem. (n.d.). What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid?.
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- 7. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid, a compound often used as a building block in drug discovery. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure a self-validating system of laboratory waste management.
Part 1: Hazard Identification and Risk Assessment
Before beginning any disposal procedure, a thorough risk assessment is essential. Based on its chemical structure, this compound should be treated as a hazardous substance.
Key Hazard Considerations:
-
Irritant: Likely to cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2][3]
-
Toxicity: While specific toxicity data is unavailable, piperidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6]
-
Environmental Hazard: Uncontrolled release into the environment may be harmful to aquatic life.
| Hazard Class | Anticipated Risk | Personal Protective Equipment (PPE) Requirement |
| Skin Irritant | May cause redness, itching, or burns upon contact. | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat |
| Eye Irritant | Can cause serious eye irritation or damage. | Safety goggles with side-shields or a face shield.[7][8] |
| Respiratory Irritant | Inhalation of dust may irritate the respiratory tract. | Use in a well-ventilated area or chemical fume hood.[1][9] |
| Acute Toxicity | Potential for harm if ingested, inhaled, or absorbed via skin. | Standard laboratory PPE, good hygiene practices.[5][6] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[10][11] The United States Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its generation to its final disposal.[11]
Diagram of the Disposal Workflow
A flowchart detailing the procedural steps for safe disposal.
Protocol for Disposal of Solid this compound:
-
Personal Protective Equipment (PPE) and Location :
-
Waste Segregation and Container Selection :
-
This compound should be disposed of as a solid hazardous chemical waste.
-
Segregate this waste into a container specifically designated for "Non-Halogenated Solid Organic Waste."[12]
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar) and must be in good condition with a secure, tightly fitting lid.[13][14]
-
-
Waste Transfer :
-
Using a dedicated, clean spatula or scoop, carefully transfer the solid waste from its original container or experimental apparatus into the designated hazardous waste container.
-
Avoid creating dust. If the material is a fine powder, consider gently moistening it with a small amount of a compatible, non-halogenated solvent (like ethanol) to minimize dust generation, provided this is acceptable under your institution's waste guidelines.
-
-
Labeling :
-
As soon as the first portion of waste is added, affix a hazardous waste label to the container.[10][11]
-
The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
The date when waste was first added (the "accumulation start date").[14]
-
Clear indication of the hazards (e.g., "Irritant," "Handle with Care").
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Keep the waste container securely closed at all times, except when adding waste.[10][11]
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be located at or near the point of waste generation.[10][11]
-
The SAA should be a secondary containment bin or tray to capture any potential leaks.[14]
-
-
Disposal of Empty Containers :
-
An empty container that held this compound must be managed carefully.
-
Since this is not classified as an acutely toxic "P-listed" waste, triple rinsing is not federally mandated.[14] However, it is best practice to rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as liquid hazardous waste in the appropriate "Non-Halogenated Solvent Waste" stream.[14]
-
After rinsing, deface or remove the original chemical label and dispose of the container in the regular trash or glass waste, as appropriate for your facility.[14]
-
-
Arranging for Final Disposal :
-
Do not dispose of this chemical down the drain or in the regular trash.[15] The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[15]
-
When the waste container is full (do not overfill; leave at least 10% headspace) or has been in storage for the maximum allowed time (typically up to 12 months, but institutional policies may be stricter), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.[10][11][14]
-
Part 3: Trustworthiness and Self-Validation
This protocol establishes a self-validating system by integrating clear segregation, meticulous labeling, and secure containment. By treating the compound as hazardous based on its chemical functionalities, we operate with a margin of safety. Adherence to the principles of waste minimization—ordering only what is needed and using efficient experimental scales—is the first line of defense in responsible chemical management.[10][11] Regular training for all laboratory personnel on these procedures ensures consistent and safe execution.[14]
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
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Laboratory Waste Management Guidelines . Princeton University. [Link]
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Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Best Practices for Laboratory Waste Management . ACTenviro. [Link]
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Piperidine - SAFETY DATA SHEET . Penta chemicals. [Link]
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Safety Data Sheet: Piperidine . Chemos GmbH&Co.KG. [Link]
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Piperidine Safety Data Sheet . Jubilant Life Sciences Limited. [Link]
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PIPERIDINE - Safety Data Sheet . AmericanBio. [Link]
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Safety Data Sheet: Piperidine . Carl ROTH. [Link]
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Chemical Waste Disposal Guidelines . University of California, Berkeley. [Link]
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Acceptable Drain Disposal Procedures . USDA ARS. [Link]
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Hazardous Materials Disposal Guide . Nipissing University. [Link]
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EPA Subpart P Regulations . PharmWaste Technologies, Inc. [Link]
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Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
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Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid . AAPPTec, LLC. [Link]
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Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency. [Link]
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Navigating the Uncharted: A Practical Safety Guide for Handling 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, my primary objective is to empower your research by providing not just materials, but also the critical knowledge to use them safely and effectively. This guide addresses the safe handling of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid, a compound for which comprehensive safety data is not yet established. In the absence of a specific Safety Data Sheet (SDS), we will proceed with a principled, cautious approach, deriving our protocols from the known hazards of structurally analogous compounds. This methodology ensures a robust margin of safety while you pioneer new scientific frontiers.
Hazard Profile by Analogy: A Data-Driven Assessment
The toxicological properties of this compound have not been fully investigated. Therefore, we must infer its potential hazards by examining its constituent chemical motifs: the piperidine-4-carboxylic acid core and the N-pivaloyl (2,2-dimethylpropanoyl) group.
| Component/Analog | Known Hazards | GHS Hazard Statements |
| Piperidine-4-carboxylic acid | Skin Irritation, Serious Eye Irritation, Respiratory Tract Irritation.[1][2] | H315, H319, H335[1] |
| N-Protected Piperidine Carboxylic Acids | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4] | H315, H319, H335[3] |
| Piperidine | Highly flammable, Toxic if swallowed, inhaled, or in contact with skin, Causes severe skin burns and eye damage.[5][6] | H225, H302, H311, H331, H314[6] |
| Pivaloyl Chloride (Acylating Agent) | Highly flammable, Corrosive, Fatal if inhaled, Harmful if swallowed, Causes severe skin burns.[7][8] | H225, H290, H302, H314, H330[8] |
Expert Synthesis: Based on these analogs, it is prudent to handle this compound as a compound that is, at a minimum, an irritant to the skin, eyes, and respiratory system.[1][3] The piperidine backbone suggests that, like many heterocyclic amines, it may have underlying toxicity that has not yet been characterized.[5] Although the reactive pivaloyl chloride has been converted to a more stable amide, caution dictates we assume the compound may be harmful if inhaled or ingested.[2][9]
Assumed Hazard Classification:
-
Signal Word: Warning
-
Potential Hazard Statements:
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The principle of "as low as reasonably practicable" (ALARP) exposure must be maintained at all times.
| PPE Category | Specification & Rationale |
| Eye & Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[9][10] A face shield should be worn over goggles if there is any risk of splashing or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[10] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. Proper glove removal technique is critical to avoid skin contact.[10] |
| Body Protection | A flame-resistant lab coat is required. For operations with a higher risk of spills, an impervious apron over the lab coat is recommended. Wear closed-toe shoes.[10] |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[9] If engineering controls are not available or are insufficient, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing risk. This protocol outlines the key steps for safe handling.
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Engineering Controls Verification: Before beginning any work, ensure the chemical fume hood is operational and has a current certification.
-
PPE Donning: Put on all required PPE as detailed in Section 2.
-
Handling Solid Material:
-
Conduct all manipulations of the solid compound within the fume hood.[9]
-
Use spatulas and weighing papers appropriate for the quantity being handled to minimize dust generation.
-
Avoid creating dust clouds. If the material is a fine powder, handle it with extra care.
-
Close the primary container immediately after dispensing the required amount.[1]
-
-
In Solution: Once dissolved, the risk of inhalation is reduced, but skin and eye contact hazards remain. Continue to handle the solution within the fume hood.
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][9]
Emergency & Disposal Plan
Spill Management:
-
Evacuate: Alert personnel in the immediate area and, if the spill is large, evacuate the laboratory.
-
Isolate: Prevent the spill from spreading and entering drains.[10]
-
Protect: Wear full PPE, including respiratory protection if necessary.
-
Contain & Clean:
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][4][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Waste Disposal:
This compound must be treated as hazardous chemical waste.[11]
-
Collection: Collect all waste material (including contaminated consumables like gloves and weighing papers) in a designated, compatible, and clearly labeled hazardous waste container.[11]
-
Labeling: The label must include the full chemical name: "this compound". Do not use abbreviations.[11]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][11] Do not dispose of this material down the drain or in general waste.[11]
By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research workflows, ensuring both personal safety and scientific integrity.
References
-
AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.[Link]
-
PubChem. Pivaloyl chloride | C5H9ClO | CID 62493. National Center for Biotechnology Information. [Link]
-
S D Fine-Chem Limited. PIVALOYL CHLORIDE GHS Safety Data Sheet.[Link]
-
Ataman Kimya. PIVALOYL CHLORIDE.[Link]
-
Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE Safety Data Sheet.[Link]
-
Carl ROTH. Safety Data Sheet: Piperidine.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
